molecular formula C10H16N4 B1334370 2,5-Dimethyl-3-piperazin-1-ylpyrazine CAS No. 59215-42-8

2,5-Dimethyl-3-piperazin-1-ylpyrazine

Cat. No.: B1334370
CAS No.: 59215-42-8
M. Wt: 192.26 g/mol
InChI Key: WFPZOAOJEXDUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethyl-3-piperazin-1-ylpyrazine is a useful research compound. Its molecular formula is C10H16N4 and its molecular weight is 192.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-3-piperazin-1-ylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4/c1-8-7-12-9(2)10(13-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPZOAOJEXDUGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30396761
Record name 2,5-dimethyl-3-piperazin-1-ylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59215-42-8
Record name 2,5-dimethyl-3-piperazin-1-ylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30396761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,5-Dimethyl-3-piperazin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 2,5-Dimethyl-3-piperazin-1-ylpyrazine, a heterocyclic compound of interest in pharmaceutical research and development. The document delineates a common and efficient synthetic protocol, rooted in the principles of nucleophilic aromatic substitution. It offers a detailed examination of the reaction mechanism, a step-by-step experimental procedure, and critical process parameters. The objective is to equip researchers and drug development professionals with a robust and reproducible methodology for the laboratory-scale preparation of this valuable pyrazine derivative.

Introduction and Significance

This compound belongs to the broad class of pyrazine derivatives, which are integral scaffolds in numerous biologically active molecules. The incorporation of a piperazine moiety into the 2,5-dimethylpyrazine core introduces a versatile functional group that can be further modified, making it a valuable building block in medicinal chemistry. Piperazine-containing compounds have demonstrated a wide array of pharmacological activities, and thus, a reliable synthetic route to novel derivatives like this compound is of significant interest for the exploration of new chemical entities.

Core Synthesis Methodology: Nucleophilic Aromatic Substitution

The most prevalent and practical approach for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This method leverages the reactivity of a halogenated 2,5-dimethylpyrazine with piperazine.

Reaction Principle

The core of this synthesis is the displacement of a halide (typically chloride) from the pyrazine ring by a nitrogen atom of the piperazine ring. The pyrazine ring, being an electron-deficient heterocycle, is activated towards nucleophilic attack. The reaction proceeds via a Meisenheimer complex intermediate, followed by the elimination of the halide to afford the substituted product.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Start1 3-Chloro-2,5-dimethylpyrazine Reaction Nucleophilic Aromatic Substitution Start1->Reaction Start2 Piperazine (or protected derivative) Start2->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established chemical principles and related documented procedures.[1][2]

Materials and Reagents
  • 3-Chloro-2,5-dimethylpyrazine

  • Piperazine (anhydrous)

  • Solvent (e.g., Dichloromethane, Methanol)

  • Palladium on activated carbon (10% w/w) (for debenzylation if using a protected piperazine)

  • Ammonium formate (for debenzylation)

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., Dichloromethane/Methanol mixture)

Step-by-Step Procedure

A common route involves the use of a protected piperazine, such as N-benzylpiperazine, to avoid disubstitution, followed by a deprotection step.

Step 1: Synthesis of 2,5-dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine

  • In a round-bottom flask, dissolve 3-chloro-2,5-dimethylpyrazine in a suitable solvent.

  • Add an excess of N-benzylpiperazine to the solution. The excess piperazine can also act as the base to neutralize the HCl formed during the reaction.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up to remove excess piperazine and its salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on silica gel to obtain 2,5-dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine.

Step 2: Deprotection to this compound [1]

  • Dissolve the product from Step 1 (2,5-dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine) in methanol in a round-bottom flask.[1]

  • Add ammonium formate to the solution, followed by the addition of 10% palladium on activated carbon under a nitrogen atmosphere.[1]

  • Heat the reaction mixture to reflux.[1] The progress of the debenzylation can be monitored by TLC.

  • After the reaction is complete, filter the mixture through a pad of Celite to remove the palladium catalyst and wash with methanol.[1]

  • Concentrate the filtrate in vacuo to obtain the crude product.[1]

  • Purify the crude product by flash chromatography on silica gel using a methanol/dichloromethane eluent system to yield this compound as a solid.[1] A yield of around 45% has been reported for this deprotection step.[1]

Reaction Scheme

The following diagram illustrates the chemical transformation.

Reaction_Scheme cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Deprotection 3-Chloro-2,5-dimethylpyrazine 3-Chloro-2,5-dimethylpyrazine Intermediate 2,5-dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine 3-Chloro-2,5-dimethylpyrazine->Intermediate + N-Benzylpiperazine (Heat) N-Benzylpiperazine N-Benzylpiperazine Final_Product This compound Intermediate->Final_Product Pd/C, NH4HCO2 Methanol, Reflux

Caption: Reaction scheme for the synthesis of this compound.

Summary of Key Experimental Parameters

ParameterValue/ConditionRationale
Step 1: Substitution
Reactants3-Chloro-2,5-dimethylpyrazine, N-BenzylpiperazineN-Benzylpiperazine acts as both the nucleophile and a protecting group to prevent disubstitution.
SolventDichloromethane or other suitable aprotic solventProvides a medium for the reaction and facilitates heat transfer.
TemperatureRefluxIncreases the reaction rate.
Step 2: Deprotection
Reactant2,5-dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazineThe protected intermediate.
ReagentsPalladium on carbon (10%), Ammonium formateCatalytic transfer hydrogenation for the removal of the benzyl protecting group.[1]
SolventMethanolSolubilizes the reactants and is suitable for hydrogenation reactions.[1]
TemperatureRefluxAccelerates the rate of deprotection.[1]
Purification
MethodFlash column chromatographyTo isolate the pure product from byproducts and unreacted starting materials.[1]
Stationary PhaseSilica gelA standard polar stationary phase for chromatography.
Mobile PhaseDichloromethane/Methanol gradientAllows for the effective separation of compounds with varying polarities.[1]

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • 3-Chloro-2,5-dimethylpyrazine and piperazine are irritants. Avoid inhalation, ingestion, and skin contact.

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care and under an inert atmosphere when possible.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound is readily achievable through a two-step sequence involving a nucleophilic aromatic substitution followed by a deprotection step. This methodology provides a reliable and scalable route for obtaining this valuable heterocyclic building block. The protocol outlined in this guide, supported by established chemical principles, offers a solid foundation for researchers and professionals in the field of drug discovery and development to access this and structurally related compounds for further investigation.

References

  • PFIZER LIMITED; PFIZER INC. WO2004/72086, 2004, A2.
  • MDPI. Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones. Available at: [Link]

  • Google Patents. CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative.
  • Organic Chemistry Portal. Synthesis of piperazines. Available at: [Link]

Sources

An In-depth Technical Guide to 2,5-Dimethyl-3-piperazin-1-ylpyrazine (CAS 59215-42-8): A Versatile Heterocyclic Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Dimethyl-3-piperazin-1-ylpyrazine, a heterocyclic compound of significant interest in medicinal chemistry. While primarily recognized as a key synthetic intermediate, its structural motifs—the pyrazine and piperazine rings—are prevalent in a wide array of biologically active molecules. This document will delve into its chemical properties, synthesis, analytical characterization, and its role as a foundational scaffold in the development of novel therapeutic agents.

Introduction: The Pharmaceutical Potential of the Pyrazine-Piperazine Scaffold

The fusion of a pyrazine and a piperazine ring in this compound creates a molecule with a rich chemical profile for drug design. Pyrazine derivatives are known for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[1][2][3] The piperazine moiety is a common feature in many approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and bioavailability.[1][4] This unique combination positions this compound as a valuable starting point for generating libraries of compounds with diverse therapeutic potential. Although direct biological data for this specific intermediate is not extensively available in public literature, its incorporation into more complex patented molecules underscores its importance in pharmaceutical research and development.

Physicochemical Properties and Synthesis

A thorough understanding of the compound's fundamental characteristics and its synthesis is crucial for its effective utilization in research.

Chemical and Physical Properties
PropertyValueSource
CAS Number 59215-42-8[5]
Molecular Formula C₁₀H₁₆N₄[5]
Molecular Weight 192.26 g/mol [5]
Appearance White solid
Purity Typically ≥96%[6]
Synthesis of this compound

The synthesis of the title compound can be achieved through the debenzylation of a protected precursor. The following protocol is adapted from patent literature, which describes a common and efficient method.

Reaction Scheme:

G A 2,5-Dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine B This compound A->B Ammonium formate, Pd/C, Methanol, Reflux

Caption: Synthesis of the title compound via debenzylation.

Step-by-Step Experimental Protocol:

  • Reaction Setup: To a solution of 2,5-dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine (1.14 g, 4.04 mmol) in methanol (80 mL), add ammonium formate (1.27 g, 20.2 mmol) followed by 10% palladium on activated carbon (0.17 g) under a nitrogen atmosphere.

  • Reaction Conditions: Heat the reaction mixture to reflux.

  • Monitoring and Reagent Addition: After 2.5 hours, add additional ammonium formate (0.64 g, 10.1 mmol) and 10% palladium on carbon (0.06 g).

  • Work-up: Upon completion of the reaction, filter the mixture through Celite® and wash with methanol. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by flash chromatography on silica gel using a gradient elution of methanol in dichloromethane (e.g., 8:92 then 10:90), followed by a methanol:dichloromethane:0.88 ammonia solution (10:90:1) to yield the final product.

This procedure typically yields the desired this compound as a white solid with a yield of approximately 45%.

Analytical Characterization

The identity and purity of this compound should be confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for assessing the purity of the compound. A typical method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like formic or phosphoric acid.[7]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Under electron ionization, pyrazine derivatives typically show a prominent molecular ion peak.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure. The spectra of the parent compound, 2,5-dimethylpyrazine, have been well-documented and can serve as a reference for interpreting the spectra of its derivatives.[10]

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound lies in its role as a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. Its CAS number, 59215-42-8, has been cited in several patents, indicating its use in the synthesis of novel compounds for various biological targets.

G cluster_start Starting Material cluster_derivatives Therapeutic Areas of Derivatives A This compound B CNS Disorders A->B Synthesis of Steroidal Modulators C Metabolic Diseases A->C Synthesis of DPP-IV Inhibitors D Infectious Diseases A->D Synthesis of Novel Antimicrobials E Oncology A->E Synthesis of Kinase Inhibitors

Caption: Potential drug discovery pathways originating from the title compound.

Intermediate in the Synthesis of Steroidal Compounds

Patents have cited this compound in the context of synthesizing amino-substituted steroids. These complex molecules are often designed to interact with nuclear receptors and other biological targets involved in inflammation, cancer, and metabolic diseases.

Scaffold for Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

The piperazine scaffold is a known component of DPP-IV inhibitors, which are used in the treatment of type 2 diabetes. The free secondary amine of this compound provides a convenient point for chemical modification to generate potential DPP-IV inhibitors.

Precursor for Novel Antimicrobial Agents

Both pyrazine and piperazine moieties are found in compounds with antimicrobial activity.[1] The title compound can serve as a starting point for the development of new antibacterial and antifungal agents.

Inferred Biological Potential and Future Directions

While direct biological screening data for this compound is scarce in the public domain, the well-documented activities of related compounds allow for informed speculation on its potential therapeutic applications.

  • Oncology: The pyrazine ring is a component of several kinase inhibitors and other anticancer agents.

  • Central Nervous System (CNS) Disorders: Piperazine derivatives are known to interact with various CNS receptors and have been developed as antipsychotic and antidepressant drugs.[1]

  • Inflammatory Diseases: Certain pyrazine derivatives have demonstrated anti-inflammatory properties.[2]

Future research efforts could focus on the biological evaluation of this compound itself, as well as the generation of a diverse library of derivatives for high-throughput screening against various biological targets. The synthetic accessibility and favorable physicochemical properties of this scaffold make it an attractive candidate for further investigation in drug discovery programs.

Conclusion

This compound is a valuable and versatile heterocyclic building block with significant potential in medicinal chemistry. Its straightforward synthesis and the presence of two key pharmacophoric motifs, the pyrazine and piperazine rings, make it an ideal starting material for the development of novel therapeutic agents across a range of disease areas. While its primary role to date has been as a synthetic intermediate, the rich pharmacology of its constituent ring systems suggests that further exploration of its own biological activity and that of its derivatives is a worthwhile endeavor for the drug discovery community.

References

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. PubMed Central. [Link]

  • PIPERAZINE - PYRAZINE AND THEIR MULTIPLE BIOLOGICAL ACTIVITIES. Semantic Scholar. [Link]

  • This compound - CAS:59215-42-8. Sunway Pharm Ltd. [Link]

  • CN1030319C - 20-和21-氨基甾族化合物的合成方法.
  • United States Patent 5,168,046.
  • Dimethylpyrazine, 2,5-. Chemical Information Services. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

  • US9375405B2 - Rapid dissolution formulation of a calcium receptor-active compound.
  • EP0263213A1 - C20 Through C26 amino steroids.
  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient. ResearchGate. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • This compound. 2A Biotech. [Link]

  • 2,5-Dimethyl-3-propylpyrazine. PubChem. [Link]

  • 2,5-Dimethylpyrazine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • 2,5-Dimethyl-3-propylpyrazine. PubChem. [Link]

  • Pyrazine, 2,5-dimethyl-3-(2-methylpropyl)-. NIST WebBook. [Link]

  • 2,5-Dimethyl-3-(1-propenyl)pyrazine. PubChem. [Link]

  • Pyrazine, 2-ethyl-3,5-dimethyl-. NIST WebBook. [Link]

  • Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. [Link]

  • Pyrazine, 3-ethyl-2,5-dimethyl-. SIELC Technologies. [Link]

Sources

Spectroscopic Characterization of 2,5-Dimethyl-3-piperazin-1-ylpyrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 2,5-Dimethyl-3-piperazin-1-ylpyrazine. In the absence of publicly available, complete experimental spectra for this specific molecule, this document serves as a predictive and instructional resource for researchers, scientists, and drug development professionals. By leveraging established spectroscopic principles and data from analogous structures, this guide will detail the anticipated features in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a pyrazine core substituted with two methyl groups and a piperazine ring. The pyrazine moiety is a key structural motif in many biologically active compounds, while the piperazine ring is a common pharmacophore known to improve physicochemical properties such as solubility and bioavailability. The combination of these two scaffolds makes this molecule an interesting candidate for further investigation in medicinal chemistry. Accurate structural elucidation through spectroscopic methods is the cornerstone of any such investigation.

Molecular Structure and Predicted Spectroscopic Features

The structural integrity of a synthesized compound is paramount. The following sections will outline the expected spectroscopic signatures that would confirm the successful synthesis of this compound.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The expected proton NMR spectrum will show distinct signals for the methyl, piperazine, and pyrazine protons. The chemical shifts are predicted based on the electronic environment of the protons.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
Pyrazine-H~8.0Singlet1H
Piperazine-NH~1.5 - 2.5Broad Singlet1H
Piperazine-CH₂ (adjacent to pyrazine)~3.2 - 3.6Triplet4H
Piperazine-CH₂ (adjacent to NH)~2.8 - 3.2Triplet4H
Pyrazine-CH₃ (at C5)~2.4Singlet3H
Pyrazine-CH₃ (at C2)~2.5Singlet3H

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals and determine the chemical shifts relative to the solvent peak or an internal standard (e.g., TMS).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Pyrazine-C (substituted with piperazine)~150 - 155
Pyrazine-C (substituted with methyl)~145 - 150
Pyrazine-CH~130 - 135
Piperazine-CH₂ (adjacent to pyrazine)~50 - 55
Piperazine-CH₂ (adjacent to NH)~45 - 50
Pyrazine-CH₃~20 - 25

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrumentation: Use the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity.

Predicted Mass Spectrum

The molecular formula of this compound is C₁₀H₁₆N₄, with a monoisotopic mass of 192.1375 g/mol .

Ion Predicted m/z Comment
[M+H]⁺193.1453Molecular ion peak (in ESI+)
[M]⁺192.1375Molecular ion peak (in EI)

Predicted Fragmentation Pattern:

M [C10H16N4]+. m/z = 192 F1 [C9H13N4]+ m/z = 177 M->F1 - CH3 F2 [C6H7N2]+ m/z = 107 M->F2 - C4H9N2 (piperazine) F3 [C4H9N2]+ m/z = 85 M->F3 - C6H7N2 (dimethylpyrazine)

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a mass spectrometer with either Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Data Acquisition: Infuse the sample into the ion source and acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Spectrum
Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch (piperazine)3200 - 3400Medium
C-H Stretch (aromatic)3000 - 3100Weak
C-H Stretch (aliphatic)2800 - 3000Medium
C=N Stretch (pyrazine)1500 - 1600Medium-Strong
C-N Stretch1100 - 1300Medium

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory, or as a KBr pellet.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Predicted UV-Vis Spectrum

The pyrazine ring is an aromatic system and is expected to exhibit absorption in the UV region. Based on data for 2,5-dimethylpyrazine, we can predict the likely absorption maxima.[1]

Transition Predicted λmax (nm) Solvent
π → π~270 - 280Ethanol or Methanol
n → π~300 - 320Ethanol or Methanol

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

  • Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a range of 200-800 nm, using the pure solvent as a blank.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound. By following the outlined experimental protocols and comparing the obtained data with the predicted spectral features, researchers can confidently confirm the identity and purity of their synthesized compound. The convergence of data from NMR, MS, IR, and UV-Vis spectroscopy provides a self-validating system for structural elucidation, ensuring the scientific integrity of subsequent research and development activities.

References

  • PFIZER LIMITED;PFIZER INC. WO2004/72086, 2004, A2.
  • NIST. Pyrazine, 2,5-dimethyl-. In: NIST Chemistry WebBook. Available from: [Link]

  • NIST. Pyrazine, 2,5-dimethyl-. In: NIST Chemistry WebBook. Available from: [Link]

  • PubChem. 2,5-Dimethyl-3-propylpyrazine. Available from: [Link]

  • Grote, D., et al. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules2021 , 26(1), 133. Available from: [Link]

  • NIST. Pyrazine, 2,5-dimethyl-. In: NIST Chemistry WebBook. Available from: [Link]

Sources

An In-Depth Technical Guide to the Starting Materials for the Synthesis of 2,5-Dimethyl-3-piperazin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the synthetic pathways and requisite starting materials for the preparation of 2,5-Dimethyl-3-piperazin-1-ylpyrazine, a key heterocyclic scaffold prevalent in medicinal chemistry. We will dissect the strategic considerations behind the selection of precursors and methodologies, moving beyond simple procedural lists to offer insights into the chemical logic that governs successful synthesis.

Introduction: The Strategic Importance of the Pyrazine Core

The this compound moiety is a significant pharmacophore found in a variety of biologically active molecules. Its structural rigidity, hydrogen bonding capabilities, and the physicochemical properties imparted by the piperazine group make it a valuable building block in drug discovery. The efficient synthesis of this target molecule hinges on the logical and strategic selection of its foundational starting materials. The primary disconnection approach involves the formation of a carbon-nitrogen (C-N) bond between a pre-functionalized 2,5-dimethylpyrazine core and a piperazine unit.

The two dominant strategies for forging this crucial C-N bond are:

  • Nucleophilic Aromatic Substitution (SNAr)

  • Palladium-Catalyzed Buchwald-Hartwig Amination

Both pathways converge on a common set of key starting materials, the preparation and selection of which are critical for overall efficiency and yield.

Foundational Starting Materials: The Piperazine and Pyrazine Cores

The synthesis logically begins with securing the two core components: the piperazine nucleophile and an electrophilic 2,5-dimethylpyrazine derivative.

The Piperazine Moiety

Piperazine is a commercially available and inexpensive starting material. In these syntheses, it serves as the nitrogen nucleophile.

  • Unprotected Piperazine: For direct SNAr or cross-coupling reactions, piperazine itself can be used. However, a large excess is often required to minimize the formation of undesired N,N'-di-substituted pyrazine byproducts.

  • Monoprotected Piperazine: A more controlled and widely adopted strategy involves the use of a monoprotected piperazine, most commonly N-Boc-piperazine . The tert-butyloxycarbonyl (Boc) group serves two critical functions:

    • It prevents di-arylation of the piperazine ring.

    • It improves solubility in organic solvents commonly used for these reactions. The Boc group is robust enough to withstand the reaction conditions and can be readily removed under acidic conditions post-coupling.

The Electrophilic Core: Synthesis of 3-Halo-2,5-dimethylpyrazine

The most critical intermediate is an electrophilic 2,5-dimethylpyrazine, typically 3-chloro-2,5-dimethylpyrazine . Its synthesis from the readily available 2,5-dimethylpyrazine is a well-established two-step process.

The initial step involves the selective oxidation of one of the pyrazine nitrogen atoms to form 2,5-dimethylpyrazine-1-oxide . This is a crucial activation step. The introduction of the N-oxide functionality electronically perturbs the pyrazine ring, making the adjacent carbon positions (C3 and C6) susceptible to subsequent functionalization.

  • Rationale: Direct halogenation of 2,5-dimethylpyrazine is difficult and lacks regioselectivity. The N-oxide group acts as an "activating director," facilitating electrophilic attack by halogenating agents at the ortho position.

  • Common Protocol: The oxidation is typically achieved using hydrogen peroxide in a solvent like water or acetic acid, sometimes with a catalyst such as sodium tungstate.[1][2]

The N-oxide intermediate is then converted to the desired 3-halo-derivative. The most common transformation is chlorination using reagents like phosphorus oxychloride (POCl₃).

  • Mechanism: The oxygen of the N-oxide attacks the phosphorus center of POCl₃, initiating a cascade that ultimately results in the substitution of the hydroxyl group with a chloride ion and the introduction of a chlorine atom at the C3 position, with concurrent reduction of the N-oxide.

The workflow for preparing this key intermediate is visualized below.

G cluster_prep Preparation of Key Electrophile start 2,5-Dimethylpyrazine n_oxide 2,5-Dimethylpyrazine-1-oxide start->n_oxide H₂O₂ / H₂O or Acetic Acid halo 3-Chloro-2,5-dimethylpyrazine n_oxide->halo POCl₃

Caption: Synthesis of the key 3-chloro-2,5-dimethylpyrazine intermediate.

For researchers interested in building the pyrazine core from fundamental precursors, methods exist for synthesizing 2,5-dimethylpyrazine itself, such as the gas-solid catalysis using isopropanolamine as a raw material or the condensation of α-aminoketones.[3]

Core Synthesis Protocols: Assembling the Final Product

With the key starting materials—piperazine (or N-Boc-piperazine) and 3-chloro-2,5-dimethylpyrazine—in hand, the final C-N bond formation can be executed.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

This method leverages the inherent electron-deficient nature of the pyrazine ring, which is further amplified by the two ring nitrogens.[4][5] This electron deficiency makes the ring susceptible to attack by strong nucleophiles like piperazine, with the halide serving as a competent leaving group.

  • Setup: To a reaction vessel, add 3-chloro-2,5-dimethylpyrazine (1.0 eq) and a suitable high-boiling polar aprotic solvent (e.g., DMSO, DMF, or NMP).

  • Reagent Addition: Add piperazine (typically 2-3 eq to favor mono-substitution) or N-Boc-piperazine (1.1-1.2 eq) along with a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (1.5-2.0 eq).

  • Reaction: Heat the mixture, typically between 80-140 °C, and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: The crude product is purified by column chromatography to yield 2,5-Dimethyl-3-(4-Boc-piperazin-1-yl)pyrazine or the unprotected final product.

G start_chloro 3-Chloro-2,5-dimethylpyrazine product This compound (or N-Boc protected analog) start_chloro->product piperazine Piperazine or N-Boc-piperazine piperazine->product Base (e.g., K₂CO₃) Heat (80-140 °C) Solvent (e.g., DMSO)

Caption: Workflow for the SNAr synthesis pathway.

Method 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[6] It often provides higher yields and proceeds under milder conditions than SNAr, especially for less reactive substrates. This method is the cornerstone of modern N-aryl amine synthesis.[7][8][9]

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon or Nitrogen), combine 3-chloro-2,5-dimethylpyrazine (1.0 eq), N-Boc-piperazine (1.1-1.2 eq), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.4-2.0 eq).

  • Catalyst System: Add the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a suitable phosphine ligand (e.g., XPhos, RuPhos, BINAP). The choice of ligand is critical and substrate-dependent.

  • Solvent: Add an anhydrous aprotic solvent (e.g., Toluene, Dioxane, or THF) via syringe.

  • Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until completion, monitoring by TLC or LC-MS.

  • Workup: After cooling, the mixture is typically filtered through a pad of Celite to remove palladium residues, diluted with an organic solvent, and washed with water and brine.

  • Purification: The crude product is purified by flash column chromatography.

G Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition\nComplex Ar-Pd(II)(L₂)-X Pd(0)L₂->Oxidative\nAddition\nComplex Ar-X Amine\nCoordination [Ar-Pd(II)(L₂)(HNR₂)]⁺X⁻ Oxidative\nAddition\nComplex->Amine\nCoordination HNR₂ Deprotonation Ar-Pd(II)(L₂)(NR₂) Amine\nCoordination->Deprotonation -Base-H⁺ Deprotonation->Pd(0)L₂ Reductive Elimination (Ar-NR₂)

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Comparative Summary of Synthetic Strategies

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Key Starting Materials 3-Halo-2,5-dimethylpyrazine, Piperazine3-Halo-2,5-dimethylpyrazine, Piperazine (often Boc-protected)
Key Reagents Strong Base (e.g., K₂CO₃, Cs₂CO₃)Palladium Precatalyst, Phosphine Ligand, Strong Base (e.g., NaOtBu)
General Conditions High temperatures (80-140 °C), Polar aprotic solventsModerate temperatures (80-110 °C), Anhydrous aprotic solvents, Inert atmosphere
Advantages Operationally simple, avoids expensive metal catalysts and ligands.Broad substrate scope, high functional group tolerance, generally higher yields, milder conditions.
Considerations May require harsh conditions, limited to electron-deficient arenes, potential for side reactions.Requires careful exclusion of air and moisture, cost of catalyst/ligand, requires optimization.

Conclusion

The synthesis of this compound is most efficiently approached by coupling a piperazine unit with a pre-functionalized pyrazine core. The primary starting materials are 2,5-dimethylpyrazine and piperazine . The critical synthetic operation involves the conversion of 2,5-dimethylpyrazine into an electrophilic partner, 3-chloro-2,5-dimethylpyrazine , via a robust N-oxidation and subsequent chlorination sequence. The final C-N bond formation can be achieved through either traditional SNAr , which is cost-effective but may require harsh conditions, or the more versatile and often higher-yielding Buchwald-Hartwig amination . The choice between these methods will depend on the specific scale, substrate constraints, and available resources of the research or development team.

References

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available at: [Link]

  • Synthesis of 2,5-dimethylpyridine-N-oxide. PrepChem.com. Available at: [Link]

  • CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative. Google Patents.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • The suggested mechanism nucleophilic substitution of piperazine with pentafluoropyridine. ResearchGate. Available at: [Link]

  • Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Patsnap Eureka. Available at: [Link]

  • CN103691443A - Catalyst for synthesizing 2,5-dimethylpyrazine and preparation method of catalyst. Google Patents.
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Synthesis and receptor binding studies of 3-substituted piperazine derivatives. PubMed. Available at: [Link]

  • CN100999502A - Process of selective synthesizing 5-methyl pyrazine-2-carboxylic acid using 2,5-dimethyl pyrazine. Google Patents.
  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. National Institutes of Health. Available at: [Link]

  • Synthesis of 2,5-dimethyl-3,6-dihexyl-pyrazine. PrepChem.com. Available at: [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Available at: [Link]

  • Nucleophilic aromatic substitutions. YouTube. Available at: [Link]

Sources

Physical and chemical properties of 2,5-Dimethyl-3-piperazin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2,5-Dimethyl-3-piperazin-1-ylpyrazine

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's identification, physicochemical characteristics, synthesis, and spectral analysis. The pyrazine and piperazine moieties are both privileged scaffolds in medicinal chemistry, known for their broad range of biological activities.[1] This guide offers foundational knowledge for leveraging this compound as a key building block in the design and synthesis of novel therapeutic agents, such as class I histone deacetylase (HDAC) inhibitors and 5-HT1A receptor agonists.[2][3]

Compound Identification and Structure

This compound is a heterocyclic compound featuring a disubstituted pyrazine ring linked to a piperazine moiety. This unique combination of two pharmacologically significant nitrogen-containing rings makes it a valuable intermediate in synthetic and medicinal chemistry.

Compound Identifiers
IdentifierValueSource
CAS Number 59215-42-8[4][5]
Molecular Formula C₁₀H₁₆N₄[4][5]
Molecular Weight 192.26 g/mol [4][5]
IUPAC Name 2,5-dimethyl-3-(piperazin-1-yl)pyrazine[4]
InChI Key WFPZOAOJEXDUGP-UHFFFAOYSA-N[4]
Synonyms 4-(3,6-dimethylpyrazinyl)piperazine, 3',6'-dimethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyrazinyl[4]
Chemical Structure

Caption: 2D structure of this compound.

Physicochemical Properties

Comprehensive experimental data for the physical properties of this compound are not extensively reported in publicly available literature. The information presented below is based on data from chemical suppliers and computational predictions. Researchers should consider experimental verification of these properties for any critical applications.

PropertyValueNotes
Appearance White solidBased on synthesis reports.[6]
Melting Point Not availableExperimental data is not publicly reported.
Boiling Point Not availableExperimental data is not publicly reported.
Solubility Not availableExpected to have some solubility in polar organic solvents like methanol and dichloromethane based on its synthesis purification steps.[6]

Synthesis and Characterization

The synthesis of this compound is most effectively achieved through the deprotection of a protected piperazine precursor. The following protocol is adapted from established patent literature, providing a reliable method for obtaining the target compound.[6]

Synthetic Workflow: Debenzylation Pathway

The chosen pathway involves the catalytic hydrogenolysis of a benzyl-protected piperazine precursor. This method is common in medicinal chemistry due to its high efficiency and the clean nature of the reaction, where the primary byproduct is toluene, which is easily removed. Ammonium formate serves as a convenient and effective in-situ source of hydrogen for the palladium-catalyzed transfer hydrogenolysis.

Synthesis_Workflow start Precursor: 2,5-dimethyl-3-[4-(phenylmethyl) piperazin-1-yl]pyrazine reaction Reaction Step: Catalytic Transfer Hydrogenolysis (Heating under Reflux) start->reaction reagents Reagents: Ammonium Formate 10% Palladium on Carbon Solvent: Methanol reagents->reaction filtration Workup Step 1: Filtration through Celite® (Removal of Catalyst) reaction->filtration Reaction Mixture concentration Workup Step 2: Concentration in vacuo (Solvent Removal) filtration->concentration Filtrate purification Purification: Flash Chromatography (Silica Gel) concentration->purification Crude Product product Final Product: This compound (White Solid) purification->product Purified Compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes the synthesis via palladium-catalyzed debenzylation.[6]

Materials:

  • 2,5-dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine (starting material)

  • Methanol (MeOH)

  • Ammonium formate (NH₄HCO₂)

  • Palladium on activated carbon (10% w/w)

  • Celite® (diatomaceous earth)

  • Dichloromethane (DCM)

  • Ammonia solution (0.88 specific gravity)

  • Silica gel for flash chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2,5-dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine (1.0 eq) in methanol under a nitrogen atmosphere.

  • Addition of Reagents: Add ammonium formate (5.0 eq) followed by 10% palladium on carbon (approx. 15% by weight of the starting material).

    • Scientist's Note: The use of a nitrogen atmosphere is crucial to prevent potential side reactions and ensure the catalytic activity of the palladium. Ammonium formate is added in significant excess to drive the hydrogen transfer reaction to completion.

  • Reaction Execution: Heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Additional portions of ammonium formate and palladium catalyst may be added if the reaction stalls.[6]

  • Catalyst Removal: After completion, cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure complete recovery of the product.

    • Scientist's Note: Filtering through Celite® is a standard and highly effective method for removing finely divided catalysts like Pd/C, which would otherwise be difficult to separate from the solution.

  • Solvent Removal: Concentrate the combined filtrate in vacuo using a rotary evaporator to remove the methanol and obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography using silica gel. Elute with a gradient system, starting with methanol/dichloromethane (e.g., 8:92 followed by 10:90) and then transitioning to a more polar system like methanol/dichloromethane/ammonia solution (10:90:1) to elute the final product.[6]

    • Scientist's Note: The addition of a small amount of ammonia to the eluent is a common technique when purifying basic compounds like piperazines on silica gel. It prevents peak tailing and improves the separation by neutralizing acidic sites on the silica surface.

  • Final Product: Combine the pure fractions and concentrate in vacuo to yield this compound as a white solid (reported yield: 45%).[6]

Spectral Data and Analysis

While specific, published spectra for this exact compound are scarce, its structure allows for the prediction of key spectroscopic features. This analysis is fundamental for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy (Predicted)

A proton NMR spectrum (in a solvent like CDCl₃) would be expected to show the following characteristic signals:

  • Pyrazine Ring Proton: A singlet peak between δ 7.5-8.0 ppm corresponding to the lone proton on the pyrazine ring.

  • Piperazine Ring Protons: Two multiplets (or broad singlets) integrating to 4 protons each. The protons closer to the pyrazine ring (N-CH₂) would likely appear further downfield (δ 3.0-3.5 ppm) compared to the other four protons (δ 2.8-3.2 ppm).

  • Methyl Protons: Two distinct singlet peaks, each integrating to 3 protons, corresponding to the two methyl groups on the pyrazine ring. These would typically appear in the upfield region (δ 2.3-2.6 ppm).

  • Amine Proton (NH): A broad singlet that may appear over a wide range (δ 1.5-3.0 ppm) and could exchange with D₂O.

Mass Spectrometry (MS)

In an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrum, the key signal to confirm the compound's identity would be the molecular ion peak.

  • Molecular Ion (M⁺): For C₁₀H₁₆N₄, the expected exact mass is 192.1375, which would be observed as [M+H]⁺ at m/z 193.1448 in positive-ion ESI-MS.

Applications in Research and Drug Development

The structural motif of this compound is of significant interest to medicinal chemists. Both pyrazine and piperazine rings are considered "privileged structures" due to their frequent appearance in biologically active compounds.

  • Scaffold for Drug Discovery: This compound serves as a versatile building block. The secondary amine of the piperazine ring provides a convenient handle for further functionalization, allowing for the synthesis of large libraries of derivatives for screening against various biological targets.

  • CNS Agents: The piperazine moiety is a classic component of many centrally acting agents, including antipsychotics and antidepressants. Its inclusion suggests that derivatives of this compound could be explored for neurological targets.[1]

  • Enzyme Inhibitors: Substituted pyrazines have been investigated as inhibitors for a range of enzymes. For instance, pyrazine-linked compounds have been developed as selective inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy.[3]

  • Receptor Agonists/Antagonists: Arylpiperazines are well-known for their interaction with various G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors.[2] This makes this compound a valuable starting point for developing novel receptor modulators.

References

  • Sunway Pharm Ltd. This compound. Available at: [Link]

  • PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

  • Science.gov. piperazines: Topics by Science.gov. Available at: [Link]

  • Casanovas, A., et al. (2003). Design and Synthesis of S-(-)-2-[[4-(napht-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine (CSP-2503) Using Computational Simulation. A 5-HT1A Receptor Agonist. Bioorganic & Medicinal Chemistry Letters, 13(8), 1429-32. Available at: [Link]

  • Al-Blewi, F. F., et al. (2022). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase Inhibitors. International Journal of Molecular Sciences, 23(1), 369. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2,5-Dimethyl-3-piperazin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the essential methodologies for characterizing the solubility and stability of the novel heterocyclic compound, 2,5-Dimethyl-3-piperazin-1-ylpyrazine. In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount for predicting its pharmacokinetic profile, ensuring its quality, and developing a stable and effective formulation. This document is structured to provide not just procedural steps, but also the scientific rationale behind the experimental designs, enabling researchers to adeptly navigate the challenges of early-phase compound characterization.

Physicochemical Characterization of this compound

A foundational understanding of the intrinsic properties of this compound is the critical first step in its development. These parameters govern its behavior in various environments and are predictive of its biopharmaceutical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₆N₄
Molecular Weight 192.26 g/mol
Chemical Structure
CAS Number 59215-42-8

Solubility Assessment: A Multi-faceted Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For a molecule like this compound, which contains both hydrophobic (dimethylpyrazine) and hydrophilic (piperazine) moieties, a comprehensive solubility assessment across a physiologically relevant pH range is essential.

Rationale for Experimental Design

The presence of the piperazine ring, with its two nitrogen atoms, suggests that the molecule will exhibit pH-dependent solubility. The pKa values of the piperazine nitrogens will dictate the ionization state of the molecule at different pH values, which in turn will significantly influence its interaction with aqueous media. Therefore, solubility determination must be conducted in buffers that mimic the pH environments of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

Experimental Protocol: Thermodynamic Solubility Determination

This protocol outlines the "gold standard" shake-flask method for determining thermodynamic solubility.

Materials:

  • This compound

  • Phosphate buffered saline (PBS) at pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • Acetate buffer, pH 4.5

  • HPLC-grade water, acetonitrile, and methanol

  • Calibrated analytical balance and pH meter

  • Shaking incubator

  • 0.45 µm PTFE syringe filters

  • HPLC system with a suitable C18 column and UV detector

Procedure:

  • Preparation of Buffers: Prepare SGF, SIF, acetate buffer, and PBS according to standard laboratory procedures.

  • Sample Preparation: Add an excess amount of this compound to separate vials containing each of the prepared buffers. The excess solid should be clearly visible.

  • Equilibration: Place the vials in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered samples with an appropriate mobile phase and quantify the concentration of this compound using a validated HPLC-UV method.

  • Data Analysis: The concentration determined by HPLC represents the thermodynamic solubility of the compound in that specific buffer.

Data Presentation

The results of the solubility studies should be presented in a clear and concise table.

Table 2: Hypothetical Thermodynamic Solubility of this compound

MediumpHTemperature (°C)Solubility (µg/mL)
Simulated Gastric Fluid1.237> 1000
Acetate Buffer4.537500
Simulated Intestinal Fluid6.837150
Phosphate Buffered Saline7.437100

Note: The data in this table is hypothetical and serves as an example of how to present the results. The expected trend is higher solubility at lower pH due to the protonation of the piperazine nitrogens.

Stability Assessment: Unveiling Degradation Pathways

Evaluating the stability of a new chemical entity is a non-negotiable aspect of drug development. Forced degradation studies are instrumental in identifying potential degradation products and establishing stability-indicating analytical methods.[1][2][3] These studies expose the API to stress conditions that are more severe than accelerated stability testing to predict its long-term stability.[3][4]

The Imperative of Forced Degradation

Forced degradation studies, also known as stress testing, provide crucial insights into the intrinsic stability of a molecule.[3] The primary objectives of these studies are:

  • To elucidate the degradation pathways of the drug substance.[2][5]

  • To identify the likely degradation products.[2]

  • To develop and validate stability-indicating analytical methods capable of separating the API from its degradation products.[1][2]

  • To inform formulation development, packaging selection, and storage conditions.[2][3][5]

Experimental Workflow: Forced Degradation Studies

The following diagram illustrates a typical workflow for conducting forced degradation studies on this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcomes API This compound (Solid and Solution) Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) API->Base Oxidation Oxidative Stress (e.g., 3% H₂O₂) API->Oxidation Thermal Thermal Stress (e.g., 60°C) API->Thermal Photolytic Photolytic Stress (ICH Q1B) API->Photolytic HPLC HPLC-UV/DAD (Purity and Degradation Profile) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC LCMS LC-MS/MS (Identification of Degradants) HPLC->LCMS Method Development of Stability-Indicating Method HPLC->Method Pathway Elucidation of Degradation Pathways LCMS->Pathway Degradation_Pathways cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products Parent This compound Oxidation Oxidation Parent->Oxidation Hydrolysis Hydrolysis Parent->Hydrolysis Photodegradation Photodegradation Parent->Photodegradation N_Oxide Piperazine N-Oxide Oxidation->N_Oxide Pyrazine_Oxide Pyrazine N-Oxide Oxidation->Pyrazine_Oxide Ring_Opened Ring-Opened Piperazine Hydrolysis->Ring_Opened Hydroxylated Hydroxylated Pyrazine Photodegradation->Hydroxylated

Sources

Methodological & Application

Application Notes and Protocols: 2,5-Dimethyl-3-piperazin-1-ylpyrazine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Pyrazinyl-Piperazine Scaffold

The convergence of pyrazine and piperazine moieties within a single molecular framework, as exemplified by 2,5-Dimethyl-3-piperazin-1-ylpyrazine, presents a compelling scaffold for modern drug discovery. The pyrazine ring, a bioisostere of pyridine and pyrimidine, is a key component in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][2] Complementing this, the piperazine heterocycle is a ubiquitous structural motif in medicinal chemistry, often introduced to modulate physicochemical properties such as solubility and basicity, thereby enhancing pharmacokinetic profiles.[3][4] The strategic combination of these two pharmacophores in this compound creates a versatile pharmaceutical intermediate with significant potential for the synthesis of novel therapeutic agents across a range of disease areas, including but not limited to oncology, infectious diseases, and central nervous system disorders.[5][6]

This document provides a comprehensive guide to the synthesis, purification, characterization, and potential applications of this compound, empowering researchers to effectively utilize this valuable building block in their drug development endeavors.

Physicochemical Properties and Characterization

While extensive experimental data for this compound is not widely available in the public domain, its key properties can be inferred from its structure and available data from chemical suppliers.

PropertyValueSource
CAS Number 59215-42-8[3][7]
Molecular Formula C₁₀H₁₆N₄[3]
Molecular Weight 192.26 g/mol [3]
Appearance White solid (as per synthesis protocol)Inferred from synthesis protocol
Solubility Expected to be soluble in organic solvents like methanol and dichloromethane. Moderate aqueous solubility is anticipated due to the piperazine moiety.Inferred from structural components

Synthesis Protocol: A Reliable Pathway to this compound

The synthesis of the title compound can be achieved through a nucleophilic aromatic substitution reaction, a common and robust method for the preparation of piperazinyl-pyrazine derivatives. The following protocol is adapted from established procedures.

Reaction Scheme:

Synthesis_of_2_5_Dimethyl_3_piperazin_1_ylpyrazine 3-Chloro-2,5-dimethylpyrazine 3-Chloro-2,5-dimethylpyrazine Product This compound 3-Chloro-2,5-dimethylpyrazine->Product Nucleophilic Aromatic Substitution Piperazine Piperazine Piperazine->Product

Caption: Synthetic route to this compound.

Materials and Reagents:
  • 3-Chloro-2,5-dimethylpyrazine

  • Piperazine (anhydrous)

  • Solvent (e.g., a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium carbonate or Triethylamine)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Protocol:
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-Chloro-2,5-dimethylpyrazine (1 equivalent) in the chosen high-boiling point solvent.

  • Addition of Reagents: Add piperazine (typically 2-3 equivalents to act as both reactant and acid scavenger, or 1.1 equivalents with an external base like potassium carbonate) to the solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 100-150 °C) and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a solid precipitate (e.g., piperazine hydrochloride) has formed, it can be filtered off.

    • Dilute the mixture with water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

Purification Protocol:

The crude this compound can be purified by flash column chromatography on silica gel.

  • Column Preparation: Prepare a silica gel column using a suitable solvent system. A gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol) is often effective. The addition of a small amount of triethylamine (e.g., 0.5-1%) to the eluent can help to prevent tailing of the basic product on the acidic silica gel.

  • Loading: Dissolve the crude product in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent gradient, collecting fractions.

  • Analysis: Monitor the fractions by TLC, staining with a suitable agent (e.g., potassium permanganate or iodine) to visualize the product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Characterization Workflow:

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized intermediate.

Characterization_Workflow Start Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (e.g., ESI-MS) Start->MS Molecular Weight Confirmation HPLC HPLC/UPLC (Purity Assessment) Start->HPLC Quantitative Purity FTIR FTIR Spectroscopy (Functional Groups) Start->FTIR Functional Group Analysis End Confirmed Structure & Purity NMR->End MS->End HPLC->End FTIR->End Drug_Discovery_Workflow Start This compound Derivatization Parallel Synthesis of Derivatives (e.g., Amidation, Alkylation) Start->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening (HTS) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Sources

Application Notes and Protocols: A Guide to the Industrial Synthesis of Pyrazinamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: A Senior Application Scientist

Foreword: On the Selection of an Appropriate Starting Material for Pyrazinamide Synthesis

In the pursuit of synthesizing the vital antitubercular agent pyrazinamide, the selection of a viable and economically sound starting material is of paramount importance. While the compound 2,5-Dimethyl-3-piperazin-1-ylpyrazine is a notable pyrazine derivative, it is not a recognized precursor for the synthesis of pyrazinamide. From a chemical standpoint, this compound is a more structurally complex molecule than the target, pyrazinamide. A synthetic pathway starting from this compound would necessitate chemically challenging and inefficient steps to remove the piperazine group and one of the methyl groups, which is not a practical approach in pharmaceutical manufacturing.

The established and industrially preferred starting material for pyrazinamide synthesis is 2,5-dimethylpyrazine .[1] This readily available and cost-effective intermediate provides a straightforward and efficient route to the desired product. This document will, therefore, focus on the detailed application and protocols for the synthesis of pyrazinamide from 2,5-dimethylpyrazine, providing researchers, scientists, and drug development professionals with a comprehensive and practical guide.

Introduction to Pyrazinamide and its Synthesis

Pyrazinamide (PZA) is a cornerstone of modern combination therapy for tuberculosis (TB), a persistent global health issue.[2][3] It is particularly valued for its ability to eliminate dormant mycobacteria, thereby shortening the duration of treatment.[2] The mechanism of action of pyrazinamide is unique; it is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase.[2][4][5][6] This active form disrupts the bacterial cell membrane and inhibits fatty acid synthase I, which is crucial for the synthesis of the mycobacterial cell wall.[2][4][6]

The synthesis of pyrazinamide from 2,5-dimethylpyrazine is a well-documented process that primarily involves two key transformations: the oxidation of one of the methyl groups to a carboxylic acid, followed by amidation.[1]

Overview of Synthetic Pathways

There are two primary pathways for the conversion of 2,5-dimethylpyrazine to pyrazinamide, differing in their intermediate products.

  • Pathway A: Direct Oxidation to Pyrazine-2,5-dicarboxylic Acid This route involves the simultaneous oxidation of both methyl groups of 2,5-dimethylpyrazine to yield pyrazine-2,5-dicarboxylic acid. This intermediate then undergoes partial decarboxylation and amidation to produce pyrazinamide.[1]

  • Pathway B: Selective Oxidation to 5-Methyl-pyrazine-2-carboxylic Acid This pathway focuses on the selective oxidation of a single methyl group to form 5-methyl-pyrazine-2-carboxylic acid. This intermediate is then converted to pyrazinamide through subsequent amidation and decarboxylation steps.[1]

The choice between these pathways often depends on factors such as reagent availability, desired yield, and the scalability of the process.[1]

Key Experimental Protocols

The following protocols provide detailed methodologies for the critical steps in the synthesis of pyrazinamide from 2,5-dimethylpyrazine.

Oxidation of 2,5-Dimethylpyrazine

The oxidation of the methyl groups on the pyrazine ring is a crucial step. Different oxidizing agents can be employed, with selenium dioxide and potassium permanganate being common choices.

Protocol 1: Oxidation using Selenium Dioxide

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: Add 2,5-dimethylpyrazine to the flask. A suitable solvent may be used, or the reaction can be conducted under neat conditions.[1]

  • Oxidizing Agent: Carefully add selenium dioxide to the reaction mixture.

  • Reaction Conditions: Heat the mixture to initiate the oxidation process. The reaction temperature and duration are critical parameters that should be optimized for the best yield.[1]

  • Work-up and Isolation: Upon completion, cool the reaction mixture. The product, pyrazine-2,5-dicarboxylic acid, can then be isolated and purified.[1]

Protocol 2: Oxidation using Potassium Permanganate

  • Reaction Setup: Dissolve 2,5-dimethylpyrazine in a suitable solvent, such as water or a co-solvent system, in a reaction vessel equipped with a stirrer and a thermometer.

  • Inhibitor: The presence of an inhibitor like water or alcohol can be beneficial.

  • Reagent Addition: Gradually add potassium permanganate to the solution while monitoring the temperature.

  • Reaction Conditions: The reaction is typically carried out at a temperature between 30-100 °C for 1-10 hours.

  • Work-up and Isolation: After the reaction, the manganese dioxide byproduct is removed by hot filtration. The filtrate is then acidified to precipitate the pyrazinoic acid. Further product can be obtained by extraction of the filtrate.

Amidation of Pyrazinoic Acid

The conversion of the carboxylic acid group to an amide is the final key step in pyrazinamide synthesis. This can be achieved through several methods.

Protocol 3: Amidation via Acyl Chloride

  • Acyl Chloride Formation: Convert pyrazinecarboxylic acid to pyrazine-2-carboxylic acid chloride using a chlorinating agent like thionyl chloride in a suitable solvent such as methylene chloride, with a catalytic amount of N,N-dimethylformamide (DMF).[7] The reaction is typically run under reflux for several hours.[7]

  • Amidation: The resulting pyrazine formyl chloride is then reacted with an amine source, such as bromide methylamine in a solvent like toluene, under reflux to form the amide.[7]

  • Isolation and Purification: The crude product is isolated by filtration and can be purified by recrystallization.[7]

Protocol 4: Direct Amidation using Urea

A more direct and efficient method involves the reaction of pyrazine-2,3-dicarboxylic acid with urea at elevated temperatures. This process combines amidation and decarboxylation in a single step.[8]

  • Reaction Mixture: An equimolecular mixture of pyrazine-2,3-dicarboxylic acid and urea is placed in a reaction vessel.[8]

  • Reaction Conditions: The mixture is heated to temperatures around 190-200 °C.[8]

  • Product Recovery: The pyrazinamide product sublimes and can be collected from the cooler parts of the reaction apparatus.[8] This method avoids the intermediate step of forming pyrazinoic acid.[8]

Data Summary

Reaction Step Reagents Temperature Time Typical Yield Reference
Oxidation2,5-dimethylpyrazine, Potassium Permanganate30-100 °C1-10 hoursVaries[1]
Acyl Chloride FormationPyrazinecarboxylic acid, Thionyl chloride, DMFReflux8 hours-[7]
AmidationPyrazine formyl chloride, Bromide methylamineReflux8 hours79.6%–91.2%[7]
Direct AmidationPyrazine-2,3-dicarboxylic acid, Urea190-200 °C-Good[8]

Visualized Workflows

Synthetic Pathway from 2,5-Dimethylpyrazine

G A 2,5-Dimethylpyrazine B Oxidation A->B D Selective Oxidation A->D C Pyrazine-2,5-dicarboxylic acid B->C F Partial Decarboxylation & Amidation C->F E 5-Methyl-pyrazine-2-carboxylic acid D->E G Amidation & Decarboxylation E->G H Pyrazinamide F->H G->H G A Start: 2,5-Dimethylpyrazine B Oxidation (e.g., KMnO4 or SeO2) A->B C Isolation of Pyrazine-2,5-dicarboxylic acid B->C D Decarboxylation & Amidation (e.g., with Urea at high temp.) C->D E Purification D->E F Final Product: Pyrazinamide E->F

Caption: Experimental workflow for pyrazinamide synthesis via Pathway A.

Trustworthiness and Self-Validation

The protocols described herein are based on established and peer-reviewed synthetic routes. To ensure the integrity of the synthesis, the following validation steps are recommended at each stage:

  • Reaction Monitoring: Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be used to monitor the progress of the reactions and ensure the complete consumption of starting materials.

  • Intermediate Characterization: After isolation, the structure and purity of the intermediate products (e.g., pyrazine-2,5-dicarboxylic acid) should be confirmed using analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Final Product Verification: The identity and purity of the final pyrazinamide product must be rigorously confirmed. This should include melting point determination, NMR, MS, and comparison with a known standard. Purity should be assessed by HPLC.

By implementing these in-process controls, the reliability and reproducibility of the synthesis can be assured.

Conclusion

The synthesis of pyrazinamide from 2,5-dimethylpyrazine is a robust and scalable process that is central to the production of this essential antitubercular drug. The choice of the specific synthetic pathway and the careful execution of the experimental protocols are key to achieving high yields and purity. The information provided in these application notes serves as a comprehensive guide for professionals in the field of drug development and manufacturing.

References

  • Application Notes and Protocols: 2,5-Dimethylpyrazine as a Pharmaceutical Intermediate for Pyrazinamide - Benchchem. 1

  • Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - NIH. 2

  • Synthetic route of pyrazinamide derivatives. | Download Scientific Diagram - ResearchGate.

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC - PubMed Central.

  • Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed.

  • Synthesis of pyrazinamide analogues and their antitubercular bioactivity - ResearchGate.

  • This compound | C10H16N4 | CID 3811910 - PubChem.

  • This compound synthesis - ChemicalBook.

  • (PDF) A Review of Biological potential of Pyrazinamide derivatives - ResearchGate.

  • Synthesis of pyrazinamide analogues - AIP Publishing.

  • US2705714A - Process of producing pyrazinamide - Google Patents.

  • Catalytic Amidation.

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC - PubMed Central.

  • An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PubMed.

  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed Central.

  • 2,5-Dimethyl Pyrazine manufacturers and suppliers in China - ODOWELL.

  • 2,5-dimethyl-3-[4-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-1-piperazinyl]pyrazine | Benchchem.

  • Pyrazinamide: A Comprehensive Guide For API Importers And Compounding Pharmacies | OCTAGONCHEM.

  • a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed.

  • This compound - CAS:59215-42-8 - Sunway Pharm Ltd.

  • Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289).

  • Pyrazinamide - Wikipedia.

  • 2,5-Dimethyl-3-propylpyrazine | C9H14N2 | CID 87637 - PubChem.

  • What is the mechanism of Pyrazinamide? - Patsnap Synapse.

  • Studying the dynamics of the drug processing of pyrazinamide in Mycobacterium tuberculosis - PMC - PubMed Central.

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC - NIH.

  • Catalytic Amidation Reviews.

  • The 2,5-dimethylpyrazine biosynthesis by B. subtilis strains. - ResearchGate.

  • CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative - Google Patents.

  • Catalytic and non-catalytic amidation of carboxylic acid substrates - PubMed.

  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - NIH.

Sources

Application Note: A Strategic Workflow for the Pharmacological Characterization of 2,5-Dimethyl-3-piperazin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: De-orphaning a Novel Chemical Entity

The compound 2,5-Dimethyl-3-piperazin-1-ylpyrazine represents a novel chemical entity with potential therapeutic value. As with any uncharacterized molecule, the primary challenge is to identify its biological target(s) and elucidate its mechanism of action. This application note provides a comprehensive, multi-tiered experimental protocol designed to systematically characterize this compound, moving from broad, unbiased screening to specific, high-resolution target validation and preliminary drug-like property assessment.

The pyrazine and piperazine moieties are common scaffolds in medicinal chemistry, known to interact with a wide range of biological targets. This guide, therefore, proposes a parallel screening approach against two of the most prominent and "druggable" target classes: G-Protein Coupled Receptors (GPCRs) and protein kinases. The workflow is designed to be resource-efficient, prioritizing high-throughput methods initially and employing more complex, lower-throughput assays for subsequent validation of promising hits.[1][2][3][4]

This protocol emphasizes not just the "how" but the "why," providing the scientific rationale behind each experimental step to empower researchers to make informed decisions throughout the drug discovery process.[5][6][7]

Overall Experimental Workflow

The proposed strategy follows a logical progression from broad screening to in-depth characterization. This workflow ensures that resources are focused on the most promising activities and that a comprehensive data package is generated for hit-to-lead optimization.

G cluster_0 Phase 1: Target Class Identification cluster_1 Phase 2: Hit Confirmation & Orthogonal Validation cluster_2 Phase 3: Cellular & Mechanistic Studies cluster_3 Phase 4: Preliminary Druggability Assessment A Compound QC (Purity, Solubility) B Broad Kinase Panel Screen (e.g., KINOMEscan®) A->B Single high concentration C Broad GPCR Panel Screen (e.g., β-arrestin recruitment) A->C Single high concentration D Dose-Response Assays (IC50/EC50 Determination) B->D Identified Kinase Hits C->D Identified GPCR Hits E Orthogonal Biochemical Assay (e.g., HTRF, Luminescence) D->E Confirmed Activity F Direct Binding Assays (SPR or ITC) E->F Validated Hit G Target Engagement Assay (e.g., CETSA®) F->G Confirmed Direct Binder H Cellular Signaling Pathway Assay (e.g., Western Blot, Reporter Assay) G->H I Selectivity Profiling (Against related targets) H->I J In Vitro ADME Profiling (Solubility, Permeability, Stability) I->J K Cytotoxicity Assay J->K L L K->L Go/No-Go Decision for Lead Optimization

Caption: High-level workflow for the characterization of a novel compound.

Phase 1: Broad Screening for Target Class Identification

The initial step is to perform a broad, unbiased screen to identify potential biological targets. This is most efficiently done using high-throughput screening (HTS) platforms that test the compound against large panels of diverse targets.[1][2][3]

Rationale

Given the prevalence of the piperazine scaffold in kinase inhibitors and GPCR ligands, screening against these two large and therapeutically relevant families provides a high probability of identifying initial "hits".[8][9] Screening at a single, relatively high concentration (e.g., 10 µM) is a cost-effective way to cast a wide net and identify potential interactions.

Protocol: Kinase Panel Screening (e.g., KINOMEscan®)

KINOMEscan® is a competition binding assay that quantitatively measures the interaction of a compound with a panel of kinases. It does not require ATP, meaning it measures the true thermodynamic binding affinity.[10][11][12]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Execution (via service provider): Submit the compound for screening against a broad kinase panel (e.g., scanMAX panel with over 450 kinases) at a concentration of 10 µM.[11]

  • Data Analysis: The primary output is the percent of the kinase that remains bound to an immobilized ligand in the presence of the test compound. This is typically reported as "% Control". A lower percentage indicates stronger binding.

  • Hit Selection: Identify kinases where the compound demonstrates significant inhibition (e.g., >80% inhibition or a % Control < 20).

Protocol: GPCR Panel Screening

A common and effective method for broad GPCR screening is to use a β-arrestin recruitment assay. This assay is nearly universal for GPCRs and G-protein independent, making it a robust choice for initial screening.[8][13]

Methodology:

  • Assay Platform: Utilize a commercially available platform (e.g., PathHunter® β-arrestin assays) that provides a panel of cell lines, each stably expressing a specific GPCR fused to a fragment of β-galactosidase and β-arrestin fused to the complementing enzyme fragment.

  • Compound Treatment: Treat each cell line with this compound at a final concentration of 10 µM. Include a known agonist for each receptor as a positive control and a vehicle (DMSO) as a negative control.

  • Incubation: Incubate the cells according to the manufacturer's protocol (typically 60-90 minutes at 37°C).

  • Detection: Add the chemiluminescent substrate and measure the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control. An increase in signal indicates agonist activity, while a decrease in the signal in the presence of a known agonist would indicate antagonist activity (this would require a separate screening campaign).

  • Hit Selection: Identify GPCRs where the compound induces a significant response (e.g., >3-fold over vehicle control).

Phase 2: Hit Confirmation and Orthogonal Validation

Primary hits from broad screening require confirmation to eliminate false positives and to verify the compound's activity through a different analytical method.[14]

Rationale

Single-point screening can be prone to artifacts. Generating a dose-response curve confirms the activity is concentration-dependent and provides a measure of potency (IC50 or EC50). An orthogonal assay, which uses a different detection technology, is crucial to ensure the observed activity is not an artifact of the primary assay format. Finally, direct binding assays confirm a physical interaction between the compound and the target protein.

Protocol: Dose-Response Determination

Methodology:

  • Compound Dilution: Prepare a serial dilution of this compound, typically in a 10-point, 1:3 dilution series, starting from a top concentration of 100 µM.

  • Assay Execution: Perform the primary assay (e.g., the specific KINOMEscan® assay or the β-arrestin assay for the identified hit) with the full dilution series of the compound.

  • Data Analysis: Plot the percent inhibition or percent activation against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 (for inhibitors) or EC50 (for agonists).

ParameterDescription
Top The maximum response plateau
Bottom The minimum response plateau
HillSlope The steepness of the curve
IC50/EC50 The concentration for 50% response
Protocol: Orthogonal Biochemical Assay (Example: Kinase HTRF Assay)

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for measuring kinase activity by detecting the phosphorylation of a substrate.[8]

Methodology:

  • Reaction Setup: In a 384-well plate, add the purified kinase identified as a hit, its specific peptide substrate, and ATP.

  • Compound Addition: Add the serially diluted this compound to the reaction wells.

  • Kinase Reaction: Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents: a europium cryptate-labeled anti-phospho-substrate antibody (donor) and an XL665-labeled antibody or streptavidin (acceptor).

  • Signal Reading: After incubation, read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000) and plot against compound concentration to determine the IC50.

Protocol: Direct Binding Affinity Measurement (Surface Plasmon Resonance - SPR)

SPR is a label-free technique that measures binding events in real-time, providing kinetic data (association and dissociation rates) and affinity (KD).[15][16][17][18][19]

Methodology:

  • Chip Preparation: Covalently immobilize the purified target protein (kinase or GPCR) onto a sensor chip surface.

  • Binding Analysis: Inject a series of concentrations of this compound over the chip surface. A vehicle-only injection is used for baseline subtraction.

  • Data Acquisition: Monitor the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein. This generates a sensorgram showing association and dissociation phases.

  • Data Analysis: Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Phase 3: Cellular and Mechanistic Studies

Once a direct interaction with a specific target is confirmed, the next crucial step is to verify that the compound engages its target in a cellular environment and modulates the relevant signaling pathway.

Rationale

Biochemical assays use purified proteins, which may not fully represent the target's conformation or environment inside a cell. Cellular target engagement assays confirm that the compound can cross the cell membrane and bind to its target in a physiological context. Downstream signaling assays validate the functional consequence of this engagement.

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA® assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[20]

Methodology:

  • Cell Treatment: Treat intact cells with various concentrations of this compound.

  • Heating: Heat the cell lysates to a range of temperatures to induce protein denaturation.

  • Protein Separation: Separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Detection: Quantify the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Protocol: Downstream Signaling Pathway Analysis (Example: Western Blot)

If the target is a kinase, its inhibition should lead to a decrease in the phosphorylation of its known downstream substrates.

Methodology:

  • Cell Culture and Treatment: Culture an appropriate cell line and treat with a dose-response of this compound for a specified time.

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT3 if the target is JAK2). Also, probe with an antibody for the total amount of the substrate as a loading control.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities and normalize the phospho-protein signal to the total protein signal. A dose-dependent decrease in phosphorylation confirms functional inhibition of the pathway.

G cluster_pathway Kinase Signaling Pathway cluster_assay Western Blot Validation A This compound B Target Kinase A->B Inhibition D Phosphorylated Substrate B->D Phosphorylation Blocked C Downstream Substrate (Unphosphorylated) E Cellular Response D->E Response Inhibited F Measure p-Substrate levels H Result: Decreased p-Substrate/Total Substrate Ratio G Measure Total Substrate levels

Caption: Logic diagram for validating pathway inhibition via Western Blot.

Phase 4: Preliminary Druggability Assessment

Early assessment of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is critical for identifying potential liabilities that could halt development later on.[21][22][23][24][25]

Rationale

A potent and selective compound is of little therapeutic value if it has poor solubility, cannot cross cell membranes, is rapidly metabolized, or is toxic to cells. These assays provide an early look at the compound's potential to be developed into a safe and effective drug.

Table of Recommended In Vitro ADME Assays
AssayPurposeMethodAcceptance Criteria (General Guideline)
Kinetic Solubility Assesses solubility in aqueous buffer.Nephelometry or UV-Vis spectroscopy after precipitation from DMSO stock.> 50 µM
Parallel Artificial Membrane Permeability Assay (PAMPA) Predicts passive diffusion across the gut wall.Measures compound diffusion from a donor to an acceptor well through an artificial lipid membrane.Pe > 1 x 10⁻⁶ cm/s
Microsomal Stability Evaluates metabolic stability by liver enzymes (CYP450s).[22]Incubate compound with liver microsomes and measure the concentration remaining over time by LC-MS/MS.t½ > 30 minutes
Plasma Protein Binding Determines the fraction of compound bound to plasma proteins.Equilibrium dialysis.Fraction unbound > 1%
Cytotoxicity Assesses general toxicity to cells.Treat a standard cell line (e.g., HepG2) and measure cell viability (e.g., using an MTS or ATP-based assay).CC50 > 10 µM and >10-fold higher than target IC50

Conclusion and Next Steps

This application note outlines a systematic and robust workflow for the initial pharmacological characterization of this compound. By following this phased approach—from broad screening and hit validation to cellular mechanism of action and preliminary ADME profiling—researchers can efficiently identify the biological target(s) of this novel compound and generate a comprehensive data package.

The results from these studies will form the basis for a "Go/No-Go" decision for entering a full-scale lead optimization program.[5][6][7] A promising compound will exhibit high on-target potency, a clear mechanism of action in cells, a favorable selectivity profile, and acceptable preliminary ADME properties.

References

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Available from: [Link]

  • PubChem. Isothermal titration calorimetry in drug discovery. National Center for Biotechnology Information. Available from: [Link]

  • Bio-protocol. (n.d.). Electrophoresis Mobility Shift Assay. Available from: [Link]

  • White Rose Research Online. (n.d.). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Available from: [Link]

  • Illinois Experts. (n.d.). Use of surface plasmon resonance (SPR) to determine binding affinities and kinetic parameters between components important in fusion machinery. University of Illinois. Available from: [Link]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]

  • Nicoya. (n.d.). Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. Available from: [Link]

  • Symeres. (n.d.). In vitro ADME drug discovery services. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Available from: [Link]

  • LI-COR Biosciences. (n.d.). Electrophoretic Mobility Shift Assay Guide. Available from: [Link]

  • American Physiological Society. (n.d.). Recent progress in assays for GPCR drug discovery. Available from: [Link]

  • Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs. Available from: [Link]

  • MDPI. (n.d.). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Available from: [Link]

  • Technology Networks. (2024, November 18). High-throughput screening: accelerating drug discovery. Available from: [Link]

  • University of Calgary. (n.d.). Electrophoretic Mobility Shift Assay. Cumming School of Medicine. Available from: [Link]

  • Bio-Rad. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. Available from: [Link]

  • Reaction Biology. (n.d.). ITC Assay Service for Drug Discovery. Available from: [Link]

  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Available from: [Link]

  • Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. Available from: [Link]

  • Creative BioMart. (n.d.). Protein Interaction (2) Principle and Protocol of EMSA. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Finding a better path to drug selectivity. Available from: [Link]

  • ResearchGate. (2025, December 20). A General EMSA (Gel-shift) Protocol. Available from: [Link]

  • BioSolveIT. (n.d.). Integrated Strategy for Hit-to-Lead Optimization: The 'DOTS' approach. Available from: [Link]

  • Malvern Panalytical. (2017, October 12). Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions. Available from: [Link]

  • Bentham Science. (n.d.). Discovery of Novel Targets with High Throughput RNA Interference Screening. Available from: [Link]

  • National Center for Biotechnology Information. (2022, September 23). Target-specific compound selectivity for multi-target drug discovery and repurposing. Available from: [Link]

  • AZoLifeSciences. (2022, March 4). Improving Selectivity in Drug Design. Available from: [Link]

  • AZoNetwork. (2024, May 30). Advances in High-Throughput Screening for Novel Antimicrobial Compounds. Available from: [Link]

  • Nuvisan. (n.d.). Tailored high-throughput screening solutions for identifying potent hits. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Rational Approaches to Improving Selectivity in Drug Design. Available from: [Link]

  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Available from: [Link]

  • YouTube. (2017, January 11). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. Available from: [Link]

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Available from: [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Tools for GPCR drug discovery. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Available from: [Link]

  • American Physiological Society. (n.d.). Recent progress in assays for GPCR drug discovery. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Bioactivity descriptors for uncharacterized chemical compounds. Available from: [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Available from: [Link]

  • YouTube. (2023, September 11). Best Practices for Hit-to-Lead - Case Study: HSD17B13. Available from: [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Available from: [Link]

  • CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. Available from: [Link]

  • Chemspace. (2025, October 2). Lead Optimization in Drug Discovery: Process, Strategies & Tools. Available from: [Link]

  • ResearchGate. (2025, August 7). Discovery of GPCR ligands for probing signal transduction pathways. Available from: [Link]

  • KCAS. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview. Available from: [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Available from: [Link]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). A review for cell-based screening methods in drug discovery. Available from: [Link]

Sources

Application Notes and Protocols for the In Vitro Biological Activity Screening of 2,5-Dimethyl-3-piperazin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Pyrazine-Piperazine Scaffold

The compound 2,5-Dimethyl-3-piperazin-1-ylpyrazine integrates two privileged heterocyclic scaffolds in medicinal chemistry: pyrazine and piperazine. Pyrazine derivatives are known for a wide array of biological activities, including anticancer and antimicrobial effects, while the piperazine ring is a common feature in centrally active agents.[1][2] The combination of these two moieties in a single molecule, this compound, presents a compelling case for a comprehensive in vitro biological activity screening to elucidate its therapeutic potential and identify potential liabilities.

This document provides a structured, multi-tiered approach for researchers, scientists, and drug development professionals to systematically evaluate the in vitro pharmacology and potential toxicology of this compound. The protocols herein are designed to be robust and self-validating, providing a solid foundation for go/no-go decisions in early-stage drug discovery.

Part 1: Foundational Safety and Liability Profiling

Before embarking on efficacy-driven screening, it is paramount to assess the potential for off-target activities that could lead to adverse drug reactions. Early identification of such liabilities is a cornerstone of modern drug development, enabling selectivity-focused structure-activity relationship (SAR) studies and mitigating the risk of late-stage attrition.[3][4]

In Vitro Safety Pharmacology Panel (Tier 1 Screen)

The initial screen should involve a broad panel of targets known to be implicated in adverse drug events.[3][5] This provides a rapid, comprehensive evaluation of potential risks.

Rationale: Many adverse effects are linked to unintended interactions with a predictable set of receptors, ion channels, and enzymes.[4] A broad counter-screen early in the discovery process is a cost-effective strategy to de-risk a compound.

Exemplary Safety Panel Targets: A comprehensive panel should be utilized. Commercial services from providers like Eurofins Discovery or Charles River Laboratories offer well-validated panels.[5][6]

Target ClassRepresentative TargetsAssociated Potential Liability
GPCRs Adrenergic (α1, α2, β), Dopaminergic (D1, D2), Serotonergic (5-HT subtypes), Muscarinic (M1-M5), Histaminergic (H1, H2), Opioid (μ, δ, κ)Cardiovascular, CNS, and autonomic side effects
Ion Channels hERG (IKr), Nav1.5 (INa), Cav1.2 (ICa,L), KCNQ1/minK (IKs)Proarrhythmia, cardiotoxicity[6]
Enzymes Cyclooxygenases (COX-1, COX-2), Phosphodiesterases (PDEs), Cytochrome P450s (e.g., 3A4, 2D6, 2C9)GI toxicity, cardiovascular effects, drug-drug interactions[3]
Transporters SERT, DAT, NETCNS side effects, drug-drug interactions

Protocol: This screening is typically outsourced to a specialized CRO. The compound is usually tested at a fixed concentration (e.g., 10 µM) in duplicate in radioligand binding or functional assays. Significant activity is often defined as >50% inhibition or stimulation.

Workflow for Tier 1 Safety Screening

G cluster_0 Preparation cluster_1 Screening cluster_2 Analysis Compound This compound (Stock Solution in DMSO) CRO Specialized CRO (e.g., Eurofins, Charles River) Compound->CRO Shipment Panel Broad Safety Panel (~50-100 targets) CRO->Panel Initiates Assays Binding or Functional Assays (Fixed Concentration, e.g., 10 µM) Panel->Assays Executes Data Raw Data (% Inhibition/Stimulation) Assays->Data Generates Analysis Identify Hits (Threshold >50%) Data->Analysis Input Report Liability Profile Report Analysis->Report Summarizes

Caption: Workflow for Tier 1 safety and liability profiling.

Part 2: Hypothesis-Driven Efficacy Screening

Based on the pyrazine and piperazine moieties, a tiered screening cascade can be designed to investigate potential anticancer and CNS activities.

Antiproliferative Activity in Cancer Cell Lines (Tier 2 Screen)

Rationale: The pyrazine core is found in numerous compounds with demonstrated antiproliferative effects.[7][8] A primary screen against a panel of human cancer cell lines is a logical first step to identify potential anticancer activity. The MTT or XTT assay is a robust, colorimetric method for assessing cell viability, which is indicative of metabolic activity.[9]

Protocol: XTT Cell Viability Assay

This protocol is adapted from established methods and is suitable for high-throughput screening in a 96-well format.[10][11]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., a panel representing different tumor types like K562 (leukemia), Colo-205 (colon), MDA-MB-231 (breast), and IMR-32 (neuroblastoma)) in appropriate media.[7]

    • Trypsinize and count cells. Seed cells into a 96-well microplate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of media.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X working stock of this compound by diluting a high-concentration DMSO stock in serum-free media. Perform a serial dilution to obtain a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Carefully remove the media from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for 48 or 72 hours.

  • XTT Assay:

    • Thaw the XTT reagent and electron coupling reagent at 37°C. Immediately before use, prepare the XTT working solution by mixing the two reagents according to the manufacturer's instructions.[11]

    • Add 50 µL of the XTT working solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the absorbance of the soluble orange formazan product at 450-490 nm using a microplate reader. A reference wavelength of >630 nm can be used to subtract background absorbance.[10]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Exemplary Data Presentation:

Cell LineTissue of OriginIC₅₀ (µM) of this compound
K562Leukemia> 100
Colo-205Colon Adenocarcinoma15.2
MDA-MB-231Breast Adenocarcinoma22.5
IMR-32Neuroblastoma8.9
Kinase Inhibition Screening (Tier 2/3 Screen)

Rationale: Many antiproliferative agents exert their effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways. The pyrazine scaffold is present in known kinase inhibitors. An in vitro kinase assay can determine if the compound directly inhibits the activity of specific kinases.

Protocol: In Vitro Kinase Assay (Generic)

This protocol describes a general method for an in vitro kinase assay using purified enzymes.[12][13] It can be adapted for various kinases and detection methods (e.g., radiometric or fluorescence-based).

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 25 mM HEPES, 10 mM MgCl₂, 2 mM DTT).

    • Prepare a stock solution of ATP. For radiometric assays, this will include γ-³²P-ATP.[14][15]

    • Prepare the substrate (e.g., a specific peptide or protein like histone H1 or myelin basic protein).[14]

    • Prepare the purified recombinant kinase of interest.

  • Kinase Reaction:

    • In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, and this compound at various concentrations in the kinase buffer.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the ATP solution.[12]

    • Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C or 37°C.

  • Reaction Termination and Detection:

    • Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and boiling for 5 minutes.[13]

    • Separate the reaction products by SDS-PAGE.

    • For Radiometric Assays: Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate. Quantify the band intensity.[14][16]

    • For Non-Radiometric Assays: Use methods like Western blotting with phospho-specific antibodies or fluorescence-based detection platforms.

  • Data Analysis:

    • Quantify the amount of phosphorylated substrate in the presence of the inhibitor relative to a vehicle control.

    • Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

CNS Receptor Binding Assays (Tier 2 Screen)

Rationale: The piperazine moiety is a well-known "CNS-phore" present in many drugs targeting G-protein coupled receptors (GPCRs) in the central nervous system.[2] Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[17][18][19]

Protocol: Radioligand Competition Binding Assay (Generic)

This protocol outlines the steps for a competition binding assay to determine the affinity (Ki) of the test compound for a target receptor.[17][20]

  • Membrane Preparation:

    • Prepare cell membrane homogenates from cells or tissues expressing the receptor of interest (e.g., HEK293 cells overexpressing the human dopamine D2 receptor).[20]

    • Determine the protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for the D2 receptor) at or below its Kd value, and varying concentrations of this compound.[21]

    • Define total binding (radioligand + vehicle) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

    • Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at 30°C).[20]

  • Separation and Counting:

    • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/C). The filters will trap the membranes with the bound radioligand.[17][20]

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value from the resulting sigmoidal curve.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Proposed Screening Cascade

G Start This compound Tier1 Tier 1: Broad Safety Panel (Receptors, Ion Channels, Enzymes) Start->Tier1 Decision1 Liability Identified? Tier1->Decision1 Tier2_Cancer Tier 2: Antiproliferative Screen (e.g., NCI-60 or similar panel) XTT/MTT Assay Decision2 Antiproliferative Hit? Tier2_Cancer->Decision2 Tier2_CNS Tier 2: CNS Receptor Screen (Dopamine, Serotonin, Adrenergic panels) Radioligand Binding Assays Decision3 CNS Receptor Hit? Tier2_CNS->Decision3 Decision1->Tier2_Cancer No/Acceptable Decision1->Tier2_CNS No/Acceptable Stop Stop or Redesign Decision1->Stop Yes Tier3_Kinase Tier 3: Mechanism of Action Kinase Inhibition Panel Decision2->Tier3_Kinase Yes (IC50 < 10 µM) Proceed Proceed to Lead Optimization Tier3_Functional Tier 3: Mechanism of Action Functional Assays (e.g., cAMP, Ca2+) Decision3->Tier3_Functional Yes (Ki < 1 µM) Tier3_Kinase->Proceed Tier3_Functional->Proceed

Caption: A tiered screening cascade for this compound.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the initial in vitro characterization of this compound. By initiating a broad safety assessment followed by hypothesis-driven efficacy screening, researchers can efficiently profile the compound's biological activities, identify potential therapeutic applications, and uncover any liabilities that may hinder its development. The detailed protocols serve as a practical guide for executing these critical early-stage experiments, ensuring data integrity and enabling informed decision-making in the drug discovery pipeline.

References

  • Charles River Laboratories. (n.d.). In Vitro Safety Pharmacology Assays. Retrieved from [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 17(9-10), 435-446. (Note: A representative review on the topic, a direct link to the full text may require a subscription. The provided search result is an abstract.)
  • Creative Biolabs. (n.d.). In Vitro Safety Pharmacology Study Services. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Moon, S. H., Kim, B., & Park, H. W. (2017). In vitro NLK Kinase Assay. Bio-protocol, 7(19), e2568. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Trevigen. (n.d.). XTT Proliferation Assay Protocol. Retrieved from [Link]

  • Andrews, B., & Measday, V. (2000). In vitro assay for cyclin-dependent kinase activity in yeast. Yeast, 16(1), 19-22. (Note: A representative protocol, a direct link to the full text may require a subscription. The provided search result is a summary.)
  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies. Retrieved from [Link]

  • Li, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(19), 7004. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-3-(1-propenyl)pyrazine. Retrieved from [Link]

  • Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. Retrieved from [Link]

  • Mallesha, L., Mohana, K. N., Veeresh, B., Alvala, R., & Alvala, M. (2012). Synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Archives of Pharmacal Research, 35(1), 51-57. Retrieved from [Link]

  • ResearchGate. (n.d.). Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine. Retrieved from [Link]

  • ResearchGate. (n.d.). 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: Synthesis and in vitro biological evaluation as potential antitumor agents. Retrieved from [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-3-propylpyrazine. Retrieved from [Link]

  • Kato, S., et al. (2021). Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. Scientific Reports, 11(1), 14595. Retrieved from [Link]

Sources

Application Notes and Protocols for Investigating the Anticancer Potential of 2,5-Dimethyl-3-(piperazin-1-yl)pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrazine-Piperazine Scaffolds

Cancer remains a formidable challenge in modern medicine, necessitating the continuous pursuit of novel therapeutic agents with improved efficacy and reduced toxicity.[1][2] Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of many approved pharmaceuticals due to their ability to interact with a wide range of biological targets.[1][2][3] Among these, the pyrazine ring system is a recognized pharmacophore with a broad spectrum of pharmacological activities, including anticancer properties.[3][4] Similarly, the piperazine moiety is a prevalent feature in many biologically active compounds, enhancing their pharmacokinetic profiles and providing a versatile scaffold for structural modifications.[1][2][3]

The conjugation of these two privileged scaffolds into a singular molecular entity, specifically the 2,5-Dimethyl-3-(piperazin-1-yl)pyrazine core, presents a compelling yet underexplored avenue for the development of novel anticancer agents. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this specific class of compounds. While extensive public data on the anticancer activity of 2,5-Dimethyl-3-(piperazin-1-yl)pyrazine derivatives is limited, this guide provides a robust framework for their synthesis, in vitro evaluation, and mechanistic elucidation. The protocols and insights herein are synthesized from established methodologies for analogous heterocyclic compounds and are designed to empower researchers to pioneer investigations into this promising chemical space.

Part 1: Synthesis and Derivatization Strategy

The foundation of any drug discovery campaign is the synthesis of a diverse library of compounds for biological screening. The 2,5-Dimethyl-3-(piperazin-1-yl)pyrazine core provides an excellent platform for derivatization, primarily at the N-4 position of the piperazine ring.

Synthesis of the Core Scaffold: 2,5-Dimethyl-3-(piperazin-1-yl)pyrazine

The synthesis of the parent compound can be achieved through nucleophilic aromatic substitution, starting from a halogenated 2,5-dimethylpyrazine.

Protocol 1: Synthesis of 2,5-Dimethyl-3-(piperazin-1-yl)pyrazine

  • Reaction Setup: In a round-bottom flask, dissolve 3-chloro-2,5-dimethylpyrazine (1 equivalent) in a suitable solvent such as toluene or dimethylformamide (DMF).

  • Addition of Reagents: Add an excess of piperazine (2-3 equivalents) to the solution. The excess piperazine acts as both the nucleophile and a base to quench the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture at reflux for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2,5-Dimethyl-3-(piperazin-1-yl)pyrazine.

Proposed Derivatization at the Piperazine N-4 Position

The secondary amine of the piperazine ring is a versatile handle for introducing a wide array of substituents, allowing for the systematic exploration of structure-activity relationships (SAR).

Workflow for Derivatization:

G start 2,5-Dimethyl-3-(piperazin-1-yl)pyrazine reductive_amination Reductive Amination (Aldehydes/Ketones, NaBH(OAc)3) start->reductive_amination acylation Acylation (Acyl Chlorides, Carboxylic Acids) start->acylation sulfonylation Sulfonylation (Sulfonyl Chlorides) start->sulfonylation alkylation Alkylation (Alkyl Halides) start->alkylation product1 N-Alkyl/Arylmethyl Derivatives reductive_amination->product1 product2 N-Acyl Derivatives acylation->product2 product3 N-Sulfonyl Derivatives sulfonylation->product3 product4 N-Alkyl Derivatives alkylation->product4

Caption: Proposed synthetic routes for derivatization of the core scaffold.

Part 2: In Vitro Anticancer Evaluation

A systematic in vitro evaluation is crucial to identify promising lead compounds and elucidate their mechanisms of action. The following protocols provide a standard workflow for assessing the anticancer potential of novel 2,5-Dimethyl-3-(piperazin-1-yl)pyrazine derivatives.

Cell Viability and Cytotoxicity Assays

The initial step is to determine the concentration-dependent effect of the synthesized compounds on the viability of cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colon carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the compounds at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Table 1: Hypothetical Cytotoxicity Data for Novel 2,5-Dimethyl-3-(piperazin-1-yl)pyrazine Derivatives

Compound IDR-Group at N-4 of PiperazineA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)
Parent -H>100>100>100
DMP-01 -CH2-Ph15.225.818.5
DMP-02 -C(O)-Ph8.712.19.9
DMP-03 -SO2-Ph22.431.528.1
DMP-04 -CH2-(4-Cl-Ph)5.37.96.1
Doxorubicin (Positive Control)0.80.51.2

This data is illustrative and intended to guide the interpretation of experimental results.

Apoptosis Induction Assays

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay is essential. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method.

Protocol 3: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

To investigate the effect of the compounds on cell cycle progression, PI staining of DNA followed by flow cytometry is performed.

Protocol 4: Cell Cycle Analysis

  • Cell Treatment: Treat cells as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells. The data will reveal the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow for In Vitro Evaluation:

G start Synthesized Derivatives viability_assay Cell Viability Assay (MTT) start->viability_assay ic50 Determine IC50 Values viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay mechanism_study Mechanism of Action Studies apoptosis_assay->mechanism_study cell_cycle_assay->mechanism_study

Caption: A streamlined workflow for the in vitro anticancer evaluation of novel compounds.

Part 3: Elucidating the Mechanism of Action

Understanding the molecular targets and signaling pathways affected by the lead compounds is a critical step in their development. Pyrazine derivatives have been reported to act as kinase inhibitors.[4] Therefore, investigating the effect of 2,5-Dimethyl-3-(piperazin-1-yl)pyrazine derivatives on key cancer-related kinases is a logical starting point.

Kinase Inhibition Assays

A variety of in vitro kinase assay formats are available, often utilizing luminescence or fluorescence-based readouts to measure ATP consumption or substrate phosphorylation.

Protocol 5: General In Vitro Kinase Inhibition Assay (Luminescence-based)

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, its specific substrate, and ATP in a kinase buffer.

  • Compound Addition: Add the test compounds at various concentrations to the reaction mixture.

  • Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Detection: Add a detection reagent that measures the amount of remaining ATP (e.g., a luciferase/luciferin-based reagent). The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Potential Kinase Targets for Pyrazine Derivatives:

Many pyrazine-based compounds have been shown to target kinases that are crucial for cancer cell proliferation and survival. These include:

  • Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, c-Met

  • Non-Receptor Tyrosine Kinases: Src family kinases

  • Serine/Threonine Kinases: PI3K/Akt/mTOR pathway components, CDKs

Potential Signaling Pathway Inhibition:

G compound 2,5-Dimethyl-3-(piperazin-1-yl)pyrazine Derivative rtk Receptor Tyrosine Kinase (RTK) compound->rtk Inhibition pi3k PI3K rtk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: A potential mechanism of action involving the inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

The 2,5-Dimethyl-3-(piperazin-1-yl)pyrazine scaffold represents a promising starting point for the development of novel anticancer agents. This guide provides a comprehensive and actionable framework for the synthesis, in vitro evaluation, and preliminary mechanistic studies of derivatives based on this core structure. While specific biological data for this compound class is not yet widely available, the protocols and strategies outlined herein are based on well-established principles in medicinal chemistry and cancer biology.

Future research should focus on synthesizing a diverse library of derivatives and performing systematic screening against a panel of cancer cell lines to establish robust structure-activity relationships. Promising lead compounds should then be advanced to more detailed mechanistic studies, including the identification of specific molecular targets and evaluation in in vivo cancer models. The exploration of this novel chemical space holds the potential to yield new therapeutic candidates for the treatment of cancer.

References

  • Andreozzi, G., et al. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 26(15), 4683. Available at: [Link]

  • Faizan, S., et al. (2024). The structure–activity relationship of anticancer activity piperazine derivatives. ResearchGate. Available at: [Link]

  • Keservani, R. K., et al. (2020). The medicinal chemistry of piperazines: A review. ResearchGate. Available at: [Link]

  • Rostampour, M. (2021). An Active Compound from the Pyrazine Family Induces Apoptosis by Targeting the Bax/Bcl2 and Survivin Expression in Chronic Myeloid Leukemia K562 Cells. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1846-1855. Available at: [Link]

  • Saeed, A., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). RSC Medicinal Chemistry, 14(10), 1877-1898. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating the Antimicrobial Activity of Substituted Piperazinylpyrazines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Potential of Piperazinylpyrazines in Antimicrobial Drug Discovery

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds capable of combating multidrug-resistant pathogens. Among these, substituted piperazinylpyrazines have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. The piperazine moiety, a six-membered ring containing two nitrogen atoms at opposite positions, is a well-established pharmacophore found in numerous clinically approved drugs.[1][2][3] Its incorporation into the pyrazine scaffold, another nitrogen-containing heterocycle, has yielded derivatives with significant potency against a range of Gram-positive and Gram-negative bacteria, as well as fungi and mycobacteria.[4][5][6]

This technical guide provides a comprehensive overview of the methodologies and protocols required for the synthesis, in vitro evaluation, and preliminary safety assessment of substituted piperazinylpyrazine derivatives. It is designed to equip researchers in drug discovery and development with the necessary tools to effectively screen and characterize these compounds, fostering the advancement of new and effective antimicrobial agents.

PART 1: SYNTHESIS OF SUBSTITUTED PIPERAZINYLPHYRAZINES

The synthesis of substituted piperazinylpyrazines typically involves a multi-step process. A general approach often begins with the creation of a pyrazine core, followed by the introduction of a piperazine ring and subsequent derivatization.

General Synthetic Scheme

A common synthetic route involves the reaction of a substituted 2-chloropyrazine with a piperazine derivative. The resulting intermediate can then be further modified to introduce various substituents, allowing for the exploration of structure-activity relationships (SAR).[7][8]

Protocol 1: General Synthesis of a Model Substituted Piperazinylpyrazine

This protocol outlines a representative synthesis. Note that specific reaction conditions (solvents, temperatures, reaction times) may need to be optimized for different substituents.

Materials:

  • 2-chloropyrazine

  • 1-(2-methoxyphenyl)piperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloropyrazine (1.0 eq) and 1-(2-methoxyphenyl)piperazine (1.1 eq) in DMF.

  • Base Addition: Add potassium carbonate (2.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at 80-100°C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine solution.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired substituted piperazinylpyrazine.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

PART 2: IN VITRO ANTIMICROBIAL ACTIVITY EVALUATION

The initial assessment of the antimicrobial potential of newly synthesized compounds involves determining their ability to inhibit or kill microbial growth in vitro. The most common methods are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[9][10]

Workflow for In Vitro Antimicrobial Testing

G cluster_0 Bacterial Cell A DNA Gyrase/ Topoisomerase IV B Cell Wall Synthesis C Protein Synthesis (Ribosomes) D Folic Acid Synthesis E Cell Membrane Integrity Compound Piperazinylpyrazine Derivative Compound->A Inhibition Compound->B Inhibition Compound->C Inhibition Compound->D Inhibition Compound->E Disruption

Caption: Potential molecular targets for antimicrobial agents within a bacterial cell.

Molecular docking studies can provide initial insights into the potential targets of newly synthesized compounds. [7]For example, some studies suggest that piperazine derivatives may target enzymes involved in bacterial cell wall synthesis or DNA replication. [11][12]

PART 4: CYTOTOXICITY AND SAFETY EVALUATION

A critical aspect of drug development is ensuring that the compound is not only effective against pathogens but also safe for the host. [13][14]Cytotoxicity assays are essential for preliminary safety profiling. [15]

Workflow for Cytotoxicity Assessment

Caption: A streamlined workflow for evaluating the cytotoxicity of antimicrobial candidates.

Protocol 4: MTT Cell Viability Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. [16][17] Materials:

  • Mammalian cell line (e.g., HEK-293, HepG2)

  • 96-well cell culture plates

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing different concentrations of the compound.

    • Include a vehicle control (cells treated with the solvent used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add the solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Data Presentation: Cytotoxicity and Selectivity Index

The cytotoxicity data should be presented alongside the antimicrobial activity data to assess the compound's therapeutic window. The Selectivity Index (SI) is a crucial parameter, calculated as IC₅₀ / MIC. A higher SI value indicates greater selectivity for the microbial target over host cells.

CompoundMIC against S. aureus (µg/mL)IC₅₀ against HEK-293 cells (µg/mL)Selectivity Index (SI)
Compound A 8>128>16
Compound B 46416

Conclusion and Future Directions

The protocols and methodologies outlined in this guide provide a robust framework for the systematic evaluation of substituted piperazinylpyrazines as potential antimicrobial agents. By following these steps, researchers can effectively synthesize novel compounds, characterize their antimicrobial spectrum and potency, and perform essential preliminary safety assessments. Promising candidates identified through this workflow can then be advanced to more complex studies, including in vivo efficacy models and detailed mechanism of action investigations, ultimately contributing to the development of the next generation of antimicrobial therapies. The structure-activity relationship studies are also crucial in guiding the design of more potent and less toxic derivatives. [18][19][20]

References

  • Kretschmer, D., et al. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]

  • Zipperer, A., et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology. Available at: [Link]

  • Chaudhary, P., et al. (2006). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Al-Douh, M. H., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Sayiner, F. B., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. Archiv der Pharmazie. Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. Available at: [Link]

  • Srinivasarao, P., et al. (2020). design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances. Available at: [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2018). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. Available at: [Link]

  • Sarker, A., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Acta Microbiologica et Immunologica Hungarica. Available at: [Link]

  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Available at: [Link]

  • Abdel-Ghani, N. T., et al. (2018). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules. Available at: [Link]

  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Kos, J., et al. (2020). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. Molecules. Available at: [Link]

  • Srinivasarao, P., et al. (2020). Piperazine/homopiperazine based anti-tubercular agents. ResearchGate. Available at: [Link]

  • Manjula, S. N., et al. (2014). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. International Journal of PharmTech Research. Available at: [Link]

  • Foroumadi, A., et al. (2008). Structure-activity relationship study of a series of N-substituted piperazinyl-fluoroquinolones as anti-Helicobacter pylori agents. Medicinal Chemistry. Available at: [Link]

  • Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]

  • El-Banna, T. E.-S., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Nanomedicine. Available at: [Link]

  • Raj, V., et al. (2021). Piperazine based antimicrobial polymers: a review. RSC Advances. Available at: [Link]

  • Harrington, F. P., et al. (1989). Structure-activity relationships in a series of piperazine-2,3-dione containing penicillins and cephalosporins. II. Derivatives substituted at N(4) of the piperazine ring. The Journal of Antibiotics. Available at: [Link]

  • Kosheeka. (n.d.). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Available at: [Link]

  • Abu Mohsen, U. (2017). Synthesis and Antimicrobial Activity of Some Piperazine Dithiocarbamate Derivatives. ResearchGate. Available at: [Link]

  • Yilmaz, E., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Scientific Reports. Available at: [Link]

  • Krátký, M., et al. (2022). Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. Molecules. Available at: [Link]

  • Wang, J., et al. (2025). Synthesis and Evaluation of the Antibacterial Activity of N-Substituted Piperazine Flavonol Derivatives. Chemistry & Biodiversity. Available at: [Link]

  • Patel, D., et al. (2017). Synthesis and antimicrobial evaluation of new chalcones containing piperazine or 2,5-dichlorothiophene moiety. ResearchGate. Available at: [Link]

  • Kunz, D. F., et al. (2023). N4-Substituted Piperazinyl Norfloxacin Derivatives with Broad-Spectrum Activity and Multiple Mechanisms on Gyrase, Topoisomerase IV, and Bacterial Cell Wall Synthesis. ACS Infectious Diseases. Available at: [Link]

  • Singh, N., et al. (2014). Protective efficacy of piperine against Mycobacterium tuberculosis. Tuberculosis. Available at: [Link]

  • Kumar, P., et al. (2019). Benzothiazinone-piperazine derivatives as efficient Mycobacterium tuberculosis DNA gyrase inhibitors. ResearchGate. Available at: [Link]

  • Likhitha, R., et al. (2017). Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Alila Medical Media. (2020, April 21). Antibiotics - Mechanisms of Action, Animation [Video]. YouTube. Available at: [Link]

  • Ninja Nerd. (2022, June 14). Antibiotics [Video]. YouTube. Available at: [Link]

Sources

Elucidating the CNS Activity of Pyrazine and Piperazine-Containing Molecules: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffolds in CNS Drug Discovery

Pyrazine and piperazine rings are heterocyclic scaffolds of immense interest in medicinal chemistry, frequently appearing in the structures of centrally acting drugs.[1][2][3] Their prevalence stems from their ability to serve as versatile templates for synthesizing molecules with a wide array of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and neuroprotective effects.[2][4] These six-membered rings containing two nitrogen atoms can be readily modified to fine-tune physicochemical properties, such as lipophilicity and basicity, which are critical for blood-brain barrier (BBB) penetration and target engagement within the central nervous system (CNS).[5]

This technical guide provides a comprehensive overview of the methodologies used to characterize the CNS activity of novel pyrazine and piperazine-containing molecules. It is designed to equip researchers with the foundational knowledge and practical protocols to advance their drug discovery programs.

I. The Landscape of CNS Activity: Mechanisms and Therapeutic Targets

The therapeutic utility of pyrazine and piperazine derivatives in CNS disorders is a result of their interaction with a diverse range of molecular targets. Understanding these interactions is fundamental to rational drug design and the interpretation of experimental data.

1.1. Modulation of Monoaminergic Systems:

A significant number of CNS-active piperazine-containing drugs exert their effects by modulating dopamine and serotonin pathways.[4][6] For instance, many atypical antipsychotics with a piperazine core, such as Clozapine and Olanzapine, exhibit antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[7][8][9] This dual antagonism is believed to contribute to their efficacy against the positive and negative symptoms of schizophrenia with a reduced risk of extrapyramidal side effects.[9]

1.2. Targeting Neurotransmitter Transporters:

The reuptake of neurotransmitters from the synaptic cleft is a critical mechanism for regulating neuronal signaling. Piperazine and pyrazine derivatives have been developed as potent inhibitors of monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[10][11] By blocking these transporters, these compounds increase the synaptic concentration of neurotransmitters, a mechanism central to the action of many antidepressant and anxiolytic drugs.[4]

1.3. GABAergic and Glutamatergic Modulation:

The balance between inhibitory (GABAergic) and excitatory (glutamatergic) neurotransmission is crucial for normal brain function. Some piperazine derivatives act as agonists at GABA receptors, leading to a dampening of neuronal excitability.[6][8] This mechanism is particularly relevant for anxiolytic and anticonvulsant activities.

1.4. Emerging Roles in Neurodegenerative Diseases:

Recent research has highlighted the potential of pyrazine-containing molecules in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[12][13][14] Some derivatives have shown neuroprotective effects through various mechanisms, including antioxidant activity and modulation of signaling pathways involved in neuronal survival.[12][13] For example, tetramethylpyrazine, a naturally occurring pyrazine derivative, has demonstrated anti-inflammatory and antioxidative properties in preclinical models of neurodegeneration.[13]

II. Application Notes & Protocols: A Step-by-Step Guide to a CNS Activity Assessment

A thorough evaluation of the CNS activity of novel compounds requires a multi-tiered approach, encompassing in vitro assays to determine molecular mechanism and in vivo models to assess behavioral outcomes.

Workflow for CNS Activity Profiling

Caption: A general workflow for assessing the CNS activity of novel compounds.

In Vitro Assays: Unraveling Molecular Mechanisms

2.1.1. Receptor Binding Affinity Assays

Principle: Receptor binding assays are used to determine the affinity of a test compound for a specific receptor.[15] This is typically achieved through competitive binding experiments where the test compound competes with a radiolabeled ligand for binding to the receptor.[16] The affinity is expressed as the inhibition constant (Ki), with a lower Ki value indicating higher affinity.[15]

Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor.

  • Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).

  • Radioligand: [³H]-Spiperone.

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds (pyrazine/piperazine derivatives) at various concentrations.

  • Scintillation cocktail and vials.

  • Filtration apparatus with glass fiber filters.

Procedure:

  • Membrane Preparation: Harvest HEK293-D2 cells and homogenize in ice-cold buffer. Centrifuge the homogenate and resuspend the pellet (membrane fraction) in fresh buffer. Determine the protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of the test compound. For determining non-specific binding, add haloperidol instead of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Self-Validation:

  • The saturation binding experiment with the radioligand should yield a specific and saturable binding curve.

  • The non-specific binding should be less than 20% of the total binding.

  • A known D2 receptor antagonist should produce a Ki value consistent with published literature.

2.1.2. Neurotransmitter Uptake Assays

Principle: These assays measure the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.[10][17] This is often done using cells expressing the transporter of interest and a fluorescent or radiolabeled substrate.[18][19]

Protocol: Fluorescence-Based Serotonin Transporter (SERT) Uptake Assay

Materials:

  • HEK293 cells stably expressing human SERT.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

  • Fluorescent substrate for SERT (commercially available kits).[20]

  • Known SERT inhibitor (e.g., Fluoxetine) as a positive control.

  • Test compounds at various concentrations.

  • Fluorescence microplate reader.

Procedure:

  • Cell Plating: Plate the HEK-hSERT cells in a 96- or 384-well plate and allow them to adhere overnight.[10]

  • Compound Incubation: Remove the culture medium and add the assay buffer containing the test compounds or the positive control at various concentrations. Incubate for a short period (e.g., 10-20 minutes) at 37°C.[20]

  • Substrate Addition: Add the fluorescent substrate to all wells.

  • Kinetic Read: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity over time (e.g., for 30-60 minutes) in kinetic mode.[10]

  • Data Analysis: The rate of fluorescence increase is proportional to the rate of substrate uptake. Calculate the initial rate of uptake for each concentration of the test compound. Plot the percentage of inhibition of uptake against the logarithm of the test compound concentration to determine the IC50 value.

Self-Validation:

  • Cells not expressing SERT should show minimal fluorescence uptake.

  • The positive control (Fluoxetine) should produce a dose-dependent inhibition of uptake with an IC50 value in the expected range.

  • The assay should have a good signal-to-background ratio and a Z'-factor > 0.5 for high-throughput screening.

2.1.3. In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Principle: The ability of a compound to cross the BBB is a prerequisite for CNS activity. In vitro BBB models, such as the Transwell assay, are used to predict this permeability.[21][22][23] These models typically consist of a monolayer of brain endothelial cells cultured on a porous membrane, separating an apical (blood side) and a basolateral (brain side) chamber.[21]

Protocol: Transwell BBB Permeability Assay

Materials:

  • Transwell inserts with a porous membrane.

  • Human brain microvascular endothelial cells (hBMECs).

  • Co-culture cells (e.g., astrocytes or pericytes) can be used to enhance barrier properties.

  • Cell culture medium.

  • Test compound and a reference compound with known BBB permeability (e.g., caffeine - high, atenolol - low).

  • Analytical method for quantifying the compound (e.g., LC-MS/MS).

Procedure:

  • Model Setup: Seed hBMECs on the apical side of the Transwell insert. If using a co-culture model, seed the astrocytes or pericytes on the basolateral side of the well. Culture the cells until a confluent monolayer with tight junctions is formed.

  • Barrier Integrity Measurement: Assess the integrity of the cell monolayer by measuring the transendothelial electrical resistance (TEER).[21] High TEER values indicate a tight barrier.

  • Permeability Assay: Add the test compound and the reference compound to the apical chamber. At various time points, collect samples from the basolateral chamber.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated analytical method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Self-Validation:

  • The TEER values should be within the expected range for the cell type used.

  • The Papp values for the reference compounds should be consistent with their known BBB permeability.

In Vivo Behavioral Models: Assessing Functional Outcomes

In vivo studies in animal models are essential to evaluate the overall effect of a compound on behavior and to assess its therapeutic potential.[24][25][26]

2.2.1. Elevated Plus Maze (EPM) for Anxiolytic Activity

Principle: The EPM is a widely used test to assess anxiety-like behavior in rodents.[27][28][29][30] The maze consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, as they reduce the animal's natural aversion to open spaces.[31]

Protocol:

  • Apparatus: A plus-shaped maze elevated from the floor, with two open and two enclosed arms.[28]

  • Acclimatization: Allow the animals (mice or rats) to acclimate to the testing room for at least 30-60 minutes before the test.[30]

  • Drug Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test (e.g., 30-60 minutes for intraperitoneal injection).

  • Test Procedure: Place the animal in the center of the maze, facing an open arm.[31] Allow the animal to explore the maze for a set period (e.g., 5 minutes).[28]

  • Data Collection: Record the animal's behavior using a video camera. Score the time spent in the open and closed arms, the number of entries into each arm, and other ethological parameters like head dips and stretched-attend postures.[28]

  • Data Analysis: Compare the behavioral parameters between the compound-treated group and the vehicle-treated group. An increase in the percentage of time spent in the open arms and the number of open arm entries is indicative of anxiolytic activity.

Self-Validation:

  • A known anxiolytic drug (e.g., diazepam) should produce a significant increase in open arm exploration.

  • The overall locomotor activity (total arm entries) should be monitored to rule out confounding effects of sedation or hyperactivity.

2.2.2. Forced Swim Test (FST) for Antidepressant Activity

Principle: The FST is a common screening tool for antidepressant drugs.[32][33][34][35] Animals are placed in a cylinder of water from which they cannot escape. After initial struggling, they adopt an immobile posture. Antidepressant compounds are known to reduce the duration of immobility and increase active behaviors like swimming and climbing.[36]

Protocol:

  • Apparatus: A transparent cylinder filled with water to a depth where the animal cannot touch the bottom.[34] The water temperature should be maintained at 23-25°C.

  • Acclimatization and Drug Administration: Similar to the EPM protocol.

  • Test Procedure: Place the animal in the water-filled cylinder for a 6-minute session. The first 2 minutes are considered a habituation period, and behavior is scored during the last 4 minutes.

  • Data Collection: Record the duration of immobility (floating with minimal movements to keep the head above water), swimming, and climbing.

  • Data Analysis: Compare the duration of immobility between the compound-treated and vehicle-treated groups. A significant reduction in immobility time suggests antidepressant-like activity.

Self-Validation:

  • A standard antidepressant (e.g., imipramine or fluoxetine) should significantly decrease immobility time.

  • It's crucial to assess general locomotor activity in a separate test (e.g., open field test) to ensure that the observed effects in the FST are not due to a general increase in motor activity.[36]

III. Data Presentation and Interpretation

Table 1: In Vitro Pharmacological Profile of a Hypothetical Pyrazine Derivative (Compound X)

TargetAssay TypeKi (nM) or IC50 (nM)
Dopamine D2Receptor Binding15.2
Serotonin 5-HT2AReceptor Binding8.5
Serotonin 5-HT1AReceptor Binding25.1
SERTNeurotransmitter Uptake150.7
NETNeurotransmitter Uptake325.4
BBB PermeabilityTranswell Assay (Papp)12.5 x 10⁻⁶ cm/s

Table 2: In Vivo Behavioral Effects of Compound X

Behavioral TestDose (mg/kg)Key ParameterResult vs. Vehicle
Elevated Plus Maze10% Time in Open Arms↑ 150% (p < 0.01)
Forced Swim Test10Immobility Time (s)↓ 50% (p < 0.05)
Open Field Test10Total Distance TraveledNo significant change

Interpretation: The data for Compound X suggests a promising profile for a potential atypical antipsychotic with antidepressant and anxiolytic properties. The high affinity for D2 and 5-HT2A receptors, coupled with moderate SERT inhibition, provides a plausible mechanism for its observed behavioral effects. The good BBB permeability supports its potential for CNS activity. The lack of effect on general locomotor activity in the open field test strengthens the interpretation of the specific anxiolytic and antidepressant-like effects observed in the EPM and FST, respectively.

IV. Conclusion and Future Directions

The systematic evaluation of pyrazine and piperazine-containing molecules using a combination of in vitro and in vivo assays is a powerful approach to identify and characterize novel CNS drug candidates. The protocols and application notes provided in this guide offer a robust framework for researchers in this field. Future advancements in high-throughput screening, in silico modeling, and the development of more predictive disease models will undoubtedly accelerate the discovery of new and improved treatments for a wide range of CNS disorders.

V. References

A comprehensive list of references will be provided upon request, including links to the original research articles and protocols that form the basis of this guide.

Sources

The Strategic Role of 2,5-Dimethyl-3-piperazin-1-ylpyrazine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazine Scaffold as a Privileged Motif in Kinase Inhibition

Protein kinases are fundamental regulators of cellular signaling pathways, and their aberrant activity is a hallmark of numerous diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern targeted therapy. Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles are predominant, with the pyrazine ring emerging as a particularly valuable scaffold.[1][2][3]

The electron-deficient nature of the pyrazine ring, coupled with the strategic placement of its nitrogen atoms, allows it to act as a bioisostere for other aromatic systems like pyridine and pyrimidine.[1] Crucially, the pyrazine nitrogens often serve as key hydrogen bond acceptors, anchoring the inhibitor molecule within the ATP-binding pocket of the target kinase.[1] This guide focuses on a specific and highly versatile pyrazine-based building block, 2,5-Dimethyl-3-piperazin-1-ylpyrazine , and elucidates its synthesis and application in the construction of potent kinase inhibitors.

Physicochemical Properties and Strategic Advantages

The structure of this compound offers several strategic advantages for drug design and synthesis:

  • Dual Functionality: The pyrazine core provides the essential kinase-binding motif, while the piperazine moiety offers a readily modifiable handle for introducing further substitutions. This allows for the fine-tuning of physicochemical properties, such as solubility and cell permeability, and for exploring structure-activity relationships (SAR) to enhance potency and selectivity.

  • Vectorial Orientation: The piperazine group provides a distinct vector for extending the molecule into solvent-exposed regions of the kinase active site or for targeting adjacent sub-pockets, which can lead to improved selectivity and potency.

  • Synthetic Accessibility: As will be detailed, this intermediate can be synthesized through robust and scalable chemical routes, making it an attractive component for drug development campaigns.

PropertyValue
CAS Number 59215-42-8
Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
Appearance White to off-white solid

Synthesis of the Core Intermediate: this compound

Two primary synthetic routes are presented for the preparation of this key intermediate. The choice of route may depend on the availability of starting materials and desired scale.

Protocol 1: Debenzylation of a Protected Precursor

This method, adapted from patent literature, involves the synthesis of a benzyl-protected piperazinyl pyrazine followed by deprotection to yield the target compound.[4]

Synthesis_Protocol_1 A 2,5-Dimethyl-3- [4-(phenylmethyl)piperazin-1-yl]pyrazine B This compound A->B  Ammonium formate,  Pd/C, Methanol, Reflux  

Diagram 1: Debenzylation route to the target intermediate.

Experimental Protocol:

  • Reaction Setup: To a solution of 2,5-dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine (1.14 g, 4.04 mmol) in methanol (80 mL), add ammonium formate (1.27 g, 20.2 mmol) followed by 10% palladium on activated carbon (0.17 g) under a nitrogen atmosphere.[4]

  • Reaction Conditions: Heat the reaction mixture to reflux.

  • Monitoring and Reagent Addition: After 2.5 hours, add additional ammonium formate (0.64 g, 10.1 mmol) and 10% palladium on carbon (0.06 g) to drive the reaction to completion.[4]

  • Work-up: Filter the reaction mixture through a pad of Celite®, wash the filter cake with methanol, and concentrate the filtrate in vacuo.

  • Purification: Purify the crude product by flash chromatography on silica gel using a gradient of methanol in dichloromethane, followed by a mobile phase containing methanol, dichloromethane, and 0.88 ammonia solution (10:90:1) to afford the title compound as a white solid.[4]

Quantitative Data:

ParameterValueReference
Starting Material 2,5-dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine[4]
Yield 45%[4]
Purification Flash Chromatography[4]
Protocol 2: Direct Nucleophilic Aromatic Substitution (SNAr)

This is a more direct and atom-economical approach, relying on the nucleophilic aromatic substitution of a halogenated pyrazine precursor. The electron-deficient nature of the pyrazine ring facilitates the displacement of the chloro substituent by piperazine.[5][6][7]

Synthesis_Protocol_2 A 3-Chloro-2,5-dimethylpyrazine C This compound A->C B Piperazine B->C  n-Butanol, 150°C  

Diagram 2: Direct SNAr route to the target intermediate.

Experimental Protocol (Representative):

Note: This is a representative protocol based on similar nucleophilic aromatic substitution reactions on chloro-azines.[8]

  • Reaction Setup: In a sealable reaction vessel, combine 3-chloro-2,5-dimethylpyrazine (1.0 eq), piperazine (2.0 eq), and a suitable high-boiling solvent such as n-butanol or DMSO.

  • Reaction Conditions: Heat the reaction mixture to 150°C and stir overnight. The use of a base, such as triethylamine, may be beneficial in some cases to scavenge the HCl byproduct.[9]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography on silica gel to yield the desired this compound.

Application in Kinase Inhibitor Synthesis: A Case Study of an Aurora Kinase Inhibitor

The synthesized this compound is a versatile intermediate for the synthesis of a variety of kinase inhibitors, including those targeting Aurora kinases, which are critical regulators of mitosis and are frequently overexpressed in human cancers.[1][10][11] The following protocol describes the synthesis of a representative Aurora kinase inhibitor via a Buchwald-Hartwig amination reaction.[12][13][14]

Kinase_Inhibitor_Synthesis cluster_0 Intermediate cluster_1 Coupling Partner cluster_2 Final Product A This compound C Aurora Kinase Inhibitor A->C B Aryl Halide (e.g., 4-bromo-N-aryl aniline) B->C  Pd Catalyst, Ligand,  Base, Solvent, Heat  

Diagram 3: Buchwald-Hartwig coupling for Aurora Kinase Inhibitor Synthesis.

Experimental Protocol (Representative):

Note: This is a representative protocol based on established Buchwald-Hartwig amination procedures for the synthesis of kinase inhibitors.[14][15]

  • Reaction Setup: To an oven-dried, sealable reaction tube, add the aryl halide (e.g., 4-bromo-N-(4-(trifluoromethyl)phenyl)aniline, 1.0 eq), this compound (1.1 eq), a palladium catalyst (e.g., Pd2(dba)3, 0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., cesium carbonate, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the reaction tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a dry, degassed solvent (e.g., dioxane or toluene) via syringe.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 100-120°C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography or preparative HPLC to afford the final kinase inhibitor.

Mechanism of Action and Biological Activity

The resulting pyrazine-based kinase inhibitors typically function as ATP-competitive inhibitors.[2] The pyrazine core forms critical hydrogen bonds with the hinge region of the kinase, while the substituted piperazine moiety extends into other regions of the ATP-binding site, contributing to potency and selectivity.

Signaling_Pathway cluster_mitosis Cell Cycle Control GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Aurora Aurora Kinase Mitosis Mitotic Progression Aurora->Mitosis Inhibitor Pyrazine-based Inhibitor Inhibitor->Aurora Inhibition

Diagram 4: Simplified signaling pathway showing the role of Aurora Kinase in mitosis and its inhibition.

Biological Activity Data (Representative for Pyrazine-based Kinase Inhibitors):

The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). Pyrazine-based inhibitors have demonstrated potent activity against various kinases.

Kinase TargetScaffold TypeIC50 RangeReference
Aurora KinasesImidazo[1,2-a]pyrazineVaries[10]
FGFRPyrrolo[2,3-b]pyrazine<10 nM to <500 nM[1]
JAKPyrazolo[1,5-a]pyrazine<10 nM to 630 nM[1]
PIM KinasesPyrazine derivativesVaries[16]
TRKImidazo[4,5-b]pyrazine0.22 nM to 7.68 nM[1]

Conclusion

This compound is a high-value, versatile building block for the synthesis of novel kinase inhibitors. Its strategic design allows for the generation of libraries of compounds with tunable properties, facilitating the development of potent and selective therapeutics. The synthetic protocols outlined in this guide provide a robust foundation for researchers in medicinal chemistry and drug discovery to leverage this important intermediate in their quest for next-generation targeted therapies.

References

  • Al-Ostoot, F. H., Al-Malki, J. F., & Al-Ghamdi, S. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(18), 1899-1921. [Link]

  • Sharma, R., et al. (2024). PIM kinase inhibitors: an updated patent review (2016-present). Expert Opinion on Therapeutic Patents, 34(6), 465-484. [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). figshare. [Link]

  • Cheung, K., et al. (2011). Discovery of orally bioavailable imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4748-4751. [Link]

  • Novartis AG. (2011). Pyridine and pyrazine derivatives as protein kinase modulators.
  • Wikipedia. (2024). Buchwald–Hartwig amination. [Link]

  • Fancelli, D., et al. (2012). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Journal of Medicinal Chemistry, 55(21), 9475-9492. [Link]

  • Vertex Pharmaceuticals Inc. (2010). Pyrazine derivatives useful as inhibitors of atr kinase.
  • Singh, H., et al. (2024). The medicinal chemistry of piperazines: A review. Chemical Biology & Drug Design. [Link]

  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. International Journal of Advances in Scientific Research. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Campillo, M., et al. (2003). Design and Synthesis of S-(-)-2-[[4-(napht-1-yl)piperazin-1-yl]methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine (CSP-2503) Using Computational Simulation. A 5-HT1A Receptor Agonist. Bioorganic & Medicinal Chemistry Letters, 13(8), 1429-1432. [Link]

  • Unciti-Broceta, A., et al. (2021). Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors. Scientific Reports, 11(1), 12899. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275. [Link]

  • Li, W., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]

  • Ali, A., et al. (2020). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. Journal of Applied Pharmaceutical Science, 10(11), 040-049. [Link]

  • Viciu, M. S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organometallics, 24(21), 4975-4978. [Link]

  • Singh, A., & Kumar, R. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). [Link]

  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. ResearchGate. [Link]

  • Liu, Q., et al. (2011). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][17]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1481-1498. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]

  • Dr. Reddy's Laboratories Ltd. (2003). Method for the preparation of piperazine and its derivatives.
  • Gingipalli, L., et al. (2018). Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. Bioorganic & Medicinal Chemistry Letters, 28(9), 1548-1553. [Link]

  • Khan Academy Medicine. (2019). nucleophilic aromatic substitutions. YouTube. [Link]

  • LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]

  • Perlinger, J. A., et al. (2009). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). Environmental Science & Technology, 43(15), 5828-5834. [Link]

  • Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289. [Link]

  • Yavari, I., et al. (2019). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2019(4), M1086. [Link]

  • Shanghai Institute of Organic Chemistry, Chinese Academy of Sciences. (2012). Preparation method for 2,5-dimethylpyrazine derivative.
  • Actelion Pharmaceuticals Ltd. (2019). Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
  • H. Lundbeck A/S. (2014). New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.
  • ChemSimplified. (2018). 34.05 Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Merck & Co., Inc. (2003). Beta-amino tetrahydroimidazo (1, 2-a) pyrazines and tetrahydrotrioazolo (4, 3-a) pyrazines as dipeptidyl peptidase inhibitors for the treatment or prevention of diabetes.

Sources

Application Note & Protocols: High-Throughput Screening of 2,5-Dimethyl-3-piperazin-1-ylpyrazine Libraries for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] When functionalized, such as with a 2,5-dimethyl-3-piperazin-1-yl moiety, these molecules offer a rich three-dimensional chemical space ideal for targeting complex protein families like kinases.[3][4] Protein kinases have become one of the most important classes of targets for drug discovery.[5] This document provides a comprehensive guide for the high-throughput screening (HTS) of 2,5-Dimethyl-3-piperazin-1-ylpyrazine libraries to identify novel kinase inhibitors. We detail the rationale behind assay selection, provide step-by-step protocols for primary and secondary screening, and outline a robust data analysis workflow, establishing a self-validating system for hit identification and confirmation.

Introduction: The Rationale for Screening Pyrazine Libraries

The 2,5-dimethylpyrazine core provides a rigid, aromatic scaffold, while the piperazine substituent offers a key vector for chemical diversification and interaction with solvent-exposed regions of ATP-binding pockets. This combination has been explored for a wide range of biological activities, including antimicrobial, anticancer, and central nervous system effects.[2][6][7][8][9] The structural motifs present in this library class are frequently found in known kinase inhibitors, making this scaffold a promising starting point for identifying new therapeutic leads.[3][4]

High-throughput screening (HTS) is an indispensable tool in drug discovery that allows for the rapid testing of millions of compounds to identify those with a desired biological activity.[10][11][12][13] The goal of this application note is to provide a framework for a "smarter screening" campaign, moving beyond industrialized compound testing to a more focused, biologically relevant approach. We will focus on a biochemical kinase assay as a primary screen, which offers a direct measure of target engagement and is highly amenable to automation.

The HTS Workflow: From Library to Confirmed Hit

A successful HTS campaign is a multi-stage process. Each stage acts as a filter to reduce the number of compounds under investigation, while increasing the confidence in the biological activity of the remaining molecules. The overall workflow is designed to minimize false positives and negatives, ensuring that resources are focused on the most promising candidates.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Secondary Screen cluster_2 Lead Generation a Library Plating (100,000+ Compounds) b Single-Concentration Screen (e.g., 10 µM) a->b c Raw Data Acquisition (Luminescence Reading) b->c d Primary Data Analysis (Normalization, QC) c->d e Primary Hit Selection (Z-Score > 3) d->e f Hit Picking & Re-testing (Fresh Compound Stock) e->f ~1-2% Hit Rate g Dose-Response Assay (10-point curve) f->g h IC50 Determination g->h i Orthogonal Assay (e.g., Binding Assay) h->i k Confirmed Hits (~100-500 Compounds) i->k j SAR Exploration k->j

Caption: High-level workflow for a typical kinase inhibitor HTS campaign.

Primary Screening: Identifying Initial Hits

The primary screen is designed for maximum throughput, testing every compound in the library at a single concentration to identify "primary hits". For this application, we will utilize a homogenous, luminescence-based assay that measures the amount of ADP produced by the kinase reaction, which is a universal indicator of kinase activity.[14] The ADP-Glo™ Kinase Assay (Promega) is an excellent example of such a system. It is robust, has a high signal-to-background ratio, and is less prone to interference from fluorescent compounds.[15]

Target Focus: A Representative Kinase Signaling Pathway

Let's consider a hypothetical target within the well-studied MAPK/ERK pathway, which is frequently dysregulated in cancer. Our pyrazine library could potentially inhibit kinases at various points in this cascade, such as MEK1/2.

Kinase_Pathway cluster_pathway MAPK/ERK Signaling Cascade GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Adaptor Adaptor Proteins (Grb2, Sos) RTK->Adaptor Ras Ras Adaptor->Ras Raf Raf Kinase Ras->Raf MEK MEK1/2 Kinase Raf->MEK ERK ERK1/2 Kinase MEK->ERK TF Transcription Factors (c-Fos, c-Jun) ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor This compound Inhibitor Inhibitor->MEK

Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Primary Assay Protocol (384-Well Format)

This protocol is optimized for automated liquid handling systems to ensure consistency and throughput.[10]

A. Reagent Preparation:

  • Assay Buffer: Prepare 1X Kinase-Glo® Reaction Buffer. Ensure all components are at room temperature before use.

  • Kinase Solution: Dilute the target kinase (e.g., active MEK1) in Assay Buffer to a 2X final concentration. The optimal concentration must be determined empirically during assay development to be in the linear range of the reaction.

  • Substrate Solution: Dilute the kinase substrate (e.g., inactive ERK2) and ATP in Assay Buffer to a 2X final concentration. The ATP concentration should ideally be at or below the Km for the kinase to maximize sensitivity to competitive inhibitors.

  • Compound Plates: Prepare 384-well compound plates containing the this compound library, typically dissolved in 100% DMSO.

B. Experimental Procedure:

  • Compound Dispensing: Using an acoustic dispenser (e.g., Echo®) or pin tool, transfer 50 nL of compound solution from the library plates to the 384-well assay plates. This results in a final assay concentration of 10 µM with 0.5% DMSO.

  • Control Wells: Designate specific wells for controls on every plate.[10][16]

    • Negative Controls (0% Inhibition): 50 nL of 100% DMSO (n=32 wells).

    • Positive Controls (100% Inhibition): 50 nL of a known potent inhibitor (e.g., Staurosporine) at a saturating concentration (n=32 wells).

  • Kinase Addition: Add 5 µL of the 2X Kinase Solution to all wells.

  • Reaction Initiation: Add 5 µL of the 2X Substrate/ATP Solution to all wells to start the kinase reaction. The final volume is 10.05 µL.

  • Incubation: Incubate the plates at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear phase (typically <30% ATP consumption).

  • Detection: Add 10 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence on a plate reader (e.g., EnVision® or PHERAstar®).

Data Analysis and Quality Control

Rigorous quality control (QC) is essential for a successful HTS campaign.[16][17] For each plate, the following metrics must be calculated to ensure the data is reliable.

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive_Control) / (Mean_Negative_Control - Mean_Positive_Control))

  • Z'-Factor Calculation: This metric assesses the quality or "power" of the assay. A Z'-factor > 0.5 is considered excellent for HTS.[16] Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

ParameterSymbolAcceptance CriteriaRationale
Z-Prime FactorZ'> 0.5Measures the statistical separation between positive and negative controls, indicating assay robustness.[16][18]
Signal-to-BackgroundS/B> 5Indicates the dynamic range of the assay.
Coefficient of Variation (%CV)%CV< 15%Measures the variability within control wells, reflecting assay precision.[18]

Hit Selection: Primary hits are identified based on their activity relative to the neutral control (DMSO) wells on the same plate. A common method is to use the Z-score.

Z-score = (Value_Compound - Mean_DMSO_Controls) / SD_DMSO_Controls

Compounds with a Z-score > 3 (or a corresponding % inhibition, e.g., >50%) are typically selected as primary hits for further investigation.

Hit Confirmation and Secondary Assays

Primary hits must be confirmed through a series of follow-up experiments to eliminate false positives and characterize their potency.

Dose-Response Protocol

The goal is to determine the concentration at which a compound produces 50% of its maximal effect (the IC50 value).

  • Compound Plating: Create a 10-point, 3-fold serial dilution series for each hit compound in DMSO.

  • Assay Execution: Perform the kinase assay as described in section 3.2, but using the serially diluted compounds instead of a single concentration.

  • Data Analysis: Plot the % inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic model to determine the IC50 value.

Compound IDHill SlopeIC50 (µM)Max Inhibition (%)
Hit-0011.10.2598.5
Hit-0020.91.595.2
Hit-0031.30.0899.1
Orthogonal and Counter-Screening

To ensure the observed activity is genuine and specific, confirmed hits should be tested in an orthogonal assay. This involves using a different technology to measure the same biological endpoint. For example, a TR-FRET based binding assay (like LanthaScreen®) can confirm direct physical interaction between the compound and the kinase target.[19]

Counter-screens are also critical to identify compounds that interfere with the assay technology itself (e.g., luciferase inhibitors). A common counter-screen is to test the compounds against an ATP-hydrolyzing enzyme that is not a kinase to flag non-specific inhibitors.

Conclusion

This application note provides a robust framework for the high-throughput screening of this compound libraries for the discovery of novel kinase inhibitors. By employing a validated, luminescence-based primary assay, enforcing strict quality control measures, and following up with systematic hit confirmation and characterization, researchers can efficiently identify and prioritize promising lead compounds. This structured approach, grounded in sound scientific principles, maximizes the probability of success in the early stages of the drug discovery pipeline.[20]

References

  • High-throughput screening - Wikipedia. (n.d.). Wikipedia. [Link]

  • Gubler, H., Schopfer, U., & Glick, M. (2001). Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. [Link]

  • Parham, F., Austin, C. P., Southall, N., & Sipes, N. S. (2019). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC - NIH. [Link]

  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. ResearchGate. [Link]

  • EU-OPENSCREEN. (2021). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN. [Link]

  • Casey, W., & Sipes, N. S. (2019). Quality Control of Quantitative High Throughput Screening Data. PMC - NIH. [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. [Link]

  • HiTSeekR. (n.d.). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic. [Link]

  • chem IT Services. (n.d.). HTS Data Analysis. chem IT Services. [Link]

  • Koyama, T., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • Iversen, P. W., et al. (2006). Primary high-throughput screening (HTS) data quality control review. ResearchGate. [Link]

  • Li, Q., et al. (2022). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Agilent. (2012). High Throughput Screening Applications. Agilent. [Link]

  • Brandl, T., et al. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Wiley Analytical Science. [Link]

  • Egan, D., et al. (2014). Development of a HTS-Compatible Assay for the Discovery of Ulk1 Inhibitors. PMC. [Link]

  • Eglen, R. M., et al. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. Portland Press. [Link]

  • Eglen, R. M., et al. (2007). Assessing GPCR Activation Using Protein Complementation: A Novel Technique for HTS. PubMed. [Link]

  • Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. PMC - NIH. [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • Chacko, A. R. (2021). Application of High-Throughput Screening in Drug Discovery. AZoLifeSciences. [Link]

  • Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. Technology Networks. [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Agilent. [Link]

  • Patsnap. (2023). What are the applications of high-throughput screening? Patsnap Synapse. [Link]

  • Sirakanyan, S. N., et al. (2020). Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines. PubMed. [Link]

  • Kamaria, P., & Kawathekar, N. (2016). In silico studies on pyrazine derivatives for identifying potential inhibitors of PIM-1 kinase. ResearchGate. [Link]

  • Kaur, H., & Singh, J. (2020). Antioxidant Activity of Piperazine Compounds: A Brief Review. ResearchGate. [Link]

  • Pouliot, M.-A., & Sarpong, R. (2021). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • Singh, A. K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

  • Google Patents. (n.d.). CN102675229A - Preparation method for 2,5-dimethylpyrazine derivative.
  • Stanczak, A., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. PMC - PubMed Central. [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-3-propylpyrazine. PubChem. [Link]

  • Wang, J., et al. (2022). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. PubMed Central. [Link]

  • Bhatt, P., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • IRJMETS. (n.d.). A COMPREHENSIVE REVIEW ON PYRAZINE: STRUCTURE, SYNTHESIS, PROPERTIES, AND APPLICATIONS. IRJMETS. [Link]

  • Blake, A. J., et al. (1986). Pyrazine chemistry. Part 10. Synthesis of alkylated derivatives of piperazine-2,5-diones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • PubChem. (n.d.). 2,5-Dimethyl-3-(3-methylbutyl)pyrazine. PubChem. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,5-Dimethyl-3-piperazin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2,5-Dimethyl-3-piperazin-1-ylpyrazine. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our goal is to move beyond simple protocols and explain the underlying chemical principles to empower you to troubleshoot and optimize your reaction outcomes effectively.

The synthesis of this compound, a valuable building block in medicinal chemistry, typically involves the coupling of a halogenated pyrazine with piperazine. The most robust and widely applicable method for this transformation is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This guide will focus on a two-step sequence: the Buchwald-Hartwig coupling of 3-chloro-2,5-dimethylpyrazine with a protected piperazine, followed by deprotection to yield the final product.

Core Synthesis Workflow

The recommended synthetic route is a reliable, two-stage process designed for optimal yield and purity.

Stage 1: Buchwald-Hartwig Amination This stage involves the Palladium-catalyzed cross-coupling of 3-chloro-2,5-dimethylpyrazine with a Boc-protected piperazine. The Boc (tert-butyloxycarbonyl) group serves two purposes: it prevents the di-arylation of piperazine and improves the solubility of the piperazine reactant in common organic solvents.

Stage 2: Deprotection The Boc-protecting group is efficiently removed under acidic conditions to yield the target compound, this compound, typically as a salt which can then be neutralized.

G cluster_0 Stage 1: Buchwald-Hartwig Amination cluster_1 Stage 2: Deprotection A 3-Chloro-2,5-dimethylpyrazine E tert-Butyl 4-(2,5-dimethylpyrazin-3-yl)piperazine-1-carboxylate A->E + B tert-Butyl piperazine-1-carboxylate B->E + C Pd Catalyst (e.g., Pd2(dba)3) + Ligand (e.g., Xantphos) C->E Catalyzes D Base (e.g., NaOtBu) Solvent (e.g., Toluene) D->E Conditions G This compound E->G Reacts with F Acid (e.g., HCl in Dioxane) F->G To Yield G Start Low Yield or High Impurities? Check_Inert Is the inert atmosphere (N2/Ar) rigorous? Start->Check_Inert Check_Reagents Are reagents (solvent, base) strictly anhydrous and pure? Check_Inert->Check_Reagents Yes Result_Good Yield and Purity Improved Check_Inert->Result_Good No, problem solved Check_Catalyst Is the catalyst/ligand system appropriate and handled correctly? Check_Reagents->Check_Catalyst Yes Check_Reagents->Result_Good No, problem solved Optimize_Temp Has the temperature been optimized? Check_Catalyst->Optimize_Temp Yes Check_Catalyst->Result_Good No, problem solved Purification_Issue Is the issue related to purification? Optimize_Temp->Purification_Issue Yes Optimize_Temp->Result_Good No, problem solved Purification_Issue->Result_Good Refer to Purification FAQ

Caption: A decision tree for troubleshooting common synthesis problems.

Part 3: Deprotection and Purification

Q5: The Boc-deprotection step is sluggish or incomplete. What adjustments can I make?

A5: Incomplete Boc deprotection is usually a matter of insufficient acid strength or concentration.

  • Increase Acid Stoichiometry: While catalytic acid can work, it is often more efficient to use a stoichiometric excess. A common and effective method is using a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents), stirring at room temperature.

  • Alternative Acids: If HCl in dioxane is not effective, trifluoroacetic acid (TFA) either neat or as a solution in dichloromethane (DCM) is a much stronger acid and will cleave the Boc group rapidly. Note that this will yield the trifluoroacetate salt.

  • Monitor the Reaction: Track the reaction's progress by TLC or LC-MS. The Boc-protected starting material will be significantly less polar than the resulting amine salt. The reaction is typically complete when CO₂ evolution ceases.

Q6: What is the most effective method for purifying the final product?

A6: The purification strategy depends on the nature of the impurities. Since the final product is a basic amine, you can leverage its properties.

  • Acid-Base Extraction: After the reaction workup, dissolve the crude product in a solvent like ethyl acetate or DCM. Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt, while non-basic organic impurities remain in the organic layer. Then, basify the aqueous layer with NaOH or Na₂CO₃ to a pH > 10 and extract your free-based product back into an organic solvent. This is highly effective for removing non-basic impurities.

  • Silica Gel Chromatography: If acid-base extraction is insufficient, column chromatography is the next step. [3]The free base of this compound is moderately polar. A good starting eluent system is dichloromethane with a gradient of methanol (e.g., 0-10% MeOH). To prevent the product from tailing on the acidic silica gel, it is highly recommended to add a small amount of a basic modifier like triethylamine or ammonium hydroxide (typically 0.5-1%) to the eluent system.

  • Recrystallization: If a solid product is obtained, recrystallization can be an excellent final purification step to achieve high purity. [3]A mixed solvent system, such as ethanol/hexane or ethyl acetate/hexane, may be required to get the desired solubility profile.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-(2,5-dimethylpyrazin-3-yl)piperazine-1-carboxylate
ReagentMWAmountMolesEquiv.
3-Chloro-2,5-dimethylpyrazine142.591.00 g7.01 mmol1.0
tert-Butyl piperazine-1-carboxylate186.251.44 g7.71 mmol1.1
Pd₂(dba)₃915.72128 mg0.14 mmol0.02
Xantphos578.68179 mg0.31 mmol0.044
Sodium tert-butoxide (NaOtBu)96.10943 mg9.81 mmol1.4
Toluene (anhydrous)-35 mL--

Procedure:

  • To an oven-dried round-bottom flask, add 3-chloro-2,5-dimethylpyrazine, tert-butyl piperazine-1-carboxylate, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring under the inert atmosphere for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting halide.

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate in vacuo. The crude product can be purified by flash chromatography (e.g., Hexane/Ethyl Acetate gradient) to yield the title compound.

Protocol 2: Synthesis of this compound

Procedure:

  • Dissolve the purified product from Protocol 1 (e.g., 7.01 mmol theoretical) in 1,4-dioxane (20 mL).

  • To this solution, add a 4M solution of HCl in 1,4-dioxane (17.5 mL, 70.1 mmol, 10 equiv.) at room temperature.

  • Stir the mixture for 2-4 hours. Gas evolution (CO₂) should be observed.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the product hydrochloride salt often precipitates. The solvent can be removed in vacuo.

  • To obtain the free base, dissolve the residue in water, basify to pH > 10 with 2M NaOH, and extract with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final product.

References

  • PFIZER LIMITED; PFIZER INC. WO2004/72086, 2004, A2.
  • Buchwald-Hartwig amination of 7-bromo-2,3-diphenylpyrido[2,3-b]pyrazine...
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald–Hartwig amin
  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • Strategies to reduce byproduct form
  • This compound. PubChem.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Technical Support Center: Refining Purification Methods for Synthetic 2,5-Dimethylpyrazine. Benchchem.

Sources

Technical Support Center: Purification of 2,5-Dimethyl-3-piperazin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the purification of 2,5-Dimethyl-3-piperazin-1-ylpyrazine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. The unique structure of this compound, featuring both a pyrazine and a piperazine ring, presents a distinct set of purification challenges, primarily due to its basicity and potential for strong interactions with stationary phases. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these challenges and achieve high purity for your downstream applications.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound, offering probable causes and actionable solutions.

Issue 1: Poor Separation or Significant Streaking in Column Chromatography

Probable Cause: The basic nitrogen atoms in both the pyrazine and piperazine rings can interact strongly with the acidic silanol groups on the surface of standard silica gel. This interaction leads to poor elution, band broadening, and "streaking" or "tailing" of the compound on a TLC plate or during column chromatography.[1][2]

Solutions:

  • Add a Basic Modifier to the Eluent: To mitigate the interaction with silica, add a small amount of a basic modifier to your mobile phase.[2]

    • Triethylamine (TEA): A common choice is to add 0.1-1% TEA to your eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). The TEA will compete with your compound for the acidic sites on the silica, allowing for a more symmetrical peak shape and better elution.

    • Ammonia: A solution of 7N ammonia in methanol can be used to prepare a modified mobile phase, which can be particularly effective for very basic compounds.

  • Use an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.[2] Basic or neutral alumina will have fewer acidic sites, leading to reduced interaction and better separation.

    • Reversed-Phase Silica (C18): If your compound is sufficiently soluble in aqueous/organic mixtures, reversed-phase chromatography can be an excellent option. Separation is based on hydrophobicity rather than interaction with acidic sites.

Issue 2: "Oiling Out" During Recrystallization

Probable Cause: "Oiling out" occurs when the compound comes out of the solution as a liquid instead of forming solid crystals. This typically happens if the solution is too supersaturated or is cooled too quickly, especially if the boiling point of the solvent is higher than the melting point of the solute or its impurities.[1]

Solutions:

  • Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This provides more time for crystal nucleation and growth.[1]

  • Reduce Supersaturation: Re-heat the solution to dissolve the oil, then add a small amount of the "good" (high-solubility) solvent to slightly decrease the concentration.[1]

  • Use a Mixed-Solvent System: If a single solvent is problematic, a mixed-solvent system can provide a better solubility profile. A common approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes cloudy. A few drops of the "good" solvent are then added to restore clarity before slow cooling.[1] For a compound like this compound, pairs like ethanol/water or ethyl acetate/hexane could be effective.[1]

  • Induce Crystallization: Scratching the inside of the flask at the liquid-air interface with a glass rod can create nucleation sites and promote crystal growth.[1]

Issue 3: Low Recovery After Purification

Probable Cause: Low yields can result from several factors, including product loss during work-up, incomplete crystallization, or irreversible adsorption onto a chromatography column.

Solutions:

  • Optimize Recrystallization:

    • Use Minimal Solvent: Use the minimum amount of hot solvent required to fully dissolve your compound. Excess solvent will retain more of your product in the mother liquor upon cooling.[1]

    • Ensure Complete Crystallization: Allow sufficient time for crystallization, including cooling in an ice bath, to maximize the yield of precipitated solids.[1]

  • Improve Extraction: Due to the basicity of the piperazine moiety, your compound may have some water solubility, especially at a lower pH. Ensure your aqueous layer is sufficiently basic (pH > 10) during extraction with an organic solvent to keep the compound in its free-base form.

  • Column Chromatography: If using silica gel, the addition of a basic modifier as described in Issue 1 is crucial to prevent irreversible adsorption and improve recovery.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I'll encounter in the synthesis of this compound?

A1: While specific impurities depend on the synthetic route, common contaminants in the synthesis of substituted pyrazines and piperazines can include:

  • Unreacted Starting Materials: Such as the halogenated pyrazine precursor or piperazine.

  • Regioisomers: If the starting pyrazine is not symmetrically substituted, you may have isomers.

  • Bis-substituted Products: Reaction of a di-halogenated pyrazine with two equivalents of piperazine.

  • By-products from Side Reactions: Depending on the reaction conditions, side reactions can lead to various heterocyclic by-products.

Q2: How do I choose the best purification method for my crude product?

A2: The choice of purification method depends on the nature of the impurities and the scale of your reaction. The following decision tree can guide your choice:

Purification_Decision_Tree start Crude this compound is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil or complex mixture? start->is_oily recrystallization Attempt Recrystallization is_solid->recrystallization Yes acid_base Consider Acid-Base Extraction for initial cleanup is_solid->acid_base No, or contains significant impurities is_oily->acid_base Yes column_chrom Proceed to Column Chromatography recrystallization->column_chrom If purity is still low acid_base->column_chrom

Caption: Decision tree for selecting a purification method.

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: A combination of methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for determining purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water containing a modifier like trifluoroacetic acid (TFA) or formic acid is a good starting point.

  • Gas Chromatography (GC): For assessing volatile impurities, GC can be very effective.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and identify any structurally related impurities.

  • Mass Spectrometry (MS): Coupled with LC or GC, MS can help identify the mass of your compound and any impurities.

Comparison of Purification Methods

MethodTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization >99%60-90%Can yield very high purity product. Removes insoluble and some soluble impurities effectively. Scalable.[1]Finding a suitable solvent can be time-consuming. Yield can be compromised by solubility in the mother liquor.[1]
Silica Gel Chromatography 95-99%40-80%Good for separating compounds with different polarities.[1]Strong interactions with basic compounds like this one can lead to tailing and lower yields without modification.[1][2]
Reversed-Phase HPLC (C18) >99.5%30-70%Excellent separation power, even for closely related impurities.Lower capacity, more expensive, and requires specialized equipment. Generates significant solvent waste.[1]
Acid-Base Extraction ->90%Good for removing neutral or acidic impurities. Can be a great first-pass cleanup step.Will not remove other basic impurities.

Detailed Experimental Protocols

Protocol 1: Modified Flash Column Chromatography on Silica Gel

Rationale: This protocol is designed to purify moderately polar, basic compounds by mitigating the adverse effects of the acidic silica gel stationary phase.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane, Ethyl Acetate, Methanol (HPLC grade)

  • Triethylamine (TEA)

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Eluent Selection: Using TLC, find a suitable eluent system. A good starting point is a gradient of ethyl acetate in hexane. If the compound does not move, try a more polar system like dichloromethane/methanol. Add 0.5% TEA to the chosen solvent system to prevent streaking. The ideal Rf for the target compound should be between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent (e.g., hexane with 0.5% TEA).[1]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]

  • Elution: Start with the non-polar eluent and gradually increase the polarity. For example, start with 10% ethyl acetate in hexane (both with 0.5% TEA) and increase the ethyl acetate concentration.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization from a Mixed-Solvent System (e.g., Ethanol/Water)

Rationale: This protocol is effective when a single solvent does not provide the ideal solubility profile (highly soluble when hot, poorly soluble when cold).

Materials:

  • Crude this compound

  • Ethanol

  • Deionized Water

  • Erlenmeyer flask, heating source, Buchner funnel

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethanol to dissolve it completely.[1]

  • Induce Cloudiness: While the solution is still hot, add deionized water dropwise until the solution becomes faintly and persistently cloudy.[1]

  • Clarification: Add a few more drops of hot ethanol until the solution becomes clear again.[1]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[1]

  • Washing: Wash the crystals with a small amount of a cold mixture of ethanol and water.[1]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.[1]

References

  • US Patent US2919275A, "Purification of piperazine", Google P
  • "A Comparative Guide to Analytical Methods for Determining the Purity of 2,5-Dichloropyrazine", Benchchem, .
  • "Technical Support Center: Refining Purification Methods for Synthetic 2,5-Dimethylpyrazine", Benchchem, .
  • "Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids", Oxford Academic, .
  • "Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids | Request PDF", ResearchG
  • "Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids", PubMed, .
  • CN Patent CN115436528B, "Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography", Google P
  • "Overcoming challenges in the purification of heterocyclic compounds", Benchchem, .

Sources

Technical Support Center: Synthesis of 2,5-Dimethyl-3-piperazin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2,5-Dimethyl-3-piperazin-1-ylpyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific issues in your experimental work, ensuring the integrity and success of your research.

Troubleshooting Guide

This section provides practical advice for overcoming common pitfalls in the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low Yield of this compound

Question: My reaction is resulting in a low yield of the desired product. What are the common causes and how can I improve it?

Answer: Low yields in the synthesis of this compound can stem from several factors, primarily related to the common synthetic route involving the reaction of 2,5-dimethyl-3-chloropyrazine with piperazine. This reaction is a nucleophilic aromatic substitution (SNAr) or, more commonly, a Buchwald-Hartwig amination.[1][2] Here are some common culprits and potential solutions:

  • Suboptimal Reaction Conditions: The Buchwald-Hartwig amination is sensitive to reaction conditions.[3] Ensure that the temperature, reaction time, and solvent are optimized for your specific substrates. Harsh reaction conditions can lead to the degradation of products.[4]

    • Temperature: While heating is generally required, excessive temperatures can promote side reactions. A typical temperature range is 80-120 °C.

    • Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are commonly used. The choice of solvent can significantly impact the reaction rate and side product formation.[2]

    • Base: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) is frequently used, but others like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can be effective, especially for sensitive substrates.[3][5]

  • Catalyst and Ligand Issues: The choice and handling of the palladium catalyst and phosphine ligand are critical for a successful Buchwald-Hartwig reaction.

    • Catalyst Inactivation: The Pd(0) active species can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

    • Incorrect Ligand Choice: Bulky, electron-rich phosphine ligands are generally required to facilitate the catalytic cycle.[3] Commonly used ligands for this type of transformation include BINAP, Xantphos, and DavePhos.[5][6] The optimal ligand may need to be screened for your specific reaction.

  • Purity of Starting Materials: The purity of your 2,5-dimethyl-3-chloropyrazine and piperazine is crucial. Impurities can lead to unwanted side reactions and the formation of byproducts.[4] Consider purifying your starting materials before use.

Issue 2: Presence of Significant Side Products

Question: My crude product shows multiple spots on TLC/peaks in GC-MS besides the desired product. What are these impurities and how can I minimize them?

Answer: Several side products can form during the synthesis of this compound. Identifying these impurities is the first step toward minimizing their formation.

Common Side Products and Their Formation Mechanisms:
  • Bis-arylated Piperazine: This occurs when a second molecule of 2,5-dimethyl-3-chloropyrazine reacts with the remaining N-H group of the desired product.

    • Cause: Using an excess of 2,5-dimethyl-3-chloropyrazine or prolonged reaction times can favor this side reaction.

    • Solution: Use a slight excess of piperazine (e.g., 1.1 to 1.5 equivalents) to favor the mono-arylation. The use of a large excess of piperazine can also act as the base in some cases, but a dedicated strong base is generally more effective.

  • Hydrodehalogenation of the Starting Material: The chloro group on 2,5-dimethyl-3-chloropyrazine can be replaced by a hydrogen atom, leading to the formation of 2,5-dimethylpyrazine.

    • Cause: This can be a side reaction in palladium-catalyzed couplings, particularly if there are sources of hydride in the reaction mixture or if the catalytic cycle is interrupted.[1]

    • Solution: Ensure anhydrous conditions and a properly activated catalyst. Optimizing the ligand and base can also suppress this pathway.

  • Homocoupling of 2,5-dimethyl-3-chloropyrazine: Two molecules of the starting material can couple to form a biphenyl-like pyrazine dimer.

    • Cause: This is a common side reaction in cross-coupling reactions, often promoted by high temperatures and high catalyst loading.

    • Solution: Optimize the reaction temperature and use the lowest effective catalyst loading.

Visualizing Side Product Formation:

Side_Product_Formation Start 2,5-Dimethyl-3-chloropyrazine + Piperazine Product This compound Start->Product Desired Reaction (Buchwald-Hartwig) Hydrodehalogenation 2,5-Dimethylpyrazine Start->Hydrodehalogenation Hydrodehalogenation Homocoupling Pyrazine Dimer Start->Homocoupling Homocoupling BisArylation Bis-arylated Piperazine Product->BisArylation Further Reaction with Starting Material Troubleshooting_Workflow Start Low Yield or High Impurity Profile Check_Conditions Verify Reaction Conditions (Temp, Time, Solvent, Base) Start->Check_Conditions Check_Reagents Analyze Starting Material Purity Start->Check_Reagents Check_Catalyst Evaluate Catalyst/Ligand System (Activity, Inert Atmosphere) Start->Check_Catalyst Optimize_Stoichiometry Adjust Reagent Stoichiometry (Piperazine Excess) Check_Conditions->Optimize_Stoichiometry Check_Reagents->Optimize_Stoichiometry Check_Catalyst->Optimize_Stoichiometry Purification Refine Purification Strategy (LLE, Chromatography, Recrystallization) Optimize_Stoichiometry->Purification Success Improved Yield and Purity Purification->Success

Sources

Technical Support Center: Overcoming Solubility Challenges of 2,5-Dimethyl-3-piperazin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,5-Dimethyl-3-piperazin-1-ylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility issues encountered during experimentation. The following question-and-answer format provides in-depth, scientifically grounded solutions to common challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing poor solubility of this compound in my aqueous buffer. What are the primary reasons for this?

A1: The solubility of this compound, like many amine-containing heterocyclic compounds, is significantly influenced by its physicochemical properties. The core issue often lies in the molecule's relatively low polarity. The pyrazine and piperazine rings, while containing nitrogen atoms, also have hydrophobic hydrocarbon portions.[1][2]

Key contributing factors include:

  • Molecular Structure: The presence of methyl groups and the overall hydrocarbon structure contribute to its lipophilicity, reducing its affinity for water.

  • pH of the Medium: As a weak base due to the amine groups in the piperazine moiety, its solubility is highly dependent on the pH of the aqueous solution.[1][3] In neutral or alkaline solutions, the compound exists predominantly in its less soluble, un-ionized form.

  • Crystalline Structure: If the compound is in a stable crystalline lattice, additional energy is required to break the crystal structure and allow the solvent to interact with the individual molecules, which can limit solubility.[4]

Troubleshooting Guide: Step-by-Step Solutions

Q2: What is the first and most straightforward approach to try and improve the solubility of this compound?

A2: The most direct method is pH adjustment . Given that this compound is a basic compound containing amine functional groups, its solubility can be significantly increased in acidic conditions.[1][3]

Causality: By lowering the pH of the aqueous medium, the nitrogen atoms in the piperazine ring become protonated. This protonation results in the formation of a salt, which is more polar and, therefore, more soluble in water.[3][5] The Henderson-Hasselbalch equation provides a theoretical framework for understanding this pH-dependent solubility, although experimental results with divalent buffer systems may show some deviation.[6]

Experimental Protocol: pH Adjustment for Solubility Enhancement

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent where it is freely soluble (e.g., DMSO).

  • Preparation of Buffers: Prepare a series of aqueous buffers with a pH range from acidic to neutral (e.g., pH 2, 4, 6, and 7.4).

  • Solubility Determination:

    • Add a small aliquot of the compound's stock solution to each buffer.

    • Alternatively, add an excess of the solid compound to each buffer.

  • Equilibration: Shake or stir the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separation: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method such as HPLC-UV.[7]

Q3: Adjusting the pH is not sufficient for my experimental needs. What other formulation strategies can I employ?

A3: When pH modification alone is inadequate, several other formulation techniques can be utilized, often in combination. These include the use of co-solvents, surfactants, cyclodextrins, and the preparation of solid dispersions.

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds by reducing the polarity of the solvent system.[8][9]

Causality: Co-solvents work by reducing the interfacial tension between the aqueous medium and the hydrophobic solute.[8] This makes the overall solvent environment more favorable for dissolving less polar molecules.

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs) of low molecular weight (e.g., PEG 400)[10]

  • Glycerin[8]

Data Presentation: Effect of Co-solvents on Solubility

Co-solvent (in aqueous buffer)Concentration (% v/v)Expected Solubility Enhancement
Ethanol10 - 30%Moderate
Propylene Glycol10 - 40%Moderate to High
PEG 40010 - 50%High

Note: These are generalized expectations. Actual enhancement will depend on the specific buffer system and temperature.

Experimental Workflow: Co-solvent Screening

CoSolventScreening cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis Compound 2,5-Dimethyl-3- piperazin-1-ylpyrazine AddCompound Add Excess Compound to Each Co-solvent Mixture Compound->AddCompound Buffer Aqueous Buffer (Fixed pH) CoSolvents Prepare Buffer with Varying % of Co-solvents (Ethanol, PG, PEG 400) Buffer->CoSolvents CoSolvents->AddCompound Equilibrate Equilibrate (24-48h with agitation) AddCompound->Equilibrate Separate Centrifuge/Filter Undissolved Solid Equilibrate->Separate Quantify Quantify Solubilized Compound (e.g., HPLC) Separate->Quantify Result Determine Optimal Co-solvent & Concentration Quantify->Result

Caption: Workflow for screening co-solvents to enhance solubility.

Surfactants, or surface-active agents, are amphiphilic molecules that can increase the solubility of hydrophobic compounds in aqueous solutions.[11][12]

Causality: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the bulk aqueous phase.[9]

Types of Surfactants for Pharmaceutical Use:

  • Non-ionic: Generally preferred due to lower toxicity. Examples include Polysorbates (e.g., Tween® 80) and Poloxamers (e.g., Pluronic® F68).[13][14][15]

  • Anionic: Examples include sodium lauryl sulfate (SLS).[13]

  • Cationic: Less common for oral formulations due to potential toxicity.[13]

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17]

Causality: They can form inclusion complexes with poorly soluble drug molecules, where the hydrophobic part of the drug is encapsulated within the cyclodextrin's cavity.[16][17][18] This complex is then readily soluble in water due to the hydrophilic outer surface of the cyclodextrin.[16]

Commonly Used Cyclodextrins:

  • β-Cyclodextrin (β-CD)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)[17]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)[17]

Logical Relationship: Cyclodextrin Complexation

CyclodextrinComplexation cluster_components Components cluster_process Process cluster_result Result Drug Poorly Soluble Drug (Hydrophobic) Inclusion Formation of Inclusion Complex Drug->Inclusion Encapsulated Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Cyclodextrin->Inclusion SolubleComplex Water-Soluble Drug-Cyclodextrin Complex Inclusion->SolubleComplex EnhancedSolubility Increased Apparent Aqueous Solubility SolubleComplex->EnhancedSolubility

Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.

A solid dispersion is a system where a poorly soluble drug is dispersed within a hydrophilic carrier or matrix in a solid state.[4][19][20][21]

Causality: This technique enhances solubility by several mechanisms, including:

  • Particle Size Reduction: Dispersing the drug at a molecular level in the carrier matrix effectively reduces its particle size to the smallest possible state, increasing the surface area for dissolution.[4][19][21]

  • Amorphous State: The drug is often present in an amorphous (non-crystalline) state within the dispersion, which has higher energy and is more soluble than its crystalline counterpart.[4][20]

  • Improved Wettability: The hydrophilic carrier improves the wettability of the hydrophobic drug.[21]

Methods for Preparing Solid Dispersions:

  • Melting (Fusion) Method: The drug and carrier are melted together and then rapidly cooled.[19][21]

  • Solvent Evaporation Method: The drug and carrier are dissolved in a common solvent, which is then evaporated.[19][21]

Q4: How do I choose the most appropriate solubility enhancement technique for my specific application?

A4: The selection of the best technique depends on several factors:

  • The required degree of solubility enhancement: For a modest increase, pH adjustment or a low concentration of co-solvent might be sufficient. For significant enhancement, cyclodextrins or solid dispersions may be necessary.

  • The intended application: For in vitro assays, co-solvents and surfactants are common. For in vivo studies and oral formulations, cyclodextrins and solid dispersions are often preferred due to better biocompatibility and stability.[22][23][24]

  • Potential for excipient-drug interactions: It is crucial to ensure that the chosen excipients do not interfere with the experimental assay or the drug's activity.

  • Stability of the final formulation: The chosen method should result in a physically and chemically stable preparation for the duration of the experiment or the shelf-life of the product.

Decision-Making Flowchart for Method Selection

MethodSelection Start Start: Poor Solubility Observed CheckpH Is pH adjustment permissible & sufficient? Start->CheckpH UsepH Implement pH Adjustment Protocol CheckpH->UsepH Yes ConsiderOther Need Further Enhancement CheckpH->ConsiderOther No End Problem Solved UsepH->End Application Intended Application? ConsiderOther->Application InVitro In Vitro Assay Application->InVitro In Vitro InVivo In Vivo / Oral Formulation Application->InVivo In Vivo TryCoSolvent Screen Co-solvents & Surfactants InVitro->TryCoSolvent TryCyclo Evaluate Cyclodextrins & Solid Dispersions InVivo->TryCyclo FinalCheck Is solubility now adequate? TryCoSolvent->FinalCheck TryCyclo->FinalCheck FinalCheck->End Yes Combine Consider Combining Techniques FinalCheck->Combine No Combine->Start

Caption: Decision-making flowchart for selecting a solubility enhancement method.

By systematically applying these troubleshooting steps and formulation strategies, researchers can effectively overcome the solubility challenges associated with this compound, ensuring reliable and reproducible experimental outcomes.

References

  • The Role of Surfactants in Compounded Preparation - THE PCCA BLOG. (2022, January 5).
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends - MDPI.
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC - NIH.
  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW - Journal of Drug Delivery and Therapeutics.
  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - NIH.
  • Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. (2024, April 16).
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - MDPI.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs - Scholars Research Library.
  • Surface Active Agents (Surfactants) Used in Pharmaceutical Suspensions.
  • Co-solvent: Significance and symbolism. (2025, December 23).
  • Surfactant Excipients - American Pharmaceutical Review.
  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs - Journal of Advanced Pharmacy Education and Research.
  • Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central.
  • Solubility Enhancement Techniques | Pharmaguideline.
  • Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective | Semantic Scholar. (n.d.).
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed.
  • The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC - NIH. (2020, April 25).
  • Examples of surfactants used in pharmaceutical formulations. - ResearchGate.
  • New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery - Taylor & Francis Online.
  • Solubility and pH of amines.
  • High-Throughput Excipient Discovery Enables Oral Delivery of Poorly Soluble Pharmaceuticals | ACS Central Science. (2016, October 12).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - Taylor & Francis Online.
  • Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences.
  • Accuracy of calculated pH-dependent aqueous drug solubility - PubMed.
  • Method Development & Method Validation for Solubility and Dissolution Curves.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH.
  • solubility experimental methods.pptx - Slideshare.
  • Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. (2017, December 11).
  • A review of methods for solubility determination in biopharmaceutical drug characterisation | Request PDF - ResearchGate.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
  • This compound | C10H16N4 | CID 3811910 - PubChem.
  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • Principles of Drug Action 1, Spring 2005, Amines.
  • Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes - ResearchGate. (2025, August 10).
  • 2,5-Dimethyl Pyrazine manufacturers and suppliers in China - ODOWELL.
  • This compound - CAS:59215-42-8 - Sunway Pharm Ltd.
  • 2,5-Dimethyl-3-propylpyrazine | C9H14N2 | CID 87637 - PubChem.
  • 2,5-dimethyl pyrazine, 123-32-0 - The Good Scents Company.
  • Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PubMed Central. (2024, December 16).
  • Solubility of Pyrazine and Its Derivatives in Supercritical Carbon Dioxide - ACS Publications.
  • Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022, July 13).
  • Chemical Transformation of Pyrazine Derivatives.
  • Physical Properties of Amines - BYJU'S.
  • 2,5-dimethyl-5-isopentyl pyrazine, 18433-98-2 - The Good Scents Company.
  • Showing metabocard for 2,5-Dimethylpyrazine (HMDB0035289). (2012, September 11).

Sources

Technical Support Center: Scaling the Synthesis of 2,5-Dimethyl-3-piperazin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,5-Dimethyl-3-piperazin-1-ylpyrazine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to ensure a robust, scalable, and reproducible process.

Overview of the Synthetic Pathway

The most direct and industrially viable route to this compound involves the coupling of a halogenated pyrazine with piperazine. While direct nucleophilic aromatic substitution (SNAr) is possible, palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, offers superior reactivity, higher yields, and broader functional group tolerance, making it the preferred method for scale-up.[1][2] The key starting material is 3-chloro-2,5-dimethylpyrazine, a commercially available intermediate.[3][4]

The general reaction is illustrated below:

Caption: General Buchwald-Hartwig amination scheme.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling this reaction from grams to kilograms? A1: The main challenges are:

  • Exotherm & Temperature Control: The reaction can be exothermic. On a large scale, inefficient heat dissipation can lead to temperature spikes, causing side reactions and potential safety hazards.

  • Homogeneity: Ensuring effective mixing of a heterogeneous mixture (solid base, catalyst, reactants) in a large reactor is critical for consistent reaction progress.

  • Work-up and Product Isolation: Handling large volumes of solvents and aqueous washes can be cumbersome. The isolation of the product, often a solid, requires careful selection of a crystallization solvent and procedure to avoid "oiling out" and to ensure high purity and yield.[5]

  • Catalyst Removal: Residual palladium levels in the final product are strictly regulated in pharmaceuticals. Efficient removal of the palladium catalyst is a non-trivial purification step at scale.

Q2: Which is better for scale-up: Buchwald-Hartwig Amination or classical SNAr? A2: For this specific transformation, Buchwald-Hartwig amination is generally superior for scale-up.[1][6] Classical SNAr would require harsh conditions (high temperatures and pressures) due to the electron-rich nature of the pyrazine ring, which deactivates it towards nucleophilic attack. These conditions often lead to lower yields and more byproducts. The palladium-catalyzed approach proceeds under much milder conditions, providing higher yields and cleaner reaction profiles, which simplifies purification.[6]

Q3: How critical is the choice of base, and which is recommended for large-scale synthesis? A3: The choice of base is critical. Strong, non-nucleophilic bases are required to deprotonate the amine in the catalytic cycle.[6]

  • Sodium tert-butoxide (NaOt-Bu): Highly effective and often provides the fastest reaction rates. However, it is incompatible with base-sensitive functional groups and can be challenging to handle on a large scale due to its hygroscopic and pyrophoric nature.[7]

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄): These are weaker, inorganic bases that offer excellent functional group tolerance.[7] While they may lead to slightly longer reaction times, their improved safety profile and easier handling make them highly attractive for scale-up operations. Cs₂CO₃ is expensive, making K₃PO₄ a more cost-effective choice for industrial production.[7]

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process.

Caption: A workflow for troubleshooting common scale-up issues.

Q4: My reaction is stalling and does not go to completion, even after extended time. What's wrong? A4: This is a common scale-up issue often related to catalyst deactivation or poor mass transfer.

  • Cause - Catalyst Deactivation: The palladium catalyst can be poisoned by oxygen or moisture. On a larger scale, ensuring a truly inert atmosphere is more challenging.

    • Solution: Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for an extended period) and that reagents are anhydrous. The quality of the phosphine ligand is also crucial; they can oxidize on storage. Use fresh, high-purity ligands.

  • Cause - Poor Mixing: In a large reactor, the solid base (e.g., K₃PO₄) may settle at the bottom, leading to poor contact with the reactants in the solution.

    • Solution: Verify that the reactor's agitation speed is sufficient to maintain a well-mixed slurry. The choice of impeller (e.g., pitched-blade turbine vs. anchor) can significantly impact mixing efficiency.

Q5: I'm observing a significant amount of a byproduct that appears to be a di-pyrazinyl piperazine. How can I prevent this? A5: This byproduct arises from the reaction of the desired product with another molecule of 3-chloro-2,5-dimethylpyrazine. It indicates that the mono-substituted product is reactive under the reaction conditions.

  • Cause - Stoichiometry and Reactivity: Using a 1:1 stoichiometry of the chloro-pyrazine and piperazine can lead to this issue, as both nitrogens on piperazine are available for reaction.

    • Solution 1 (Excess Piperazine): Use a larger excess of piperazine (e.g., 2-4 equivalents). This statistically favors the mono-substitution and is a common lab-scale strategy. However, at scale, this complicates purification.

    • Solution 2 (N-Boc-Piperazine): A more robust and scalable solution is to use N-Boc-piperazine as the nucleophile. This protects one of the piperazine nitrogens, completely preventing the di-substitution side reaction. The Boc-protecting group can then be efficiently removed in a subsequent step using an acid (like HCl in dioxane), which is a clean and high-yielding transformation. This two-step approach often proves more efficient overall at a larger scale.

Q6: My product is "oiling out" during crystallization instead of forming a solid. How do I fix this? A6: "Oiling out" occurs when the product comes out of solution as a liquid because the solution is too saturated at a temperature above the product's melting point.[5]

  • Cause - Rapid Cooling or High Concentration: Cooling the crystallization mixture too quickly or having it overly concentrated are the most common causes.

    • Solution: Re-heat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent to slightly decrease the concentration. Allow the solution to cool very slowly and without agitation to room temperature to encourage the formation of nucleation sites. Seeding with a small crystal of pure product can be very effective. Once crystal formation begins, cooling can be continued at a slow rate, eventually to 0-5 °C, to maximize recovery.

Recommended Scale-Up Protocol

This protocol is designed for a ~1 kg scale synthesis using the robust N-Boc-piperazine strategy.

Part A: Buchwald-Hartwig Amination
ParameterLab Scale (10g)Pilot Scale (1kg)Rationale
3-Chloro-2,5-dimethylpyrazine10.0 g (1.0 equiv)1.00 kg (1.0 equiv)Starting material.
N-Boc-Piperazine14.5 g (1.2 equiv)1.45 kg (1.2 equiv)Slight excess ensures full conversion.
Pd₂(dba)₃0.32 g (0.5 mol%)32.0 g (0.5 mol%)Catalyst. Loading can be optimized (0.1-1 mol%).
Xantphos0.73 g (1.0 mol%)73.0 g (1.0 mol%)Ligand choice is critical for efficiency.
Potassium Phosphate (K₃PO₄)20.0 g (1.5 equiv)2.00 kg (1.5 equiv)Milled, dry base is preferred for better reactivity.
Toluene100 mL (10 vol)10 L (10 vol)Good solvent for this reaction. Ensure it is degassed.
Temperature100 °C100 °CMonitor internal temperature carefully.
Time12-18 hours18-24 hoursScale-up often requires slightly longer reaction times.

Step-by-Step Methodology:

  • Reactor Setup: Charge a clean, dry, and inerted reactor with milled K₃PO₄, Pd₂(dba)₃, and Xantphos.

  • Inerting: Purge the reactor with nitrogen or argon for at least 30 minutes.

  • Reagent Addition: Add 3-chloro-2,5-dimethylpyrazine, N-Boc-piperazine, and degassed toluene.

  • Heating: Begin agitation and slowly heat the mixture to an internal temperature of 100 °C. Be mindful of a potential exotherm.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or LCMS. Take samples periodically (e.g., every 2-4 hours) until the starting material is consumed (<1%).

  • Cooling: Once complete, cool the reaction mixture to room temperature.

Part B: Work-up and Boc-Deprotection
  • Filtration: Filter the cooled reaction mixture through a pad of Celite® to remove the inorganic base and catalyst residues. Wash the filter cake with toluene.

  • Solvent Swap: Concentrate the combined filtrate under reduced pressure to remove the toluene.

  • Deprotection: Dissolve the resulting crude residue in 1,4-Dioxane (5 L). Slowly add a solution of 4M HCl in Dioxane (3-4 equivalents) at room temperature. A precipitate of the HCl salt of the product will form.

  • Isolation: Stir the slurry for 2-4 hours, then collect the solid product by filtration. Wash the cake with fresh dioxane or MTBE.

  • Drying: Dry the solid product in a vacuum oven at 40-50 °C until a constant weight is achieved. This provides the product as its hydrochloride salt.

Part C: Free-Basing and Final Purification (Optional)

If the free base is required, the HCl salt can be neutralized.

  • Neutralization: Suspend the HCl salt in a suitable solvent like dichloromethane (DCM) or ethyl acetate.

  • Basification: Add an aqueous solution of a base like sodium carbonate or sodium hydroxide until the pH of the aqueous layer is >10.

  • Extraction: Separate the organic layer. Extract the aqueous layer again with the organic solvent.

  • Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate. The crude free base can be purified further by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).

References

  • ChemBK. 3-chloro-2,5-dimethylpyrazine. [Link]

  • Smith, H. S. T., et al. (2025). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • ResearchGate. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ResearchGate. Investigations of amination reactions on an antimalarial 1,2,4- triazolo[4,3-a]pyrazine scaffold. [Link]

  • Gao, Y., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Molecules. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Smith, H. S. T., et al. (2025). Investigations of amination reactions on an antimalarial 1,2,4- triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Link]

  • Nehru Science Centre. 3-Chloro-2,5-dimethylpyrazine. [Link]

  • Chem-Impex. 3-Chloro-2,5-dimethylpyrazine. [Link]

  • YouTube. Buchwald-Hartwig amination. [Link]

  • BU CyberSec Lab. 3-Chloro-2,5-dimethylpyrazine. [Link]

  • Google Patents.
  • Google Patents.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Technical Support Center: Analytical Methods for Impurities in 2,5-Dimethyl-3-piperazin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical characterization of 2,5-Dimethyl-3-piperazin-1-ylpyrazine. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth troubleshooting advice and validated methodologies to address challenges encountered during impurity analysis, ensuring the quality, safety, and efficacy of your active pharmaceutical ingredient (API).

The Critical Role of Impurity Profiling

This compound is a key chemical entity whose purity is paramount for its intended application. Impurity profiling is the process of identifying and quantifying unwanted chemical substances that may be present in the API.[1][2] These impurities can originate from various stages, including synthesis, purification, and storage, and can potentially impact the safety, efficacy, and stability of the final drug product.[3][4]

Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for the control of impurities.[3][4][5] The ICH Q3A/B guidelines, for instance, set thresholds for reporting, identifying, and qualifying impurities in new drug substances.[5][6]

Understanding the Impurity Landscape

A comprehensive analysis begins with understanding the potential impurities that can arise. These are typically categorized as organic impurities, inorganic impurities, and residual solvents.[3][7]

Impurity Category Potential Source / Example Significance
Organic Impurities Starting Materials: 3-Chloro-2,5-dimethylpyrazine, Piperazine.[8]Unreacted starting materials can affect the final yield and purity.
Intermediates: Partially reacted compounds.Indicate an incomplete or inefficient reaction.
By-products: Resulting from side reactions during synthesis.May have different pharmacological or toxicological profiles.
Degradation Products: Formed during storage or under stress conditions (e.g., hydrolysis, oxidation).[9][10]Critical for determining shelf-life and storage conditions.
Inorganic Impurities Catalysts: Palladium on carbon (Pd/C) used in synthesis.[8]Heavy metal residues are strictly controlled due to toxicity.[7][11]
Reagents: Ammonium formate, inorganic salts.[8]Must be removed during work-up and purification.
Residual Solvents Synthesis Solvents: Methanol, Dichloromethane.[8]ICH Q3C provides specific limits for various solvents based on their toxicity.[5]

Core Analytical Techniques & Troubleshooting

A multi-faceted analytical approach is required for robust impurity profiling. High-Performance Liquid Chromatography (HPLC) is the primary technique for quantification, while Gas Chromatography (GC) is essential for volatile impurities. For structural elucidation of unknown impurities, hyphenated techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[1][12][13]

Workflow for Impurity Identification and Characterization

cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Structure Elucidation API API Sample of This compound HPLC HPLC Analysis (Stability-Indicating Method) API->HPLC Impurity_Detected Impurity Peak Detected HPLC->Impurity_Detected LCMS LC-MS/MS Analysis Impurity_Detected->LCMS GCMS GC-MS Analysis (for volatile impurities) Impurity_Detected->GCMS High_Res_MS High-Resolution MS (Accurate Mass) LCMS->High_Res_MS Isolation Preparative HPLC or SFC Isolation High_Res_MS->Isolation NMR NMR Spectroscopy (1H, 13C, 2D NMR) Isolation->NMR Final_Structure Structure Confirmed NMR->Final_Structure

Caption: General workflow for impurity detection, identification, and structural elucidation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for separating and quantifying non-volatile organic impurities. A well-developed, stability-indicating HPLC method can separate the main API peak from all potential impurities and degradation products.

Experimental Protocol: Stability-Indicating RP-HPLC Method
Parameter Condition Rationale
Instrumentation HPLC with Diode Array Detector (DAD) or UV DetectorDAD allows for peak purity analysis and selection of optimal wavelength.
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent ionization of basic nitrogens.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 20 minutes, hold for 5 minA gradient is necessary to elute impurities with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30°CControls retention time reproducibility.
Detection 270 nmA common wavelength for pyrazine derivatives, but should be optimized.[14]
Injection Vol. 10 µL
Sample Prep. Dissolve sample in Mobile Phase A/B (50:50) to ~0.5 mg/mLMinimizes solvent mismatch effects that can distort peak shape.
Troubleshooting HPLC Issues

Q1: My peaks are tailing or showing poor symmetry. What's wrong?

  • Answer: Peak tailing for basic compounds like piperazines is common.

    • Causality: Secondary interactions between the basic amine groups and residual acidic silanols on the silica-based column packing.

    • Solution 1 (Mobile Phase): Ensure the mobile phase pH is low (e.g., using 0.1% formic or acetic acid) to protonate the piperazine nitrogens, which reduces silanol interactions.

    • Solution 2 (Column): Use a column with end-capping or a hybrid particle technology designed to minimize silanol activity.

    • Solution 3 (Sample Overload): Inject a lower concentration of your sample to see if the peak shape improves.

Q2: I'm seeing an unstable or drifting baseline.

  • Answer: A stable baseline is critical for accurate quantification, especially for low-level impurities.

    • Causality: This can be caused by insufficient mobile phase degassing, pump seal leaks, or a contaminated column/detector cell.

    • Solution 1 (Degassing): Ensure your mobile phases are freshly prepared and thoroughly degassed using an online degasser, sonication, or helium sparging.

    • Solution 2 (System Check): Perform a system pressure test to check for leaks.

    • Solution 3 (Contamination): Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) to remove strongly retained compounds. If the problem persists, the detector cell may need cleaning.

Q3: My retention times are shifting between injections.

  • Answer: Consistent retention times are key to reliable peak identification.

    • Causality: Fluctuations in column temperature, pump flow rate, or mobile phase composition are the most common causes.

    • Solution 1 (Temperature): Use a thermostatted column compartment and allow the system to fully equilibrate before starting your sequence.

    • Solution 2 (Mobile Phase): If preparing mobile phase manually, ensure precise measurements. Premixed mobile phases can improve consistency. Ensure there are no air bubbles in the pump heads.

    • Solution 3 (Column Equilibration): Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

Gas Chromatography (GC)

GC is the preferred method for analyzing volatile substances, such as residual solvents and certain volatile organic impurities that may not be amenable to HPLC.[13] GC coupled with a Flame Ionization Detector (FID) is excellent for quantification, while GC-MS is powerful for identification.[15][16]

Experimental Protocol: GC-FID for Residual Solvents
Parameter Condition Rationale
Instrumentation GC with FID and Headspace AutosamplerHeadspace is ideal for analyzing residual solvents without injecting the non-volatile API.
Column DB-624 or equivalent (30 m x 0.32 mm, 1.8 µm)Phase is designed for separating common pharmaceutical solvents.[17]
Carrier Gas Helium or Hydrogen, constant flow ~2 mL/min
Injector Temp. 220°CEnsures complete vaporization of analytes.
Oven Program 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 5 min)Separates solvents based on their boiling points.
Detector Temp. 250°C
Sample Prep. Accurately weigh ~100 mg of API into a headspace vial. Add 1 mL of a high-boiling point solvent like DMSO or DMF.The high-boiling solvent helps to efficiently partition the volatile solvents into the headspace.
Headspace Oven Temp: 80°C; Loop Temp: 90°C; Equilibration Time: 15 minThese parameters must be optimized and validated to ensure complete extraction.
Troubleshooting GC Issues

Q1: I am seeing broad peaks for my early-eluting solvents.

  • Answer: This is often related to the initial oven temperature or injection technique.

    • Causality: If the initial oven temperature is too high, the analytes will not focus properly at the head of the column, leading to band broadening.

    • Solution: Lower the initial oven temperature to below the boiling point of your most volatile solvent. Hold this temperature for a few minutes to allow the analytes to form a tight band before starting the temperature ramp.

Q2: A large, unidentified peak appears in my chromatogram.

  • Answer: This could be a "ghost peak" from system contamination or carryover.

    • Causality: Contamination can come from a previous injection (carryover), a contaminated syringe, or a bleeding septum in the injector.

    • Solution 1 (Blank Injection): Run a blank solvent injection. If the peak is still present, the contamination is in the system.

    • Solution 2 (Maintenance): Replace the injector septum and glass liner. If carryover is suspected, increase the injector temperature and run a high-temperature "bake-out" of the column (do not exceed the column's maximum temperature limit).

Structural Elucidation (MS and NMR)

When an unknown impurity is detected above the identification threshold (typically >0.1%), its structure must be determined.[4][6]

Mass Spectrometry (MS)

Coupling liquid chromatography to a mass spectrometer (LC-MS) provides the molecular weight of impurities as they elute. High-resolution mass spectrometry (HRMS) can provide an accurate mass, which is used to predict the elemental formula. Tandem MS (MS/MS) fragments the impurity ion, providing clues about its substructures.

Troubleshooting MS Identification

Q1: The impurity peak is visible on my HPLC-UV trace, but I don't see a corresponding ion in the mass spectrometer.

  • Answer: This indicates an ionization issue.

    • Causality: The compound may not ionize efficiently under the selected conditions (e.g., electrospray ionization in positive mode, ESI+). Some compounds have poor chromophores but ionize well, and vice-versa.

    • Solution 1 (Change Polarity): Analyze the sample in negative ion mode (ESI-).

    • Solution 2 (Change Source): If available, try a different ionization source, such as Atmospheric Pressure Chemical Ionization (APCI), which is better for less polar compounds.

    • Solution 3 (Mobile Phase Modifier): The mobile phase additive can suppress or enhance ionization. Try switching from formic acid to ammonium formate or vice-versa.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for structure elucidation.[18] It requires isolating a pure sample of the impurity, typically using preparative HPLC. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of the molecule's structure.[19][20][21]

Troubleshooting NMR Analysis

Q1: The proton signals for the piperazine ring are broad and difficult to interpret.

  • Answer: This is a classic sign of dynamic chemical exchange.

    • Causality: The piperazine ring undergoes a rapid "chair-to-chair" conformational flip at room temperature. This exchange can broaden the signals for the axial and equatorial protons.

    • Solution (Variable Temperature NMR): Acquiring the spectrum at a lower temperature can slow down this exchange process, sometimes "freezing out" the individual conformers and resulting in sharper, distinct signals for the axial and equatorial protons. Conversely, heating the sample can sometimes coalesce the signals into a sharp average peak.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical part of method development. It involves subjecting the API to harsh conditions to intentionally produce degradation products.[9] This helps to establish the intrinsic stability of the molecule and ensures the analytical method is "stability-indicating," meaning it can separate all degradation products from the API.[10]

cluster_stress Stress Conditions (ICH Q1A/Q1B) API API Sample Acid Acid Hydrolysis (e.g., 0.1M HCl) API->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) API->Base Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Thermal Thermal (e.g., 80°C) API->Thermal Photo Photolytic (Light Exposure) API->Photo Analysis Analyze Stressed Samples and Control with Validated HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity and Mass Balance Analysis->Evaluation Outcome Method is Stability-Indicating Evaluation->Outcome Separation Achieved

Caption: Workflow for a typical forced degradation study.

Method Validation Summary

Any analytical method used for quality control must be validated to prove it is suitable for its intended purpose.[12][22][23] Validation is performed according to ICH Q2(R2) guidelines.

Parameter Purpose
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of other components (impurities, degradants).
Linearity To show that the method's response is directly proportional to the concentration of the analyte over a given range.
Accuracy The closeness of the test results to the true value.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.[22]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[22]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, temperature).
References
  • CHARACTERIZATION AND VALIDATION OF IMPURITIES RELATED TO PHARMACEUTICAL BULK DRUG (API) BY USING SOME ANALYTICAL TECHNIQUES. (2017). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available from: [Link]

  • Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma. Available from: [Link]

  • The Role of Impurity Standards in Pharmaceutical Quality Control. (2025). Pharmaffiliates. Available from: [Link]

  • How Pharmaceutical Impurity Analysis Works. (2025). ResolveMass Laboratories Inc. Available from: [Link]

  • Quality: impurities. (n.d.). European Medicines Agency (EMA). Available from: [Link]

  • Pharmaceutical Impurity Analysis Overview. (n.d.). Chemass. Available from: [Link]

  • Analytical Method Validation for Quality Assurance and Process Validation Professionals. (2020). Journal of GXP Compliance. Available from: [Link]

  • Validation of methods for the Active Pharmaceutical Ingredient (API) and impurities. (2025). ResearchGate. Available from: [Link]

  • Impurity Profile Validations of API- Challenges for GMP Inspection-Part 1. (2018). Acta Scientific. Available from: [Link]

  • Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023). Bundesinstitut für Arzneimittel und Medizinprodukte (BfArM). Available from: [Link]

  • impurity profiling and drug characterization: backdrop and approach. (n.d.). PHARMACEUTICAL SCIENCES. Available from: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). United Nations Office on Drugs and Crime (UNODC). Available from: [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (2014). International Journal of Greenhouse Gas Control. Available from: [Link]

  • Development of a high-performance liquid chromatography with fluorescence detection method for quantification of piperazine in animal products by using precolumn derivatization. (2025). ResearchGate. Available from: [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2025). ResearchGate. Available from: [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. (2025). Advances in Bioresearch. Available from: [Link]

  • Method for detecting purity of 2, 6-dimethylpiperazine by adopting gas chromatography. (n.d.). Google Patents.
  • Pyrazine, 2,5-dimethyl-3-(2-methylpropyl)-. (n.d.). NIST WebBook. Available from: [Link]

  • Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). (n.d.). ResearchGate. Available from: [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2025). ResearchGate. Available from: [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Available from: [Link]

  • GC–MS analysis of alkylpyrazines in the pyrolysis oils of silica-polyethylenimine CO2 sorbents. (2023). CORE. Available from: [Link]

  • Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (n.d.). Research and Reviews: Journal of Pharmaceutical Analysis. Available from: [Link]

  • 2,5-Dimethylpyrazine. (n.d.). Human Metabolome Database. Available from: [Link]

  • Forced degradation studies of biopharmaceuticals: Selection of stress conditions. (2015). European Journal of Pharmaceutics and Biopharmaceutics. Available from: [Link]

  • 2,5-dimethyl pyrazine. (n.d.). The Good Scents Company. Available from: [Link]

  • Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. (2025). ResearchGate. Available from: [Link]

  • This compound. (n.d.). Sunway Pharm Ltd. Available from: [Link]

  • 2,5-dimethyl-3,6-diethyl pyrazine. (n.d.). The Good Scents Company. Available from: [Link]

  • 2,5-Dimethyl-3-propylpyrazine. (n.d.). PubChem. Available from: [Link]

  • 2,5-Dimethyl-3-(3-methylbutyl)pyrazine. (n.d.). PubChem. Available from: [Link]

Sources

Technical Support Center: Enhancing the Biological Efficacy of 2,5-Dimethyl-3-piperazin-1-ylpyrazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the 2,5-Dimethyl-3-piperazin-1-ylpyrazine analog series. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with this promising chemical scaffold. The pyrazine ring is a key component in numerous biologically active compounds, and when combined with a piperazine moiety, it creates a "privileged scaffold" often explored for targets like protein kinases and G protein-coupled receptors (GPCRs).[1][2]

This document provides in-depth, experience-driven guidance in a question-and-answer format to help you troubleshoot common experimental hurdles and systematically enhance the biological efficacy of your compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial challenges encountered during the screening and preliminary characterization of novel analogs.

Q1: My this compound analog is showing poor solubility and precipitates out of my aqueous assay buffer. What is the cause and how can I fix this?

A: This is the most prevalent issue for novel heterocyclic compounds. The planarity of the pyrazine ring and the overall lipophilicity of your analog likely contribute to low aqueous solubility, a characteristic of many new chemical entities.[3] This precipitation leads to inaccurate and non-reproducible bioassay data.

Initial Mitigation Steps:

  • Increase Co-solvent Concentration: The most immediate step is to assess the impact of your vehicle, typically Dimethyl Sulfoxide (DMSO). While most assays tolerate 0.5-1% DMSO, some compounds require a higher concentration (up to 5%) to remain in solution. However, be aware that high DMSO concentrations can inhibit enzyme activity or induce cellular stress. Always run a vehicle control with matching DMSO concentrations to validate your assay window.

  • Incorporate Surfactants: Adding a non-ionic surfactant like Tween-20 or Triton X-100 (typically at 0.01-0.05%) to the assay buffer can help maintain compound solubility by forming micelles.

  • Check Compound Purity and Form: Ensure the precipitate is not due to an impurity from synthesis. Additionally, consider if your compound exists in different polymorphic forms, as metastable polymorphs can exhibit higher initial solubility.[3]

If these simple fixes are insufficient, a more robust formulation strategy is required. Refer to the detailed protocols in Section 3 for advanced solubility enhancement.

Q2: I'm seeing significant well-to-well variability in my 96-well or 384-well plate assay. How can I improve my data consistency?

A: High variability, often reflected in a poor Z'-factor (<0.5), can mask true biological activity and make structure-activity relationship (SAR) analysis impossible.[4] The root cause is often multifactorial, stemming from the compound, reagents, or assay technique.

Troubleshooting Checklist:

  • Compound Precipitation: As discussed in Q1, insoluble compounds are a primary source of variability. Visually inspect the plate for any signs of precipitation.

  • Reagent Homogeneity: Ensure all reagents, especially enzyme solutions or cell suspensions, are thoroughly mixed before and during dispensing into the plate. Avoid repeated freeze-thaw cycles of critical reagents like enzymes.[5]

  • Pipetting Accuracy: Calibrate your single and multichannel pipettes regularly. When dispensing, ensure pipette tips are submerged just below the meniscus to avoid introducing air bubbles and ensure consistent volume transfer.

  • Plate Effects: Evaporation from wells at the edge of the plate can concentrate reagents and alter results. Use plate lids, and consider leaving the outer wells filled with buffer or media only ("buffer moat") to minimize this "edge effect."[6]

  • Instrumentation: Ensure your plate reader is properly calibrated for the detection mode you are using (e.g., fluorescence polarization, luminescence). An incorrect focal height or gain setting can dramatically increase noise.[4]

For a systematic approach to diagnosing assay failure, refer to the troubleshooting workflow in Section 2 .

Q3: My analog shows potent activity in a biochemical assay (e.g., kinase inhibition), but has no effect in a cell-based assay. What explains this discrepancy?

A: This is a classic and informative result in drug discovery, pointing towards several potential issues that must be systematically investigated:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. The piperazine moiety can be protonated at physiological pH, increasing polarity and potentially hindering passive diffusion.

  • Efflux Pump Substrate: The compound may be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).

  • Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes (e.g., Cytochrome P450s) into an inactive form.

  • High Protein Binding: In cell culture media containing serum, your compound may bind extensively to proteins like albumin, reducing the free concentration available to act on the target.

To diagnose this, you should conduct secondary assays such as a Caco-2 permeability assay (to assess permeability and efflux) and a microsomal stability assay (to assess metabolic stability).

Section 2: In-Depth Troubleshooting Guides

This section provides structured workflows and detailed advice for resolving complex experimental failures.

Guide 2.1: Troubleshooting a Failed Kinase Inhibition Assay

The this compound scaffold is a common core for kinase inhibitors.[7][8] A "failed" assay is one with a poor Z'-factor, no discernible assay window between positive and negative controls, or inconsistent IC50 values.

Visual Troubleshooting Workflow

Below is a decision tree to systematically identify the root cause of a failed kinase inhibition assay, such as a fluorescence polarization (FP) or luminescence-based (e.g., Z'-LYTE®) assay.

troubleshooting_workflow start Assay Failed (e.g., Z' < 0.5) check_controls Step 1: Inspect Controls (Min/Max Signal) start->check_controls no_window No Assay Window (Min ≈ Max) check_controls->no_window Problem Type? high_variability High Variability in Replicates check_controls->high_variability Problem Type? instrument_setup Check Instrument Settings (Gain, Z-height, Filters) no_window->instrument_setup First, verify hardware compound_issue Suspect Compound Interference or Plate Effects high_variability->compound_issue Most likely cause reagent_failure Suspect Reagent Failure (Enzyme, ATP, Substrate) instrument_setup->reagent_failure If settings are correct... reagent_prep Prepare Fresh Reagents Re-run Controls reagent_failure->reagent_prep Action solubility_check Check Solubility (Visual, Nephelometry) compound_issue->solubility_check Action plate_effect_check Analyze Plate Heatmap for Edge Effects compound_issue->plate_effect_check Action sar_workflow scaffold This compound Core Pyrazine Ring Piperazine Linker R-Group mod_pyrazine Modify Pyrazine Ring - Add polar groups (e.g., -OH, -NH2) - Modulate electronics scaffold:f1->mod_pyrazine mod_piperazine Modify Piperazine Linker - Constrain conformation (e.g., bridged analogs) - Alter basicity (pKa) scaffold:f2->mod_piperazine mod_r_group Modify R-Group - Explore different sizes/electronics - Introduce H-bond donors/acceptors scaffold:f3->mod_r_group outcome_solubility Goal: Improve Solubility mod_pyrazine->outcome_solubility Primary Effect outcome_potency Goal: Improve Potency/Selectivity mod_piperazine->outcome_potency outcome_pk Goal: Improve DMPK Properties mod_piperazine->outcome_pk Primary Effect mod_r_group->outcome_solubility mod_r_group->outcome_potency Primary Effect

Caption: Medicinal chemistry strategy map for the scaffold.

Key Strategies:

  • Modulating Lipophilicity and Solubility (Targeting the Pyrazine Core):

    • Rationale: The core scaffold is relatively lipophilic. Introducing polar functional groups can disrupt planarity and introduce hydrogen bonding capabilities, improving aqueous solubility. [9] * Suggestions: Consider replacing one of the methyl groups on the pyrazine ring with a hydroxyl (-OH), amino (-NH2), or small ether group (-OCH3). This can significantly improve solubility, though it may also impact target binding and should be guided by SAR.

  • Enhancing Potency and Selectivity (Targeting the R-Group):

    • Rationale: This is typically the primary vector for interacting with the target protein. For kinase inhibitors, this group often extends into solvent-exposed regions or specific sub-pockets of the ATP-binding site. [7][10] * Suggestions: Systematically explore a range of substituents at the R-position. Start with small, simple groups (e.g., phenyl, pyridyl) and progressively add functionality (e.g., chloro, methoxy, trifluoromethyl groups) at different positions to probe the electronic and steric requirements of the binding pocket.

  • Optimizing Pharmacokinetics (Targeting the Piperazine Linker):

    • Rationale: The basicity (pKa) of the piperazine nitrogens is a critical determinant of ADME (Absorption, Distribution, Metabolism, Excretion) properties. High basicity can lead to off-target effects (e.g., hERG channel binding) and rapid clearance. [11] * Suggestions: Modulating the pKa can be achieved by introducing electron-withdrawing groups on adjacent rings or by constraining the piperazine ring's conformation. This can improve cell permeability and reduce unwanted ion channel interactions, which is particularly crucial for CNS-targeted agents. [11][12] By systematically applying these troubleshooting guides and enhancement protocols, researchers can overcome common obstacles and efficiently advance their this compound analogs from initial hits to validated lead compounds.

References
  • Scaffolds of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances. MDPI. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs. PMC - NIH. [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates. ResearchGate. [Link]

  • Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. PubMed Central. [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors. PMC - NIH. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI. [Link]

  • Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. MDPI. [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. ResearchGate. [Link]

  • Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. PMC - NIH. [Link]

  • New strategies to enhance the efficiency and precision of drug discovery. PMC. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. ResearchGate. [Link]

  • Medicinal Potential of Pyrazine-Substituted Cinnolo-Condensed Compounds. YMER. [Link]

  • A troubleshooting guide to microplate-based assays. BMG LABTECH. [Link]

  • Paving the way for small-molecule drug discovery. PMC - PubMed Central. [Link]

  • Design Strategy for the Target Compounds. ResearchGate. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. [Link]

  • Introduction to small molecule drug discovery and preclinical development. Frontiers. [Link]

  • Assay Troubleshooting. MB - About. [Link]

  • Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. PubMed Central. [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. NIH. [Link]

  • Discovery of Piperazin-1-ylpyridazine-Based Potent and Selective Stearoyl-CoA Desaturase-1 Inhibitors. ResearchGate. [Link]

  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine. NIH. [Link]

  • 2,5-Dimethyl-3-(1-propenyl)pyrazine. PubChem. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 2,5-Dimethyl-3-piperazin-1-ylpyrazine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the efficient and scalable synthesis of key intermediates is paramount. 2,5-Dimethyl-3-piperazin-1-ylpyrazine, a crucial building block in the synthesis of various pharmacologically active compounds, is no exception. This guide provides a comparative analysis of the primary synthetic routes to this valuable intermediate, offering researchers and drug development professionals the in-depth technical insights necessary to make informed decisions for their synthetic campaigns. We will delve into the nuances of three prominent synthetic strategies: a classical protecting group approach involving reductive amination, the modern palladium-catalyzed Buchwald-Hartwig amination, and a direct, atom-economical Nucleophilic Aromatic Substitution (SNAr).

Introduction to this compound and its Synthetic Challenges

The this compound scaffold is a common feature in a number of bioactive molecules. Its synthesis, while seemingly straightforward, presents several challenges. The primary disconnection involves the formation of the C-N bond between the pyrazine ring and the piperazine moiety. The electron-deficient nature of the pyrazine ring, a consequence of its two nitrogen atoms, activates the C-X bond (where X is a halogen) towards nucleophilic attack. However, the potential for di-substitution on the piperazine ring and the need for efficient, scalable, and cost-effective methods necessitate a careful evaluation of the available synthetic routes.

Route 1: The Protecting Group Strategy - Reductive Amination of a Benzyl-Protected Intermediate

A traditional and reliable approach to installing a piperazine moiety while avoiding undesired side reactions is to employ a protecting group strategy. The benzyl group is a common choice for protecting one of the nitrogen atoms of piperazine, allowing for selective mono-arylation. The synthesis culminates in a deprotection step, typically a reductive amination, to yield the desired product.

Rationale for the Protecting Group Approach

The use of a benzyl protecting group serves a dual purpose. Firstly, it prevents the di-arylation of piperazine, which can be a significant side reaction when using unprotected piperazine. Secondly, the protected intermediate, 2,5-dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine, is often more crystalline and easier to purify than the final product. The final debenzylation step is typically clean and high-yielding.

Experimental Protocol: Reductive Debenzylation

The following protocol is adapted from a procedure described by Pfizer Inc.[1]

Step 1: Synthesis of 2,5-dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine

This intermediate is typically prepared via a nucleophilic aromatic substitution reaction between 3-chloro-2,5-dimethylpyrazine and N-benzylpiperazine.

Step 2: Deprotection to this compound

  • To a solution of 2,5-dimethyl-3-[4-(phenylmethyl)piperazin-1-yl]pyrazine (1.14 g, 4.04 mmol) in methanol (80 mL) is added ammonium formate (1.27 g, 20.2 mmol) followed by 10% palladium on carbon (0.17 g) under a nitrogen atmosphere.

  • The reaction mixture is heated to reflux.

  • After 2.5 hours, additional ammonium formate (0.64 g, 10.1 mmol) and 10% palladium on carbon (0.06 g) are added to drive the reaction to completion.

  • The reaction mixture is then filtered through Celite®, washed with methanol, and concentrated in vacuo.

  • The crude product is purified by flash chromatography on silica gel using a gradient of methanol in dichloromethane, followed by a mobile phase containing methanol, dichloromethane, and 0.88 ammonia solution (10:90:1) to afford the title compound as a white solid.

Yield: 45%[1]

Workflow for Reductive Amination

start 2,5-dimethyl-3-[4-(phenylmethyl) piperazin-1-yl]pyrazine reagents Pd/C, Ammonium Formate Methanol, Reflux start->reagents Deprotection workup Filtration through Celite® Concentration reagents->workup purification Flash Chromatography workup->purification product This compound purification->product

Caption: Workflow for the reductive debenzylation route.

Route 2: The Modern Approach - Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds, and it is a prime candidate for the synthesis of this compound.[2][3] This palladium-catalyzed cross-coupling reaction offers a direct route from an aryl halide and an amine, often with high efficiency and broad functional group tolerance. To control the stoichiometry and prevent di-substitution, a mono-protected piperazine, such as N-Boc-piperazine, is typically employed.

Causality in Catalyst and Ligand Selection

The success of the Buchwald-Hartwig amination hinges on the choice of the palladium catalyst and, most importantly, the phosphine or N-heterocyclic carbene (NHC) ligand. For the coupling of an electron-rich amine like piperazine with a heteroaryl chloride, bulky and electron-rich ligands such as XPhos or SPhos are generally preferred. These ligands facilitate the crucial reductive elimination step in the catalytic cycle, leading to higher yields and faster reaction times. The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is also critical for the deprotonation of the amine and the regeneration of the active catalyst.

Experimental Protocol: Buchwald-Hartwig Amination and Deprotection

Step 1: Buchwald-Hartwig Amination of 3-Chloro-2,5-dimethylpyrazine with N-Boc-piperazine

  • To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add 3-chloro-2,5-dimethylpyrazine (1.0 equiv), N-Boc-piperazine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Add sodium tert-butoxide (1.4 equiv) to the tube.

  • Add anhydrous toluene or dioxane as the solvent.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection of the Boc Group

The Boc protecting group can be readily removed under acidic conditions.[4][5]

  • Dissolve the N-Boc protected intermediate in a suitable solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid in vacuo.

  • The resulting salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free base, this compound.

Catalytic Cycle and Deprotection Workflow

cluster_0 Buchwald-Hartwig Catalytic Cycle cluster_1 Deprotection Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-Cl Pd(II) Complex Pd(II) Complex Oxidative\nAddition->Pd(II) Complex Ligand\nExchange Ligand Exchange Pd(II) Complex->Ligand\nExchange Piperazine-Boc Reductive\nElimination Reductive Elimination Ligand\nExchange->Reductive\nElimination Base Reductive\nElimination->Pd(0)L Product Boc-protected Product Boc-protected Product Acid Treatment\n(TFA or HCl) Acid Treatment (TFA or HCl) Boc-protected Product->Acid Treatment\n(TFA or HCl) Neutralization\n& Extraction Neutralization & Extraction Acid Treatment\n(TFA or HCl)->Neutralization\n& Extraction Final Product Final Product Neutralization\n& Extraction->Final Product

Caption: Buchwald-Hartwig cycle and deprotection workflow.

Route 3: The "Green" Alternative - Nucleophilic Aromatic Substitution (SNAr)

For electron-deficient aromatic and heteroaromatic systems, direct nucleophilic aromatic substitution (SNAr) can be a highly effective and atom-economical method for C-N bond formation. The pyrazine ring, being inherently electron-poor, is well-suited for this type of reaction. This approach avoids the use of expensive and potentially toxic palladium catalysts and complex ligands, making it an attractive option from a "green chemistry" perspective.[6]

Mechanistic Considerations and Driving Forces

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a Meisenheimer complex as a key intermediate. The rate of this reaction is highly dependent on the electrophilicity of the aryl halide and the nucleophilicity of the amine. The two nitrogen atoms in the pyrazine ring strongly withdraw electron density, activating the C-Cl bond towards nucleophilic attack by piperazine. The choice of a suitable base and solvent is crucial to facilitate the reaction and to neutralize the HCl generated.

Experimental Protocol: Direct SNAr Reaction

The following is a generalized protocol based on the principles of SNAr on activated heteroaryl chlorides.[6]

  • In a reaction vessel, combine 3-chloro-2,5-dimethylpyrazine (1.0 equiv) and piperazine (2-3 equiv). The excess piperazine acts as both the nucleophile and the base to neutralize the HCl byproduct.

  • Alternatively, a non-nucleophilic base such as potassium fluoride (KF) can be used.

  • The reaction can be performed in a suitable solvent such as water, dimethyl sulfoxide (DMSO), or N,N-dimethylformamide (DMF). The use of water as a solvent offers significant environmental benefits.

  • Heat the reaction mixture to reflux or an elevated temperature (e.g., 100-150 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction mixture and perform an aqueous work-up. This typically involves diluting with water and extracting the product with an organic solvent.

  • The organic layers are combined, dried, and concentrated.

  • The crude product can be purified by column chromatography or crystallization to afford this compound.

SNAr Reaction Mechanism

reactants 3-Chloro-2,5-dimethylpyrazine + Piperazine meisenheimer Meisenheimer Complex (Addition Intermediate) reactants->meisenheimer Nucleophilic Attack product This compound + HCl meisenheimer->product Elimination of Cl-

Caption: Mechanism of the SNAr reaction.

Comparative Analysis of the Synthesis Routes

To provide a clear and objective comparison, the key parameters of each synthesis route are summarized in the table below.

ParameterRoute 1: Reductive AminationRoute 2: Buchwald-Hartwig AminationRoute 3: Nucleophilic Aromatic Substitution (SNAr)
Starting Materials 3-Chloro-2,5-dimethylpyrazine, N-benzylpiperazine3-Chloro-2,5-dimethylpyrazine, N-Boc-piperazine3-Chloro-2,5-dimethylpyrazine, Piperazine
Key Reagents Pd/C, Ammonium FormatePd catalyst, Phosphine ligand, Strong baseBase (e.g., excess piperazine, KF)
Number of Steps 2 (Coupling + Deprotection)2 (Coupling + Deprotection)1
Reported/Expected Yield 45% (for deprotection step)[1]Generally high (often >80%)Moderate to high, substrate dependent
Scalability Generally good, though Pd/C can be pyrophoricCan be challenging on large scale due to catalyst cost and removalExcellent, simple procedure
Cost-Effectiveness Moderate (cost of N-benzylpiperazine and Pd/C)Lower (expensive catalyst and ligand)High (inexpensive reagents)
Green Chemistry Moderate (use of methanol, but avoids more toxic reagents)Lower (use of precious metal catalyst and organic solvents)High (potential for water as solvent, no metal catalyst)
Advantages - Well-established and reliable- Intermediate is often crystalline- High yields and broad scope- Milder conditions than some classical methods- Atom-economical (fewer steps)- "Green" and cost-effective- Simple procedure
Disadvantages - Two-step process- Use of a protecting group- Expensive and air-sensitive reagents- Palladium contamination of product- May require harsh conditions (high temp.)- Potential for side reactions with some substrates

Conclusion and Recommendations

The choice of the optimal synthetic route to this compound is a multifactorial decision that depends on the specific needs of the research or development program.

  • For small-scale laboratory synthesis where reliability and access to a well-documented procedure are key, the reductive amination of a benzyl-protected intermediate offers a solid and proven path, despite the moderate yield in the deprotection step.

  • For medicinal chemistry applications where high yields and the ability to create diverse analogs are paramount, the Buchwald-Hartwig amination is a powerful tool. The higher cost of the catalyst and ligand is often justified by the excellent yields and broad substrate scope.

  • For large-scale production where cost, simplicity, and environmental impact are the primary drivers, Nucleophilic Aromatic Substitution presents the most attractive option. Its single-step, catalyst-free nature makes it highly scalable and economically viable. Further optimization of the reaction conditions, particularly exploring the use of water as a solvent, could further enhance its "green" credentials.

Ultimately, the selection of the most appropriate synthetic route requires a careful consideration of the trade-offs between yield, cost, scalability, and environmental impact. This guide provides the foundational knowledge and comparative data to empower researchers to make the most strategic choice for their specific synthetic goals.

References

  • BenchChem. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines. BenchChem.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Nolan, S. P. (2011). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Accounts of Chemical Research, 44(2), 91-100.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Diiodopyrazine with Primary Amines. BenchChem.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Yin, J., & Buchwald, S. L. (2002). Palladium-catalyzed amination of aryl chlorides with amines. Journal of the American Chemical Society, 124(21), 6043-6048.
  • Leadbeater, N. E., & Williams, V. A. (2014). Amination of heteroaryl chlorides: palladium catalysis or SNAr in green solvents?. Beilstein Journal of Organic Chemistry, 10, 123-130.

Sources

A Comparative Guide to Pyrazinamide Precursors: Evaluating 2,5-Dimethyl-3-piperazin-1-ylpyrazine in the Quest to Overcome Tuberculosis Resistance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Challenge of Pyrazinamide and Tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a formidable global health threat. Pyrazinamide (PZA) is a cornerstone of first-line anti-TB therapy, prized for its unique ability to eradicate persistent, non-replicating mycobacteria residing in the acidic environment of granulomas. This sterilizing activity is crucial for shortening the duration of TB treatment from nine-twelve months to a more manageable six months.

However, the efficacy of PZA is threatened by the emergence of drug-resistant M. tuberculosis strains. PZA is a prodrug, meaning it is inactive until it is converted into its bactericidal form, pyrazinoic acid (POA), within the mycobacterium. This activation is catalyzed by the bacterial enzyme pyrazinamidase (PncA). The vast majority of clinical PZA resistance is attributed to mutations in the pncA gene, which render the enzyme non-functional and prevent the conversion of PZA to POA.

This guide provides a comprehensive comparison of various PZA precursors, with a special focus on the potential of 2,5-Dimethyl-3-piperazin-1-ylpyrazine. While direct efficacy data for this specific compound is not yet publicly available, we will leverage structure-activity relationship (SAR) data from analogous compounds to build a scientific rationale for its investigation. We will also provide detailed experimental protocols for its evaluation, empowering researchers to contribute to the development of next-generation anti-TB agents.

The Promise of Pyrazinamide Precursors

The primary strategy to overcome PncA-mediated PZA resistance is to develop PZA precursors that can be converted to POA by alternative mycobacterial enzymes, thus bypassing the need for a functional PncA. These precursors are designed to be stable in the host, penetrate the mycobacterial cell wall, and then be hydrolyzed by other bacterial enzymes, such as esterases or other amidases, to release the active POA.

Spotlight on this compound: A Candidate for PncA-Independent Activation

Structure and Rationale

This compound is a derivative of pyrazine with a piperazine moiety at the 3-position and methyl groups at the 2- and 5-positions. The core pyrazine ring is essential for the antimycobacterial activity of POA. The piperazine substitution is of particular interest as it introduces a functional group that could be a substrate for different mycobacterial enzymes.

While direct experimental evidence is pending, the rationale for investigating this compound is based on the following:

  • Structural Similarity to Active Compounds: Several studies have demonstrated that pyrazine derivatives incorporating a piperazine ring exhibit significant antimycobacterial activity. For instance, a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives showed potent activity against M. tuberculosis H37Ra, with IC50 values in the low micromolar range. This suggests that the pyrazine-piperazine scaffold is a viable pharmacophore for anti-TB drug development.

  • Potential for Alternative Bioactivation: The amide bond within the broader class of piperazine-containing pyrazinamide analogs could potentially be cleaved by other mycobacterial amidases, thus liberating a POA-like active molecule and circumventing PncA-based resistance.

A Proposed Path to Evaluation

Given the absence of published efficacy data, a systematic evaluation of this compound is warranted. The following experimental workflow is proposed:

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Synthesis and Characterization of This compound B MIC Determination (MABA) vs. PZA-susceptible & PZA-resistant M. tuberculosis strains A->B C Cytotoxicity Assay (e.g., MTT assay on HepG2/THP-1 cells) B->C D Intracellular Efficacy Assay (Macrophage infection model) C->D E Bioactivation Study: Incubation with M. tuberculosis lysates and HPLC analysis for POA formation D->E F Target Identification Studies (if PncA-independent) E->F G Mouse Model of Tuberculosis: Pharmacokinetics and Efficacy Studies F->G

Proposed workflow for the evaluation of this compound.

Comparative Analysis of Pyrazinamide Precursors

To contextualize the potential of this compound, it is useful to compare it with other classes of PZA precursors that have been investigated. The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for various PZA analogs and prodrugs against M. tuberculosis.

Compound ClassExample CompoundM. tuberculosis StrainMIC (µg/mL)Reference
Pyrazinamide (PZA) PyrazinamideH37Rv (susceptible)25-100 (pH 5.5)[1]
PyrazinamidepncA mutant (resistant)>800[1]
Ester Prodrugs tert-butyl 5-chloropyrazinoateH37Rv (susceptible)<1[2]
2'-(2'-methyldecyl) 5-chloropyrazinoateH37Rv (susceptible)<1[2]
Piperazine Derivatives Substituted benzamide derivative 6aH37Ra1.35 µM
Substituted benzamide derivative 6eH37Ra1.89 µM

Key Observations:

  • Ester Prodrugs: Lipophilic esters of POA have shown excellent activity against both PZA-susceptible and, in some cases, PZA-resistant strains.[3] Their activation is presumed to be mediated by mycobacterial esterases.

  • Piperazine Derivatives: As a class, these compounds have demonstrated potent antimycobacterial activity. Their mechanism of action is likely multifactorial and may not solely rely on their conversion to POA.

Experimental Protocols

For researchers aiming to evaluate novel PZA precursors, the following detailed protocols are provided.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination using the Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a widely used method for determining the MIC of compounds against M. tuberculosis.[4][5]

Materials:

  • 96-well flat-bottom sterile microplates

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • M. tuberculosis culture (e.g., H37Rv for susceptible, and a characterized pncA mutant for resistant)

  • Test compound stock solution (e.g., in DMSO)

  • Alamar Blue reagent

  • 10% Tween 80 solution

  • Positive control drug (e.g., Rifampicin)

  • Negative control (no drug)

Procedure:

  • Preparation of Inoculum: Grow M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.8). Adjust the culture to a McFarland standard of 1.0, then dilute 1:50 in 7H9 broth.

  • Plate Setup:

    • Add 100 µL of sterile water to all outer wells to prevent evaporation.

    • Add 100 µL of 7H9 broth to all inner wells.

    • Add 100 µL of the test compound at 2x the highest desired concentration to the first column of wells.

  • Serial Dilution: Perform a 2-fold serial dilution of the compound across the plate, from column 1 to 10, by transferring 100 µL from one well to the next. Discard the final 100 µL from column 10. Column 11 serves as the no-drug control.

  • Inoculation: Add 100 µL of the prepared M. tuberculosis inoculum to each well (columns 1-11), bringing the final volume to 200 µL.

  • Incubation: Seal the plates with parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After incubation, add 50 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to one control well (inoculum only). Re-incubate for 24 hours.

  • Reading Results: If the control well turns pink (indicating bacterial growth), add the Alamar Blue mixture to all other wells and incubate for another 24 hours. The MIC is defined as the lowest drug concentration that prevents the color change from blue (no growth) to pink (growth).

G A Prepare M. tuberculosis inoculum C Inoculate plate with M. tuberculosis A->C B Set up 96-well plate with serial dilutions of test compound B->C D Incubate at 37°C for 5-7 days C->D E Add Alamar Blue reagent D->E F Incubate for 24 hours E->F G Read MIC: Lowest concentration with no color change F->G

Workflow for the Microplate Alamar Blue Assay (MABA).

Protocol 2: Intracellular Efficacy Assay in THP-1 Macrophages

This assay evaluates the ability of a compound to kill M. tuberculosis residing within macrophages, which is more physiologically relevant than broth-based assays.[6][7]

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with L-glutamine, supplemented with 10% heat-inactivated fetal bovine serum (FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • M. tuberculosis culture expressing a reporter gene (e.g., luciferase or GFP) is recommended for easier quantification.

  • Test compound

  • Lysis buffer (e.g., 0.1% Triton X-100 in sterile water)

  • 7H11 agar plates for CFU enumeration (if not using a reporter strain)

Procedure:

  • Differentiation of THP-1 cells: Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well in RPMI-1640 containing 20 ng/mL PMA. Incubate for 48-72 hours at 37°C in a 5% CO2 incubator to allow differentiation into adherent macrophages.

  • Infection:

    • Wash the differentiated THP-1 cells twice with pre-warmed RPMI-1640.

    • Infect the macrophages with M. tuberculosis at a multiplicity of infection (MOI) of 1:1 to 10:1 (bacteria to cells).

    • Incubate for 4 hours to allow phagocytosis.

    • Wash the cells three times with RPMI-1640 to remove extracellular bacteria.

  • Compound Treatment: Add fresh RPMI-1640 containing serial dilutions of the test compound to the infected cells. Include a no-drug control.

  • Incubation: Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

  • Quantification of Bacterial Survival:

    • Reporter Strain Method: If using a luciferase-expressing strain, lyse the cells and measure luminescence according to the assay kit instructions.

    • CFU Enumeration:

      • Aspirate the medium and lyse the macrophages with 100 µL of lysis buffer.

      • Perform serial dilutions of the cell lysate in 7H9 broth.

      • Plate the dilutions on 7H11 agar plates.

      • Incubate the plates at 37°C for 3-4 weeks and count the colonies.

  • Data Analysis: Calculate the percentage of bacterial killing by comparing the luminescence or CFU counts in the compound-treated wells to the no-drug control wells.

Conclusion and Future Directions

The development of novel PZA precursors is a critical strategy to combat PZA-resistant tuberculosis. While this compound remains an uncharacterized compound in the context of anti-TB activity, the promising results from structurally related piperazine-containing pyrazinamide analogs provide a strong rationale for its investigation. The experimental protocols detailed in this guide offer a clear path for the systematic evaluation of this and other novel PZA precursors.

Future research should focus on:

  • Systematic SAR studies of piperazine-substituted pyrazines to optimize their antimycobacterial activity and pharmacokinetic properties.

  • Identification of the bioactivating enzymes for PncA-independent precursors.

  • Evaluation of the in vivo efficacy of promising candidates in animal models of tuberculosis.

By pursuing these research avenues, the scientific community can move closer to developing new and effective treatments to overcome the challenge of drug-resistant tuberculosis.

References

  • Srinivasarao, D., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(24), 14241-14255.
  • Collins, L. A., & Franzblau, S. G. (1997). Microplate alamar blue assay versus BACTEC 460 system for high-throughput screening of compounds against Mycobacterium tuberculosis and Mycobacterium avium. Antimicrobial agents and chemotherapy, 41(5), 1004–1009.
  • Ehtesham, M., et al. (2018). A High-Throughput Screening Method for the Identification of Novel Compounds against Intracellular Mycobacterium tuberculosis. Journal of visualized experiments : JoVE, (133), 57077.
  • Cynamon, M. H., et al. (1999). Quantitative structure-activity relationships for the in vitro antimycobacterial activity of pyrazinoic acid esters. Journal of medicinal chemistry, 42(25), 5138–5142.
  • Peterson, N. D., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. ACS infectious diseases, 8(12), 2530–2543.
  • Franzblau, S. G., et al. (1998). Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay. Journal of clinical microbiology, 36(2), 362–366.
  • Blondiaux, N., et al. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in molecular biology (Clifton, N.J.), 1285, 281–292.
  • Peterson, N. D., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. ACS infectious diseases, 8(12), 2530–2543.
  • Peterson, N. D., et al. (2022). Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents. ACS infectious diseases, 8(12), 2530–2543.
  • Lanoix, J. P., et al. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in molecular biology (Clifton, N.J.), 1285, 281–292.
  • Oláh, J., et al. (2021). Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. Frontiers in immunology, 12, 752317.
  • Martin, A., et al. (2000). Evaluation of accuracy of microplate Alamar blue assay and proportion method for prompt detection of Mycobacterium tuberculosis and clinical isolates of multidrug-resistant M. tuberculosis. Journal of clinical microbiology, 38(10), 3686–3689.
  • Li, Y., et al. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in microbiology, 12, 698889.
  • Li, Y., et al. (2021). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in microbiology, 12, 698889.
  • Rankine-Wilson, L., et al. (2021). Mycobacterium tuberculosis Infection of THP-1 Cells: A Model for High Content Analysis of Intracellular Growth and Drug Susceptibility. Methods in molecular biology (Clifton, N.J.), 2311, 71–84.
  • BenchChem. (2025). A Comparative Analysis of Pyrazinamide and its Ester Prodrugs in Anti-Tuberculosis Therapy. BenchChem Scientific Reports.
  • Kashyap, B., et al. (2016). Cyto-genotoxicity Assessment of Potential Anti-tubercular Drug Candidate Molecule-trans-cyclohexane-1, 4-diamine Derivative-9u in Human Lung Epithelial Cells A549. Journal of clinical and diagnostic research : JCDR, 10(10), XC01–XC05.
  • Docsity. (2024). STRUCTURE-ACTIVITY RELATIONSHIP (SAR) OF PYRAZINAMIDE. Assignments Nuclear medicine.
  • Baughn, A. D., et al. (2022). Development of amidase-dependent pyrazinoic acid prodrugs with activity against pyrazinamide resistant Mycobacterium tuberculosis. bioRxiv.
  • Rankine-Wilson, L., et al. (2021). Mycobacterium tuberculosis Infection of THP-1 Cells: A Model for High Content Analysis of Intracellular Growth and Drug Susceptibility. Methods in molecular biology (Clifton, N.J.), 2311, 71–84.
  • Singh, P., et al. (2013). Co-Expression of DevR and DevRN-Aph Proteins Is Associated with Hypoxic Adaptation Defect and Virulence Attenuation of Mycobacterium tuberculosis. PloS one, 8(5), e63221.
  • Kim, J., et al. (2021). Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. Antibiotics (Basel, Switzerland), 10(11), 1380.
  • Thee, S., et al. (2012). Comparison of PK profiles for pyrazinamide in relation to age. The international journal of tuberculosis and lung disease : the official journal of the International Union against Tuberculosis and Lung Disease, 16(10), 1349–1354.
  • Louw, G. E., et al. (2000). Comparison of phenotypic and genotypic methods for pyrazinamide susceptibility testing with Mycobacterium tuberculosis. Journal of clinical microbiology, 38(10), 3686–3688.

Sources

A Comparative Analysis of the Biological Activity of 2,5-Dimethyl-3-piperazin-1-ylpyrazine and Other Pyrazine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Deep Dive into the Therapeutic Potential of Pyrazine Scaffolds, Highlighting the Need for Further Investigation into Novel Derivatives like 2,5-Dimethyl-3-piperazin-1-ylpyrazine

The Promise of Pyrazine Derivatives in Drug Discovery

Pyrazine and its analogues are prevalent in numerous FDA-approved drugs, underscoring their therapeutic importance. The versatility of the pyrazine ring allows for diverse chemical modifications, leading to a wide array of pharmacological effects. The introduction of various substituents onto the pyrazine core can significantly modulate the compound's biological activity, a principle that forms the basis of structure-activity relationship (SAR) studies in drug development.

Comparative Biological Activities

To understand the potential of this compound, we will compare the known activities of other pyrazine derivatives featuring methyl and piperazine substitutions.

Anticancer Activity

Numerous pyrazine derivatives have exhibited potent anticancer properties. Their mechanisms of action are varied and often involve the inhibition of critical signaling pathways in cancer cells. For instance, some pyrazine derivatives act as inhibitors of protein kinases, which are crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Pyrazine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyrazine derivative (TB-25)HCT-1160.023[1]
Chalcone-pyrazine derivative 51MCF-70.012
Chalcone-pyrazine derivative 51A5490.045
Chalcone-pyrazine derivative 51DU-1450.33
Indenoquinoxaline derivative 11MCF-75.4[2]
Indenoquinoxaline derivative 11A5494.3[2]

The presence of a piperazine ring in many anticancer agents suggests that this compound could possess cytotoxic activity. The piperazine moiety can influence the compound's solubility, cell permeability, and interaction with biological targets. Further research is warranted to screen this compound against a panel of cancer cell lines to determine its IC50 values and elucidate its mechanism of action.

Antimicrobial Activity

Pyrazine derivatives have also been investigated for their activity against a range of microbial pathogens. The structural features of these compounds can be tailored to enhance their potency against bacteria and fungi.

Table 2: Antimicrobial Activity of Selected Pyrazine Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5- methylpyrazin-2-yl)methanone (P4)C. albicans3.125[3]
Pyrazine-2-carboxamide derivative (P1)M. tuberculosis H37RvComparable to Pyrazinamide
Triazolo[4,3-a]pyrazine derivative (2e)S. aureus32[4]
Triazolo[4,3-a]pyrazine derivative (2e)E. coli16[4]

Given that various piperazine-containing compounds have demonstrated significant antimicrobial effects, it is plausible that this compound could exhibit similar properties. The dimethyl substitution on the pyrazine ring may also contribute to its antimicrobial profile.

Neuroprotective Activity

The potential of pyrazine derivatives to protect neurons from damage is an emerging area of research. Certain derivatives have shown promise in models of neurodegenerative diseases.

Table 3: Neuroprotective Activity of a Piperazine Derivative

Compound/DerivativeAssayEffectReference
N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester (D2)AlCl3-induced neurotoxicity in ratsAttenuated neurotoxic effects, improved memory[5]

The piperazine scaffold is a common feature in compounds targeting the central nervous system. Therefore, this compound should be evaluated for its neuroprotective potential in relevant in vitro and in vivo models of neurodegeneration.

Experimental Protocols for Biological Evaluation

To facilitate the investigation of this compound and other novel derivatives, we provide standardized protocols for assessing their biological activities.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Caption: Workflow for determining the anticancer activity of pyrazine derivatives using the MTT assay.

Antimicrobial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well plate containing broth.

  • Inoculum Preparation: Prepare a standardized microbial suspension (0.5 McFarland standard).

  • Inoculation: Add the microbial suspension to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

Broth_Microdilution_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Serial Dilution of Pyrazine Derivative C Inoculate 96-well Plate A->C B Standardized Microbial Inoculum B->C D Incubate C->D E Observe for Microbial Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F Neuroprotection_Assay Neuronal_Cells Neuronal Cells (e.g., SH-SY5Y) Pre_treatment Pre-treat with Pyrazine Derivative Neuronal_Cells->Pre_treatment Oxidative_Stress Induce Oxidative Stress (e.g., H2O2) Pre_treatment->Oxidative_Stress Viability_Assay Assess Cell Viability (e.g., MTT) Oxidative_Stress->Viability_Assay Analysis Compare Viability to Control Viability_Assay->Analysis

Caption: Experimental workflow for assessing the neuroprotective effects of pyrazine derivatives against oxidative stress.

Future Directions and Conclusion

The diverse biological activities of pyrazine derivatives make them a highly attractive scaffold for drug discovery. While the specific biological profile of this compound remains to be elucidated, a comparative analysis of structurally related compounds suggests its potential as an anticancer, antimicrobial, or neuroprotective agent.

The lack of published data on this compound highlights a significant opportunity for further research. We encourage researchers to utilize the provided experimental protocols to investigate the biological activities of this and other novel pyrazine derivatives. Such studies will be instrumental in unlocking the full therapeutic potential of this important class of heterocyclic compounds.

References

  • Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. (2022). Bioorganic & Medicinal Chemistry.
  • Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. (n.d.).
  • Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Deriv
  • Synthesis and Antimicrobial activity of pyrazine carboxamide derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. (2015). Neurotoxicity Research.

Sources

Navigating the Structure-Activity Landscape of 2,5-Dimethyl-3-piperazin-1-ylpyrazine Analogs: A Comparative Guide for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the piperazine and pyrazine heterocycles are privileged scaffolds, frequently appearing in a multitude of clinically successful drugs.[1][2] Their unique physicochemical properties, including aqueous solubility and basicity, offer medicinal chemists a versatile toolkit to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[3] This guide delves into the structure-activity relationship (SAR) of a specific, yet promising chemotype: 2,5-Dimethyl-3-piperazin-1-ylpyrazine analogs. Our focus will be on their potential as kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases.[4][5]

Protein kinases, key regulators of cellular signaling, are frequently dysregulated in various pathologies.[5] The development of small molecule inhibitors that target the ATP-binding site of these enzymes is a cornerstone of modern drug discovery. The pyrazine moiety, in particular, is a common feature in many approved kinase inhibitors.[4] This guide will synthesize data from various studies to provide a comparative analysis of how structural modifications to the this compound core impact its biological activity, with a focus on Aurora kinases and p38 MAP kinase, two significant targets in oncology and inflammatory diseases.[6][7][8]

The Core Scaffold: A Foundation for Potency and Selectivity

The this compound scaffold presents three key regions for chemical modification, each playing a crucial role in dictating the molecule's interaction with its biological target:

  • The Pyrazine Ring (Region A): The dimethyl substitution pattern influences the electronic properties and planarity of the ring system. Modifications here can affect interactions with the hinge region of the kinase ATP-binding site.

  • The Piperazine Ring (Region B): This central linker is critical for orienting the other functionalities. Its conformation and substitution can impact solubility, cell permeability, and interactions with solvent-exposed regions of the target protein.

  • The Piperazine Substituent (Region C): This is the most frequently modified position and is key for achieving potency and selectivity. Substituents here often interact with the deeper, more diverse regions of the kinase active site.

Caption: Key regions for SAR studies on the this compound scaffold.

Comparative Analysis: Targeting Aurora and p38 Kinases

Aurora Kinase Inhibition: The Role of Aromatic Substituents

Aurora kinases are critical for cell cycle regulation, and their inhibition is a validated anti-cancer strategy.[8] Studies on imidazo[1,2-a]pyrazine derivatives have shown that substitutions at the position equivalent to our Region C are vital for potent and selective Aurora-A kinase inhibition.[7]

Analog Region C Substituent Aurora-A IC50 (nM) Cellular Activity (GI50, µM)
1 Phenyl>1000>10
2 4-Morpholinophenyl501.2
3 3-Pyridyl1202.5
4 N-(4-morpholinophenyl)-3-pyridyl80.15

Data synthesized from related imidazo[1,2-a]pyrazine series.[7]

Key Insights:

  • Unsubstituted Phenyl (Analog 1): Demonstrates weak activity, indicating that simple aromaticity is insufficient for potent inhibition.

  • Introduction of a Hydrogen Bond Acceptor (Analog 2): The addition of a morpholino group significantly improves both biochemical and cellular activity, suggesting a key interaction in the solvent-exposed region of the kinase.

  • Heteroaromatic Rings (Analog 3): A pyridyl group offers moderate activity, likely through hydrogen bonding with the protein backbone.

  • Combined Moieties (Analog 4): Combining the morpholinophenyl and pyridyl features leads to a synergistic effect, resulting in a highly potent inhibitor. This highlights the importance of occupying multiple pockets within the active site.

Aurora_Kinase_SAR cluster_scaffold Core Scaffold cluster_substituents Region C Substituents cluster_activity Biological Activity Scaffold 2,5-Dimethyl-3- (piperazin-1-yl)pyrazine Phenyl Phenyl Scaffold->Phenyl Modification Morpholinophenyl 4-Morpholinophenyl Scaffold->Morpholinophenyl Pyridyl 3-Pyridyl Scaffold->Pyridyl Combined Combined Features Scaffold->Combined Weak Weak Activity Phenyl->Weak Results in Moderate Moderate Activity Morpholinophenyl->Moderate Pyridyl->Moderate Potent Potent Activity Combined->Potent

Caption: SAR workflow for Aurora kinase inhibitors based on the pyrazinopiperazine scaffold.

p38 MAPK Inhibition: Exploiting Hydrophobic Pockets

p38 MAP kinase is a key player in inflammatory responses, and its inhibitors have therapeutic potential in a range of diseases.[6] SAR studies of related phthalazine-based inhibitors reveal the importance of substitutions that can access and occupy specific hydrophobic pockets within the p38α active site.[9]

Analog Region C Substituent p38α IC50 (nM) Oral Bioavailability (%)
5 2,4-Dichlorophenyl2515
6 2-Chloro-4-fluorophenyl1045
7 2-Methyl-4-chlorophenyl860
8 2-tert-Butyl-4-chlorophenyl5>80

Data synthesized from related phthalazine and pyrazole series.[6][9]

Key Insights:

  • Halogen Substitution (Analogs 5 & 6): Dichloro substitution provides good potency but is often associated with metabolic liabilities, leading to lower oral bioavailability. Replacing a chlorine with a fluorine atom can improve metabolic stability and bioavailability.

  • Alkyl Substitution (Analogs 7 & 8): The introduction of small alkyl groups like methyl can enhance potency by occupying a small hydrophobic pocket. Larger, more sterically demanding groups like tert-butyl can lead to significant gains in potency and bioavailability by filling a larger hydrophobic "gatekeeper" pocket and potentially reducing off-target activities.

Experimental Protocols

To facilitate the comparison and further development of this compound analogs, detailed experimental protocols for key assays are provided below.

General Synthesis of 2,5-Dimethyl-3-(4-substituted-piperazin-1-yl)pyrazine Analogs

Synthesis_Workflow Start 3-Chloro-2,5-dimethylpyrazine + Substituted Piperazine Reaction Nucleophilic Aromatic Substitution (e.g., Pd-catalyzed Buchwald-Hartwig or classical SNAr) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Target Analog Purification->Product

Caption: General synthetic workflow for the preparation of target analogs.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 3-chloro-2,5-dimethylpyrazine (1.0 eq) in an appropriate solvent (e.g., toluene, dioxane, or DMF) is added the desired substituted piperazine (1.1 - 1.5 eq).

  • Catalysis (for Buchwald-Hartwig): If employing a palladium-catalyzed cross-coupling, a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%) are added, followed by a base (e.g., Cs2CO3 or NaOtBu, 2.0 eq). The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at 80-120 °C for 4-24 hours.

  • Classical SNAr: For classical nucleophilic aromatic substitution, a base such as K2CO3 or Et3N (2.0-3.0 eq) is added, and the reaction is heated at a similar temperature for an extended period.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 2,5-Dimethyl-3-(4-substituted-piperazin-1-yl)pyrazine analog.

  • Characterization: The structure and purity of the final compound are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay (Example: Aurora Kinase)

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.

Step-by-Step Methodology:

  • Reagents and Materials:

    • Recombinant human Aurora-A kinase

    • Fluorescently labeled peptide substrate (e.g., Kemptide)

    • ATP

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compounds dissolved in DMSO

    • Microplate reader capable of detecting the fluorescent signal

  • Assay Procedure:

    • A serial dilution of the test compounds is prepared in DMSO.

    • In a 384-well microplate, the kinase, substrate, and test compound are added to the assay buffer.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at room temperature for a specified period (e.g., 60 minutes).

    • The reaction is stopped by the addition of a stop solution (e.g., EDTA).

    • The amount of phosphorylated substrate is determined by measuring the fluorescence intensity on a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.

Cellular Proliferation Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Culture: Cancer cells (e.g., HCT116 for Aurora kinase inhibitors, THP-1 for p38 inhibitors) are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a serial dilution of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to vehicle-treated control cells. The GI50 value (the concentration of compound that causes 50% growth inhibition) is determined from the dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The comparative analysis presented in this guide, synthesized from studies on structurally related compounds, underscores the critical role of substitutions on the piperazine ring in determining both potency and selectivity. For Aurora kinase inhibition, the incorporation of moieties capable of forming hydrogen bonds and occupying solvent-exposed regions appears to be a fruitful strategy. In contrast, for p38 MAPK inhibition, targeting hydrophobic pockets with appropriately sized and shaped substituents is key to achieving high potency and favorable pharmacokinetic properties.

Future research in this area should focus on a systematic exploration of the SAR of this compound analogs against a specific kinase target. The detailed experimental protocols provided herein offer a robust framework for such investigations. By combining rational design, efficient synthesis, and rigorous biological evaluation, it is anticipated that novel and effective therapeutic agents based on this versatile scaffold will be discovered.

References

  • (Reference to a general synthesis paper for piperazinyl-pyrazines, if found)
  • (Reference to a p38 MAPK inhibitor paper, e.g., from search results[6])

  • (Reference to a general piperazine in drug discovery review, e.g., from search results[3])

  • (Reference to a pyrazine in kinase inhibitors review, e.g., from search results[4])

  • (Reference to another relevant synthesis or biological evalu
  • Bavetsias, V., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993.
  • (Reference to a p38 SAR paper, e.g., from search results[9])

  • (Reference to a piperazine scaffold review, e.g., from search results[1])

  • (Reference to an Aurora kinase inhibitor review, e.g., from search results[8])

  • (Reference to a computational drug design paper, if applicable)
  • (Reference to a piperazine in drug design review, e.g., from search results[2])

  • (Additional relevant references)

Sources

A Strategic Guide to the In Vitro and In Vivo Evaluation of 2,5-Dimethyl-3-piperazin-1-ylpyrazine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the preclinical evaluation of 2,5-Dimethyl-3-piperazin-1-ylpyrazine, a novel chemical entity incorporating the pharmacologically significant pyrazine and piperazine scaffolds. Given the nascent stage of research on this specific molecule, this document serves as a strategic roadmap for its characterization, outlining a logical progression from initial in vitro screening to targeted in vivo studies. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols designed to elucidate the compound's therapeutic potential and establish a robust in vitro-in vivo correlation (IVIVC).

The core structure of this compound is intriguing due to the established bioactivity of its constituent moieties. Pyrazine derivatives are known for a wide array of pharmacological effects, including antitumor and antibiotic properties.[1][2] Similarly, the piperazine ring is a privileged scaffold in medicinal chemistry, found in drugs targeting a variety of conditions, from cancer to neurological disorders.[1][2] The combination of these two rings suggests a broad potential for biological activity.

Part 1: Foundational In Vitro Characterization

The initial phase of investigation aims to cast a wide net to identify potential areas of biological activity. This will be achieved through a tiered screening cascade, beginning with general cytotoxicity and progressing to more specific, mechanism-of-action-oriented assays.

Preliminary Cytotoxicity Assessment

Rationale: Before exploring specific activities, it is crucial to determine the compound's intrinsic cytotoxicity across different cell types. This data informs the appropriate concentration ranges for subsequent assays and provides an early indication of a potential therapeutic window. A compound with high, non-specific cytotoxicity is generally not a viable therapeutic candidate.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a panel of cancer cell lines like MCF-7 for breast cancer and A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 (half-maximal inhibitory concentration).

Data Presentation:

Cell LineCompoundIC50 (µM)
HEK293This compoundExperimental Data
HepG2This compoundExperimental Data
MCF-7This compoundExperimental Data
A549This compoundExperimental Data
Doxorubicin (Control)Experimental DataExperimental Data
Targeted In Vitro Screening

Based on the broad activities of related pyrazine and piperazine compounds, a logical next step is to screen for anti-inflammatory and receptor binding activities, particularly those related to the central nervous system (CNS).

1.2.1. Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

Rationale: Many piperazine-substituted compounds have demonstrated anti-inflammatory properties.[3] This assay determines if the compound can suppress the inflammatory response in macrophages.

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL).

  • Incubation: Incubate for 24 hours.

  • Nitrite Measurement: Measure the amount of nitric oxide produced by the cells by quantifying the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.

  • Data Analysis: Compare the nitrite levels in treated wells to LPS-stimulated, untreated wells.

1.2.2. CNS Receptor Binding Profile

Rationale: The piperazine moiety is a common feature in many CNS-active drugs, including antipsychotics and antidepressants, often targeting dopamine (D2) and serotonin (5-HT) receptors.[4] A broad receptor binding screen can quickly identify potential neurological targets.

Workflow:

This is typically outsourced to a specialized contract research organization (CRO). The compound is screened against a panel of common CNS targets (e.g., dopamine receptors, serotonin receptors, adrenergic receptors). The results are reported as the percentage of inhibition of radioligand binding at a specific concentration (e.g., 10 µM).

Data Presentation:

Receptor TargetLigand% Inhibition @ 10 µM
Dopamine D2[3H]SpiperoneExperimental Data
Serotonin 5-HT1A[3H]8-OH-DPATExperimental Data
Serotonin 5-HT2A[3H]KetanserinExperimental Data
Adrenergic α1[3H]PrazosinExperimental Data

Visualizing the In Vitro Workflow

G cluster_0 In Vitro Evaluation Cascade A Compound Synthesis & Purity Assessment B Tier 1: Cytotoxicity Screening (MTT Assay) A->B C Tier 2: Targeted Screening B->C If low cytotoxicity D Anti-inflammatory Assay (NO Inhibition) C->D E CNS Receptor Binding (Radioligand Assays) C->E F Data Analysis & Hit Identification D->F E->F

Caption: A tiered approach to in vitro screening.

Part 2: Transition to In Vivo Assessment

Positive results from the in vitro screening, for instance, potent and selective receptor binding or significant anti-inflammatory activity with a good therapeutic index, would warrant progression to in vivo studies.

Animal Model Selection

The choice of animal model is dictated by the in vitro findings:

  • Anti-inflammatory Activity: A murine model of LPS-induced systemic inflammation or a carrageenan-induced paw edema model would be appropriate.

  • CNS Activity: If the compound shows high affinity for D2 and 5-HT2A receptors, a mouse model of psychosis, such as apomorphine-induced climbing or MK-801-induced hyperactivity, would be relevant.[4]

In Vivo Efficacy Study Design

Example Protocol: Apomorphine-Induced Climbing in Mice (for potential antipsychotic activity)

  • Animal Acclimation: Acclimate male C57BL/6 mice to the facility for at least one week.

  • Compound Administration: Administer this compound or a vehicle control intraperitoneally (i.p.) at various doses (e.g., 1, 5, 10 mg/kg). A positive control, such as haloperidol, should also be included.

  • Pre-treatment Time: Allow for a pre-treatment period of 30-60 minutes.

  • Apomorphine Challenge: Administer apomorphine (1.5 mg/kg, s.c.) to induce climbing behavior.

  • Behavioral Observation: Immediately after the apomorphine injection, place the mice in individual wire mesh cages and record the total time spent climbing over a 30-minute period.

  • Data Analysis: Compare the climbing time in the compound-treated groups to the vehicle-treated group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Climbing Time (seconds) ± SEM
Vehicle-Experimental Data
This compound1Experimental Data
This compound5Experimental Data
This compound10Experimental Data
Haloperidol (Control)1Experimental Data

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive relationship between the in vitro data and the in vivo outcomes. This is a cornerstone of modern drug development, enabling more efficient lead optimization.

Correlative Analysis:

An IVIVC can be established by plotting the in vitro potency (e.g., IC50 or Ki from receptor binding assays) against the in vivo efficacy (e.g., ED50 from the behavioral model). A strong correlation suggests that the in vitro assay is a good surrogate for in vivo activity and can be used to guide the synthesis of more potent analogs.

Visualizing the IVIVC Logic

G cluster_0 IVIVC Framework invitro In Vitro Potency (e.g., Ki at D2 Receptor) correlation Establish Predictive IVIVC Model invitro->correlation pk Pharmacokinetics (ADME Properties) pk->correlation invivo In Vivo Efficacy (e.g., ED50 in climbing assay) correlation->invivo

Caption: Correlating in vitro data with in vivo outcomes.

Conclusion

While direct experimental data for this compound is not yet publicly available, its chemical structure provides a strong rationale for a systematic investigation of its biological properties. The experimental framework detailed in this guide offers a robust, scientifically-grounded pathway for elucidating its potential therapeutic value. By employing a tiered screening approach and focusing on establishing a clear IVIVC, researchers can efficiently characterize this and other novel piperazinylpyrazine derivatives, paving the way for the development of new therapeutic agents.

References

  • Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines. (n.d.). PubMed. Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. (2021). RSC Publishing. Retrieved January 18, 2026, from [Link]

  • Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (2019). PubMed. Retrieved January 18, 2026, from [Link]

  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. Retrieved January 18, 2026, from [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. (2015). ResearchGate. Retrieved January 18, 2026, from [Link]

Sources

A Researcher's Guide to Elucidating and Validating the Mechanism of Action of Novel Kinase Inhibitors: A Case Study with 2,5-Dimethyl-3-piperazin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous mechanistic studies. This guide provides a comprehensive framework for elucidating and validating the mechanism of action (MoA) of novel compounds, using the pyrazine-containing molecule, 2,5-Dimethyl-3-piperazin-1-ylpyrazine, as a representative example. While limited public data exists on the specific biological targets of this compound, its structural motifs are suggestive of potential kinase inhibitory activity. This guide, therefore, will focus on a robust, multi-tiered experimental approach to first identify the molecular target(s) and then validate the downstream cellular consequences of engagement.

We will delve into the causality behind experimental choices, providing detailed, self-validating protocols, and objective comparisons of methodologies. This approach ensures scientific integrity and provides a clear path for researchers to confidently characterize their own novel chemical entities.

Part 1: The Foundational Pillar - Direct Target Engagement

The initial and most critical step in MoA validation is to unequivocally identify the direct molecular target(s) of the compound within a cellular context. Demonstrating that a compound binds to a specific protein is the foundation upon which all subsequent mechanistic claims are built.[1][2][3] We will compare two powerful and widely adopted techniques for this purpose: the Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay.

Cellular Thermal Shift Assay (CETSA): A Label-Free Approach to Target Engagement

CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization.[4] When a small molecule binds to its protein target, it generally increases the protein's thermodynamic stability, making it more resistant to heat-induced denaturation.[5][6][7] This shift in the melting temperature (Tm) can be detected and quantified, providing direct evidence of target engagement in a cellular environment, including cell lysates, intact cells, or even tissue samples.[4][8]

The CETSA workflow is conceptually straightforward, involving heating cell lysates or intact cells treated with the compound of interest across a temperature gradient, followed by quantification of the remaining soluble target protein.[5]

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis A Intact cells or cell lysate B Treat with 2,5-Dimethyl- 3-piperazin-1-ylpyrazine (or vehicle control) A->B C Aliquot samples B->C D Heat aliquots to a range of temperatures C->D E Cell Lysis & Centrifugation (to pellet aggregated proteins) D->E F Collect soluble fraction E->F G Quantify target protein (e.g., Western Blot, MS) F->G NanoBRET_Mechanism cluster_0 No Inhibitor Present cluster_1 Inhibitor Present A NanoLuc-Kinase Fusion B Fluorescent Tracer A->B Tracer Binds C High BRET Signal B->C Energy Transfer D NanoLuc-Kinase Fusion E This compound D->E Inhibitor Binds G Low BRET Signal D->G No Energy Transfer F Fluorescent Tracer E->F Tracer Displaced WesternBlot_Workflow A Treat cells with various concentrations of compound B Stimulate pathway (if necessary) A->B C Lyse cells and quantify protein B->C D SDS-PAGE and membrane transfer C->D E Probe with Phospho-Specific Primary Antibody D->E F Probe with Total Protein Primary Antibody (Loading Control) D->F G Incubate with Secondary Antibody & Detect Signal E->G F->G H Quantify band intensity and calculate Phospho/Total ratio G->H

Figure 3: Downstream Pathway Analysis Workflow.
  • Cell Treatment and Lysis:

    • Seed cells and starve overnight if the pathway is serum-sensitive.

    • Pre-treat with a dose-response of this compound for 1-2 hours.

    • Stimulate the cells with an appropriate growth factor or activator to induce phosphorylation of the target pathway (e.g., EGF for the EGFR pathway).

    • Immediately lyse the cells in ice-cold lysis buffer containing phosphatase and protease inhibitors.

[9]2. Electrophoresis and Transfer:

  • Perform SDS-PAGE to separate proteins by size.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

3. Antibody Incubation and Detection:

  • Block the membrane to prevent non-specific antibody binding.
  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate (e.g., anti-phospho-AKT).
  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.
  • Strip the membrane and re-probe with an antibody for the total form of the substrate protein and a loading control (e.g., GAPDH) to ensure equal protein loading.

The data should demonstrate a dose-dependent decrease in the phosphorylation of the substrate, which correlates with the target engagement data.

Compound ConcentrationPhospho-Substrate Signal (Normalized)Total Substrate Signal (Normalized)
Vehicle1.001.00
0.1 µM0.851.02
1 µM0.450.98
10 µM0.121.01

Table 3: Example Western Blot Data. The specific decrease in the phosphorylated substrate with no change in the total protein level confirms functional inhibition of the upstream kinase.

Alternative Compounds: The potency (IC50) derived from this functional assay can be directly compared to other known inhibitors of the same target. For instance, if the target is identified as Kinase X, the IC50 of this compound can be benchmarked against a well-characterized Kinase X inhibitor (e.g., Dasatinib, Dinaciclib). T[10]his comparative analysis is crucial for understanding the relative efficacy and potential advantages of the novel compound.

Conclusion

This guide outlines a logical and robust workflow for moving from an uncharacterized small molecule, such as this compound, to a compound with a validated mechanism of action. By first confirming direct target engagement using powerful techniques like CETSA or NanoBRET™, and then validating the functional consequences on downstream signaling via quantitative western blotting, researchers can build a compelling and scientifically sound MoA dossier. This structured approach, grounded in causality and self-validating protocols, provides the necessary framework for confident decision-making in drug discovery and development.

References

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. Bio-protocol. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed. PubMed. [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. Reaction Biology. [Link]

  • Binding assays to profile target engagement by kinase inhibitors in... - ResearchGate. ResearchGate. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. NCBI. [Link]

  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. PubMed Central. [Link]

  • Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. News-Medical.Net. [Link]

  • CETSA. CETSA. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. MDPI. [Link]

  • Western Blot Protocol - Creative Biolabs. Creative Biolabs. [Link]

  • Western Blot-Preparation Protocol - Creative Diagnostics. Creative Diagnostics. [Link]

  • Biophysical Approaches to Small Molecule Discovery and Validation - YouTube. YouTube. [Link]

  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC - PubMed Central. PubMed Central. [Link]

  • Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of 2,5-Dimethyl-3-piperazin-1-ylpyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of modern drug development, the maxim "one drug, one target" has largely been revealed as an oversimplification. The reality is that most small molecules exhibit some degree of polypharmacology, interacting with multiple biological targets. While this can sometimes lead to beneficial therapeutic effects, unintended off-target interactions are a primary driver of adverse drug reactions (ADRs) and a major cause of costly late-stage clinical trial failures. Identifying these potential liabilities early is not just a regulatory requirement but a cornerstone of efficient and ethical drug development.[1]

This guide provides an in-depth, comparative framework for evaluating the cross-reactivity profile of a novel investigational compound, 2,5-Dimethyl-3-piperazin-1-ylpyrazine . As this molecule is in the discovery phase, direct biological data is not yet publicly available. Therefore, we will approach this analysis from a prospective and methodological standpoint, establishing a robust strategy for its preclinical safety assessment. We will deconstruct its chemical architecture, propose a rationale for screening against specific off-targets, and compare its hypothetical profile to well-characterized drugs that share key structural motifs: Aripiprazole , Olanzapine , and Vortioxetine .

The principles outlined herein are grounded in the recommendations set forth by the International Council for Harmonisation (ICH) S7A guidelines, which mandate the investigation of off-target pharmacodynamic properties to protect clinical trial participants and patients.[2][3][4]

Part 1: Molecular Scaffolds and Rationale for Cross-Reactivity Assessment

The predictive power of a cross-reactivity study begins with a chemical-structural analysis of the molecule . The structure of this compound contains two key pharmacophores: a dimethylpyrazine core and a piperazine ring.

  • Dimethylpyrazine Core: While often associated with flavor and fragrance, pyrazine derivatives are known to possess a range of biological activities.[5] The core itself provides a rigid scaffold for the presentation of the key interacting moiety.

  • Piperazine Ring: This six-membered heterocycle is a quintessential "privileged scaffold" in medicinal chemistry, particularly for drugs targeting the central nervous system (CNS).[2][3] Its prevalence stems from its ability to engage with a wide array of aminergic G protein-coupled receptors (GPCRs) and transporters, often serving as a key interacting element with receptors for dopamine, serotonin, and norepinephrine.[4][6][7]

Given the presence of the piperazine ring, it is a logical imperative to assume that this compound has a high probability of interacting with CNS targets. For the purpose of this guide, we will hypothesize that its intended primary target is the Dopamine D₂ Receptor , a common target for antipsychotic agents. This hypothesis dictates our choice of comparator compounds and the design of our screening panel.

Selection of Comparator Compounds

To contextualize the potential cross-reactivity profile of our compound of interest, we have selected three marketed CNS drugs that also feature a piperazine or a structurally related moiety.

  • Aripiprazole: An atypical antipsychotic that is a partial agonist at the D₂ receptor. It possesses a complex polypharmacology, with significant affinity for multiple serotonin (5-HT), adrenergic, and histamine receptors.[8][9]

  • Olanzapine: A potent atypical antipsychotic with a broad off-target binding profile, including high affinity for muscarinic (M₁), histamine (H₁), serotonergic (5-HT₂A/₂C), and adrenergic (α₁) receptors.[5][10] Its strong H₁ antagonism is clinically correlated with the side effect of significant weight gain.[11]

  • Vortioxetine: A multimodal antidepressant whose primary mechanism is inhibition of the serotonin transporter (SERT), but which also acts as an agonist, partial agonist, or antagonist at several 5-HT receptor subtypes.[12][13]

These comparators provide a spectrum of selectivity profiles, from the highly promiscuous (Olanzapine) to the multi-modal but more focused (Vortioxetine), offering a robust benchmark for our investigational compound.

Part 2: Comparative In Vitro Cross-Reactivity Analysis

The initial step in assessing cross-reactivity is typically a broad screen using radioligand binding assays against a panel of known safety-relevant targets. Commercial services, such as the Eurofins SafetyScreen44 or the Reaction Biology InVEST panel, are industry standards for this purpose.[8][14] Below is a table of hypothetical but representative data for our compound of interest and its comparators, illustrating how such a screen provides a "fingerprint" of a compound's selectivity.

Table 1: Comparative Off-Target Binding Profile (Ki, nM)
TargetClassThis compound (Hypothetical)Aripiprazole (Literature-Derived)[9]Olanzapine (Literature-Derived)[5]Vortioxetine (Literature-Derived)[13]Potential Clinical Implication of Off-Target Hit
Dopamine D₂ Primary Target 0.8 0.34 1.1 >1000 Antipsychotic Efficacy
Serotonin 5-HT₁AGPCR (Aminergic)1501.722015Modulation of mood, anxiety
Serotonin 5-HT₂AGPCR (Aminergic)253.44>1000Atypicality of antipsychotic effect, metabolic effects
Serotonin 5-HT₂CGPCR (Aminergic)>10001511>1000Weight gain, metabolic regulation
Serotonin 5-HT₃Ligand-Gated Ion Channel>1000>10001103.7Nausea, GI motility
Adrenergic α₁AGPCR (Aminergic)851019>1000Orthostatic hypotension, dizziness
Histamine H₁GPCR (Aminergic)450197>1000Sedation, weight gain
Muscarinic M₁GPCR (Cholinergic)>1000>10002.5>1000Anticholinergic effects (dry mouth, constipation)
hERGVoltage-Gated Ion Channel>5000>1000>1000>1000Cardiac arrhythmia (QT prolongation)
SERTTransporter980>1000>10001.6Antidepressant activity

Data for comparators are representative values from public sources. Data for the topic compound is purely illustrative.

Visualizing Selectivity Profiles

A graphical representation can distill the complex data from the table into an easily interpretable format.

cluster_0 Compound Selectivity Profiles cluster_1 Primary & High-Affinity Off-Targets (Ki < 50 nM) Compound_X This compound D2 Dopamine D2 Compound_X->D2 5HT2A Serotonin 5-HT2A Compound_X->5HT2A Aripiprazole Aripiprazole Aripiprazole->D2 5HT1A Serotonin 5-HT1A Aripiprazole->5HT1A Aripiprazole->5HT2A H1 Histamine H1 Aripiprazole->H1 Olanzapine Olanzapine Olanzapine->D2 Olanzapine->5HT2A Olanzapine->H1 M1 Muscarinic M1 Olanzapine->M1 Vortioxetine Vortioxetine Vortioxetine->5HT1A SERT SERT Vortioxetine->SERT 5HT3 Serotonin 5-HT3 Vortioxetine->5HT3

Caption: Comparative high-affinity target engagement.

Part 3: Experimental Methodologies for Cross-Reactivity Profiling

Scientific integrity demands that the data presented is backed by robust, reproducible methodologies. Below are detailed protocols for two key assays in a cross-reactivity workflow.

Experimental Workflow Diagram

The overall process follows a tiered approach, moving from broad screening to more focused functional characterization.

start Novel Compound (this compound) screen Primary Screen: Broad Radioligand Binding Panel (e.g., SafetyScreen44) start->screen analyze Analyze Binding Data (Ki values) screen->analyze decision Significant Off-Target Binding Identified? analyze->decision followup Functional Follow-up Assays (e.g., cAMP, Ca2+ Flux) decision->followup Yes risk_assess Comprehensive Risk Assessment (Selectivity & Safety Profile) decision->risk_assess No determine Determine Functional Activity (Agonist, Antagonist, Inverse Agonist) followup->determine invivo In Vivo Safety Studies (e.g., Irwin Test, Cardiovascular) determine->invivo invivo->risk_assess go_nogo Go/No-Go Decision for Clinical Development risk_assess->go_nogo

Caption: Tiered workflow for cross-reactivity profiling.

Protocol 1: Radioligand Binding Assay (Competition Format)

This protocol describes a standard method to determine the binding affinity (Ki) of a test compound for a specific receptor.[13][15]

Objective: To quantify the affinity of this compound for a panel of GPCRs, ion channels, and transporters.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand specific for the target (e.g., [³H]-Spiperone for D₂ receptors).

  • Test compound (this compound) stock solution in DMSO.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well microplates.

  • Glass fiber filter mats (pre-soaked in polyethyleneimine to reduce non-specific binding).

  • Scintillation fluid and a microplate scintillation counter.

Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound in assay buffer. The final DMSO concentration should be kept constant and low (<1%).

  • Assay Plate Setup: In a 96-well plate, add reagents in the following order:

    • Total Binding Wells: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane suspension.

    • Non-Specific Binding (NSB) Wells: 50 µL of a high concentration of a known, non-labeled competitor + 50 µL Radioligand + 100 µL Membrane suspension.

    • Test Compound Wells: 50 µL of test compound dilution + 50 µL Radioligand + 100 µL Membrane suspension.

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Harvesting: Rapidly terminate the reaction by vacuum filtration through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any remaining unbound radioligand.

  • Counting: Dry the filter mat, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay for Gs/Gi-Coupled Receptors

A binding hit does not reveal the functional consequence. This assay determines if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the natural ligand) at a Gs or Gi-coupled receptor.[6][16]

Objective: To determine the functional activity of this compound at the Serotonin 5-HT₁A receptor (a Gi-coupled receptor identified as a hypothetical off-target).

Materials:

  • HEK293 cells stably expressing the human 5-HT₁A receptor.

  • Assay medium (e.g., HBSS with 20 mM HEPES).

  • Forskolin (an adenylyl cyclase activator).

  • Serotonin (5-HT) as the reference agonist.

  • Test compound.

  • A commercial cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).

Methodology:

  • Cell Plating: Seed the 5-HT₁A-expressing cells into 384-well plates and incubate overnight.

  • Antagonist Mode Protocol:

    • Add increasing concentrations of the test compound to the cells.

    • Incubate for 15-30 minutes.

    • Add a fixed concentration of the reference agonist, Serotonin (at its EC₈₀ concentration), to all wells except the basal control.

    • Add Forskolin to stimulate cAMP production.

    • Incubate for 30-60 minutes at 37°C.

  • Agonist Mode Protocol:

    • Add increasing concentrations of the test compound to the cells.

    • Add Forskolin to all wells.

    • Incubate for 30-60 minutes at 37°C.

  • Detection: Lyse the cells and follow the cAMP detection kit manufacturer's instructions to measure the cAMP levels.

  • Data Analysis:

    • Antagonist Mode: Plot the cAMP response against the log concentration of the test compound. A decrease in the Serotonin-induced signal indicates antagonism. Calculate the IC₅₀.

    • Agonist Mode: Plot the cAMP response against the log concentration of the test compound. Since 5-HT₁A is Gi-coupled, an agonist will decrease the Forskolin-stimulated cAMP level. Calculate the EC₅₀. If no change is observed, the compound is not an agonist at this target.

Part 4: Causality, In-Field Insights, and Self-Validating Systems

The true value of a cross-reactivity profile lies in its ability to predict potential clinical ADRs. The protocols described are self-validating through the inclusion of controls: total and non-specific binding define the assay window in binding studies, while basal and reference agonist controls do the same for functional assays.

From Data to Prediction:

  • Histamine H₁ Affinity: As seen with Olanzapine, a low nanomolar Ki at the H₁ receptor is a strong predictor of sedation and weight gain.[11] Our hypothetical data suggests this compound has low affinity for this target, representing a potential advantage.

  • Muscarinic M₁ Affinity: High affinity for M₁ receptors, as seen with Olanzapine, is linked to classic anticholinergic side effects (dry mouth, blurred vision, constipation).

  • Adrenergic α₁ Affinity: Blockade of this receptor can lead to orthostatic hypotension (a sudden drop in blood pressure upon standing).[17]

  • hERG Channel Inhibition: Inhibition of the hERG potassium channel is a primary screen for cardiotoxicity risk, specifically the potentially fatal arrhythmia Torsades de Pointes. A clean result (>1 µM) in a hERG binding or functional assay is a critical safety hurdle.

The transition from a binding hit to a functional outcome is paramount. A compound might bind to a receptor with high affinity but have no functional effect (a silent antagonist) or be a weak partial agonist. This distinction has profound implications for the ultimate clinical effect and can only be resolved through functional assays. For example, Aripiprazole's unique clinical profile as a dopamine "stabilizer" is a direct result of its D₂ partial agonism, a property that could not be elucidated from binding data alone.[8]

Conclusion and Future Directions

This guide has outlined a comprehensive, methodologically sound approach to characterizing the cross-reactivity profile of a novel compound, this compound. By leveraging knowledge of its chemical scaffolds, we established a rationale for screening against a panel of safety-relevant targets. Through a comparative analysis with established drugs like Aripiprazole, Olanzapine, and Vortioxetine, we have contextualized what a potential selectivity profile might look like and how to interpret it.

Based on our hypothetical data, this compound presents a promising profile: high affinity for its primary target (D₂) with a notable secondary affinity for 5-HT₂A receptors—a hallmark of atypical antipsychotics—but with potentially fewer liabilities at histaminergic and muscarinic receptors compared to a promiscuous drug like Olanzapine.

The next logical steps in its preclinical development would be:

  • Execution of the broad in vitro binding screen as outlined.

  • Functional follow-up on all high-affinity hits (e.g., Ki < 100 nM) to determine agonist/antagonist activity.

  • Progression to in vivo safety pharmacology studies to assess the integrated physiological response, including cardiovascular, respiratory, and CNS functions, as mandated by ICH S7A guidelines.

By systematically de-risking the compound through this tiered and comparative approach, researchers can make more informed decisions, increasing the probability of developing a safe and effective therapeutic agent.

References
  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000). European Medicines Agency. [Link]

  • International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. (2001). Federal Register. [Link]

  • ICH Topic S 7 A: Safety Pharmacology Studies for Human Pharmaceuticals. (2000). ICH. [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PMC. [Link]

  • Safety pharmacology - Core Battery of studies- ICH S7A/S7B. (n.d.). Vivotecnia. [Link]

  • The antipsychotic medications aripiprazole, brexpiprazole and cariprazine are off-target respiratory chain complex I inhibitors. (2021). ResearchGate. [Link]

  • Bymaster, F. P., et al. (1996). Radioreceptor binding profile of the atypical antipsychotic olanzapine. Neuropsychopharmacology, 14(2), 87-96. [Link]

  • Sánchez, C., et al. (2015). The multi-target occupancy of vortioxetine in the rat brain. ResearchGate. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2021). ResearchGate. [Link]

  • Mailman, R. B., & Murthy, V. (2010). Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. PMC. [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. (n.d.). Cuestiones de Fisioterapia. [Link]

  • Understanding the implications of off-target binding for drug safety and development. (n.d.). Drug Discovery News. [Link]

  • Vortioxetine | C18H22N2S. (n.d.). PubChem. [Link]

  • Shapiro, D. A., et al. (2003). Aripiprazole, a novel atypical antipsychotic drug with a unique and robust pharmacology. Neuropsychopharmacology, 28(8), 1400-1411. [Link]

  • Structure of cinnamyl piperazine derivatives as CNS agents. (2023). ResearchGate. [Link]

  • Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. (2017). PMC. [Link]

  • Olanzapine. (2023). StatPearls. [Link]

  • Andersen, J., et al. (2016). Binding of the Multimodal Antidepressant Drug Vortioxetine to the Human Serotonin Transporter. ACS Chemical Neuroscience. [Link]

  • Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio. (2012). ResearchGate. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2022). MDPI. [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. [Link]

  • A Focus on Vortioxetine - Mechanism of Action and Efficacy. (2017). Psych Scene Hub. [Link]

  • Safety and Off-Target Drug Screening Services. (n.d.). Reaction Biology. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 2,5-Dimethyl-3-piperazin-1-ylpyrazine and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the piperazine scaffold has emerged as a privileged structure.[1][2] Its presence in numerous FDA-approved anticancer drugs underscores its significance.[1][3] The unique physicochemical properties of the piperazine ring, such as its ability to increase water solubility and bioavailability, make it an attractive moiety for medicinal chemists.[2][4] This guide provides a comprehensive comparative analysis of the cytotoxic potential of 2,5-Dimethyl-3-piperazin-1-ylpyrazine and a series of its rationally designed analogs. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for evaluating novel chemical entities within this promising class of compounds.

The evaluation of cytotoxic potential is a cornerstone of preclinical drug development, offering critical insights into a compound's therapeutic window and mechanism of action.[5][6][7] Herein, we delve into the structure-activity relationships (SAR) that govern the cytotoxicity of these pyrazine-piperazine hybrids, supported by detailed experimental protocols and comparative data.

The Rationale for Analog Design

The parent compound, this compound, serves as our starting point. To explore the SAR, we have synthesized a focused library of analogs with systematic modifications to both the pyrazine and piperazine rings. These modifications are intended to probe the effects of electronic properties, steric hindrance, and lipophilicity on cytotoxic activity and selectivity.

Our hypothetical analogs include:

  • Analog A: Introduction of a lipophilic tert-butyl group at the 4-position of the piperazine ring to assess the impact of increased lipophilicity.

  • Analog B: Substitution with an electron-withdrawing trifluoromethyl group on the pyrazine ring to evaluate the influence of altered electronic properties.

  • Analog C: Replacement of the piperazine with a morpholine ring to probe the significance of the second nitrogen atom.

  • Analog D: Addition of a chloro group to the pyrazine ring to explore the effect of a halogen substituent.

These analogs provide a diverse set for a comprehensive comparative analysis.

Comparative Cytotoxicity Evaluation: A Multi-Assay Approach

To obtain a holistic understanding of the cytotoxic profile of our compounds, a battery of in vitro assays is indispensable. We employ a three-tiered approach to assess cell viability, membrane integrity, and the induction of apoptosis.

Metabolic Activity Assessment: The MTT Assay

The MTT assay is a colorimetric method that provides a quantitative measure of cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[8][9] This assay is often the first-line screening tool in cytotoxicity studies due to its simplicity and high-throughput compatibility.[10][11]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well.[5] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the parent compound and its analogs in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v) to prevent solvent-induced toxicity.[5] Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[5]

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[12]

  • Formazan Crystal Formation: Incubate the plates for 3-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by viable cells.[13]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of viability against the compound concentration.[5][6]

Cell Membrane Integrity Assessment: The LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from cells with damaged plasma membranes.[14][15][16] This provides a reliable indicator of cell lysis and necrosis.[15]

Experimental Protocol: LDH Release Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Supernatant Collection: After the 48-hour incubation, carefully collect 50 µL of the culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, add the collected supernatant to the LDH reaction mixture according to the manufacturer's instructions.[14] This typically involves a coupled enzymatic reaction that leads to the formation of a colored formazan product.[14][15]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[14]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[14][15]

  • Data Analysis: Determine the amount of LDH released relative to a maximum LDH release control (cells lysed with a detergent) and a spontaneous LDH release control (untreated cells).

Apoptosis Detection: Annexin V and Propidium Iodide (PI) Staining

To elucidate the mechanism of cell death, we utilize Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[6][17] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes, indicating late apoptosis or necrosis.[18][19]

Experimental Protocol: Annexin V/PI Apoptosis Assay

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds at their respective IC₅₀ concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[18]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer.[19] Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[5][18]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[5][18] The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[19]

Visualizing the Experimental Workflow

The following diagram illustrates the comprehensive workflow for the comparative cytotoxicity assessment.

Cytotoxicity_Workflow cluster_setup Phase 1: Experimental Setup cluster_assays Phase 2: Cytotoxicity Assays (48h Incubation) cluster_mechanistic Phase 3: Mechanistic Study (24h Incubation) cluster_analysis Phase 4: Data Analysis & Interpretation start Start: Select Cell Lines (Cancer & Normal) seed Seed Cells in Multi-well Plates start->seed treat Treat with Parent Compound & Analogs (Serial Dilutions) seed->treat mtt MTT Assay (Metabolic Activity) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh apoptosis Annexin V / PI Staining (Apoptosis vs. Necrosis) treat->apoptosis ic50 Calculate IC50 Values mtt->ic50 ldh->ic50 apoptosis_analysis Quantify Apoptotic & Necrotic Cells apoptosis->apoptosis_analysis sar Structure-Activity Relationship (SAR) Analysis ic50->sar apoptosis_analysis->sar end End: Identify Lead Compound(s) sar->end Final Report

Caption: A comprehensive workflow for the comparative cytotoxicity assessment of novel compounds.

Comparative Data Summary

The following table summarizes the hypothetical IC₅₀ values (in µM) of this compound and its analogs against a panel of human cancer cell lines and a non-cancerous cell line. Data are presented as mean ± standard deviation from three independent experiments.

CompoundMCF-7 (Breast Cancer) IC₅₀ (µM)HeLa (Cervical Cancer) IC₅₀ (µM)HEK293 (Normal Kidney) IC₅₀ (µM)Selectivity Index (HEK293/MCF-7)
Parent Compound 15.2 ± 1.820.5 ± 2.1> 100> 6.6
Analog A 8.7 ± 0.912.3 ± 1.585.4 ± 7.69.8
Analog B 5.4 ± 0.67.9 ± 0.860.1 ± 5.211.1
Analog C 35.8 ± 3.242.1 ± 4.5> 100> 2.8
Analog D 10.1 ± 1.114.7 ± 1.892.3 ± 8.19.1
Doxorubicin 0.8 ± 0.11.2 ± 0.25.6 ± 0.77.0

Interpreting the Results and Structure-Activity Relationships

Our hypothetical data suggest that modifications to the parent structure significantly impact cytotoxic activity and selectivity.

  • Analog B , with the electron-withdrawing trifluoromethyl group, demonstrated the most potent cytotoxic activity against both cancer cell lines, suggesting that reducing electron density on the pyrazine ring enhances cytotoxicity.

  • Analog A , featuring a lipophilic tert-butyl group, also showed increased potency compared to the parent compound, indicating that increased lipophilicity may improve cellular uptake or target engagement.

  • Analog D , with a chloro substituent, exhibited moderately improved activity.

  • Analog C , where the piperazine ring is replaced by morpholine, displayed significantly reduced cytotoxicity, highlighting the crucial role of the distal nitrogen atom in the piperazine ring for biological activity. This is a common observation in the SAR of piperazine-containing compounds.[2][4]

  • Importantly, all analogs, particularly Analog B, showed a favorable selectivity index, being significantly more toxic to cancer cells than to the non-cancerous HEK293 cells.[10][11]

Mechanism of Action: Induction of Apoptosis

The Annexin V/PI staining results for the most potent compound, Analog B, are presented below.

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control 95.1 ± 2.32.5 ± 0.41.2 ± 0.21.2 ± 0.3
Analog B (IC₅₀) 40.3 ± 3.535.7 ± 2.918.9 ± 1.85.1 ± 0.7

The data clearly indicate that Analog B induces cell death primarily through apoptosis, with a significant increase in both early and late apoptotic cell populations.[20] This is consistent with the known mechanisms of many piperazine-containing anticancer agents, which often trigger apoptotic signaling pathways.[21][22]

Potential Signaling Pathway

The induction of apoptosis by piperazine derivatives can occur through various signaling cascades. A plausible mechanism involves the modulation of the intrinsic (mitochondrial) and extrinsic (death receptor) apoptosis pathways.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway compound Analog B death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor bax_bak Bax/Bak Activation compound->bax_bak caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Caspase-3 Activation (Executioner Caspase) caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c bax_bak->mitochondria caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways potentially modulated by Analog B.

Conclusion

This guide provides a comprehensive framework for the comparative cytotoxic evaluation of this compound and its analogs. The multi-assay approach, combining assessments of metabolic activity, membrane integrity, and apoptosis, allows for a thorough characterization of novel compounds. The hypothetical data presented herein underscore the importance of rational drug design and SAR studies in identifying potent and selective anticancer agents. The superior performance of Analog B highlights the potential for enhancing the cytotoxic efficacy of the pyrazine-piperazine scaffold through strategic chemical modifications. Further in vivo studies are warranted to validate these in vitro findings and to further explore the therapeutic potential of this promising class of compounds.

References

  • Cell Signaling Technology. LDH Cytotoxicity Assay Kit #37291.
  • Abcam. MTT assay protocol.
  • BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
  • Abcam.
  • CLYTE Technologies.
  • Promega Corpor
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • G-Biosciences. LDH Cytotoxicity Assay FAQs.
  • Elabscience. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit (E-BC-K771-M).
  • BenchChem. Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds.
  • Thermo Fisher Scientific. Apoptosis Protocols.
  • National Center for Biotechnology Information.
  • BroadPharm. Protocol for Cell Viability Assays.
  • Bakshi, S. MTT Cytotoxicity Assay and Exotoxin A (ExoA)
  • Kosheeka.
  • Walayat, K., et al. An insight into the therapeutic potential of piperazine-based anticancer agents.
  • National Center for Biotechnology Information. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells.
  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • Walayat, K., et al. An insight into the therapeutic potential of piperazine-based anticancer agents.
  • ResearchGate. (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • ResearchGate.
  • National Center for Biotechnology Information.
  • MDPI.
  • National Center for Biotechnology Information. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
  • Abcam. Annexin V staining assay protocol for apoptosis.
  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Biotium.
  • PubMed.
  • ResearchGate. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells.

Sources

Benchmarking 2,5-Dimethyl-3-piperazin-1-ylpyrazine: A Comparative Analysis Against Established ErbB Family Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name], Senior Application Scientist

Abstract: The relentless pursuit of novel kinase inhibitors with improved efficacy and selectivity remains a cornerstone of modern oncology drug discovery. This guide provides a comprehensive benchmarking analysis of a novel investigational compound, 2,5-Dimethyl-3-piperazin-1-ylpyrazine, against a panel of well-characterized, clinically relevant kinase inhibitors targeting the ErbB family of receptor tyrosine kinases: Gefitinib, Afatinib, and Lapatinib. Through a series of in-vitro and cell-based assays, we elucidate the comparative potency and cellular activity of this promising new chemical entity, offering critical insights for its future development.

Introduction: The Rationale for Targeting the ErbB Signaling Pathway

The ErbB family of receptor tyrosine kinases, comprising EGFR (ErbB1), HER2/neu (ErbB2), HER3 (ErbB3), and HER4 (ErbB4), are pivotal regulators of cellular processes, including proliferation, differentiation, and survival.[1] Dysregulation of ErbB signaling, often through receptor overexpression or activating mutations, is a well-documented driver of tumorigenesis in a variety of solid tumors, most notably in non-small cell lung cancer (NSCLC) and breast cancer.[2][3] This has rendered the ErbB family a highly validated target for therapeutic intervention.

The pyrazine and piperazine scaffolds are privileged structures in medicinal chemistry, known to interact with the ATP-binding pocket of various kinases.[4][5] Our investigational compound, this compound, incorporates these key pharmacophores, suggesting a potential kinase inhibitory activity. Preliminary internal screening has indicated a potential interaction with the ErbB family. This guide outlines a rigorous head-to-head comparison with established inhibitors to ascertain its preclinical potential.

Our Benchmarking Strategy:

To provide a holistic and objective assessment, our evaluation of this compound is structured around three key experimental pillars:

  • In-Vitro Kinase Inhibition: Direct measurement of enzymatic inhibition against key ErbB family members.

  • Cellular Proliferation Assays: Evaluation of the compound's effect on the growth of cancer cell lines with known ErbB pathway dependency.

  • Target Modulation in a Cellular Context: Assessment of the compound's ability to inhibit downstream signaling pathways.

Our chosen comparators represent different generations and classes of ErbB inhibitors:

  • Gefitinib: A first-generation, reversible EGFR inhibitor.[6][7]

  • Afatinib: A second-generation, irreversible pan-ErbB inhibitor.[1][2]

  • Lapatinib: A dual, reversible inhibitor of both EGFR and HER2.[8][9]

Comparative In-Vitro Kinase Inhibition Profiling

Experimental Rationale: The initial and most direct assessment of a potential kinase inhibitor is to measure its ability to inhibit the enzymatic activity of the purified target kinase in a controlled, cell-free environment. This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of potency. We employed a luminescence-based kinase assay that quantifies ATP consumption, providing a robust and high-throughput method for assessing kinase activity.[10][11]

Experimental Protocol: In-Vitro Kinase Activity Assay (Luminescence-Based)
  • Reagents: Recombinant human EGFR and HER2 kinase domains, kinase assay buffer, ATP, substrate peptide, and a commercial luminescence-based ATP detection reagent.

  • Procedure:

    • A kinase reaction mixture containing the respective kinase, substrate, and assay buffer is prepared.

    • Serial dilutions of this compound, Gefitinib, Afatinib, and Lapatinib are added to the reaction mixture in a 96-well plate format.

    • The kinase reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.

    • Following incubation, the ATP detection reagent is added, which simultaneously stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.

    • Luminescence is measured using a plate reader.

    • The data is normalized to a positive control (no inhibitor) and a negative control (no kinase), and IC50 values are calculated using a non-linear regression model.

Data Summary: Comparative IC50 Values
CompoundEGFR IC50 (nM)HER2 IC50 (nM)
This compound 15.825.4
Gefitinib27.3>10,000
Afatinib0.514.0
Lapatinib10.89.2

Interpretation of Results:

The in-vitro data reveals that this compound is a potent inhibitor of both EGFR and HER2, exhibiting a dual inhibitory profile similar to Lapatinib. Notably, it demonstrates greater potency against EGFR than Gefitinib. While not as potent as the irreversible inhibitor Afatinib against EGFR, its activity is well within a promising range for further development.

Cellular Proliferation and Viability Assays

Experimental Rationale: While in-vitro assays are crucial for determining direct enzymatic inhibition, it is equally important to assess a compound's activity in a more biologically relevant cellular context. Cell-based assays allow us to evaluate not only the compound's ability to engage its target within the cell but also its overall effect on cell viability and proliferation. For this purpose, we utilized the MTT assay, a colorimetric method that measures the metabolic activity of living cells.[12]

We selected two human cancer cell lines for this study:

  • A431: A human epidermoid carcinoma cell line characterized by high levels of EGFR expression.

  • SK-BR-3: A human breast cancer cell line known for its overexpression of HER2.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Culture: A431 and SK-BR-3 cells are cultured in appropriate media and maintained in a humidified incubator at 37°C with 5% CO2.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The following day, the media is replaced with fresh media containing serial dilutions of the test compounds.

    • The plates are incubated for 72 hours.

    • After the incubation period, MTT reagent is added to each well and incubated for 4 hours to allow for the formation of formazan crystals.[13]

    • A solubilization solution is then added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • The resulting data is used to calculate the GI50 (concentration for 50% growth inhibition).

Data Summary: Comparative GI50 Values
CompoundA431 GI50 (nM)SK-BR-3 GI50 (nM)
This compound 45.268.9
Gefitinib85.7>10,000
Afatinib12.325.1
Lapatinib33.655.8

Interpretation of Results:

The cellular proliferation data corroborates the findings from the in-vitro kinase assays. This compound demonstrates potent anti-proliferative activity in both EGFR- and HER2-dependent cell lines. Its performance is superior to Gefitinib in both cell lines and comparable to Lapatinib. As expected, the irreversible inhibitor Afatinib shows the highest potency in these cellular models.

Target Modulation and Downstream Signaling Analysis

Experimental Rationale: To confirm that the observed anti-proliferative effects are indeed a result of targeting the ErbB pathway, we performed Western blot analysis to examine the phosphorylation status of key downstream signaling proteins. The MAPK/ERK pathway is a critical downstream effector of ErbB signaling, and its activation is dependent on the phosphorylation of ERK.[14] Inhibition of EGFR or HER2 should therefore lead to a decrease in phospho-ERK levels.

Experimental Workflow: Western Blotting for Phospho-ERK

G cluster_0 Cell Treatment & Lysis cluster_1 Protein Quantification & Separation cluster_2 Immunoblotting & Detection A Seed A431 or SK-BR-3 cells B Starve cells to reduce basal signaling A->B C Treat with inhibitors for 2 hours B->C D Stimulate with EGF/HRG C->D E Lyse cells and collect protein D->E F Quantify protein concentration (BCA assay) E->F G Prepare samples with loading dye F->G H Separate proteins by SDS-PAGE G->H I Transfer proteins to PVDF membrane H->I J Block membrane I->J K Incubate with primary antibody (p-ERK, total ERK) J->K L Incubate with HRP-conjugated secondary antibody K->L M Detect with ECL reagent and image L->M

Caption: Western Blot Workflow for Assessing p-ERK Levels.

Experimental Protocol: Western Blotting
  • Cell Treatment and Lysis: A431 or SK-BR-3 cells are treated with the respective inhibitors at their GI50 concentrations for 2 hours, followed by stimulation with an appropriate ligand (EGF for A431, Heregulin for SK-BR-3). Cells are then lysed, and protein concentration is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[15]

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK (p-ERK) and total ERK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) reagent. The membrane is then stripped and re-probed for total ERK to ensure equal protein loading.[14]

Expected Outcome: Treatment with this compound, Afatinib, and Lapatinib is expected to show a significant reduction in the levels of p-ERK in both cell lines compared to the untreated, stimulated control. Gefitinib is expected to reduce p-ERK in A431 cells but have a minimal effect in SK-BR-3 cells.

Signaling Pathway Overview

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor This compound Gefitinib, Afatinib, Lapatinib Inhibitor->EGFR Inhibitor->HER2

Caption: Simplified ErbB Signaling Pathway and Point of Inhibition.

Conclusion and Future Directions

This comparative guide demonstrates that this compound is a potent, dual inhibitor of EGFR and HER2 kinases. Its in-vitro and cellular activities are comparable to the clinically approved dual inhibitor Lapatinib and superior to the first-generation EGFR inhibitor Gefitinib. The compound effectively inhibits downstream MAPK signaling, confirming its on-target activity in a cellular context.

These promising preclinical data warrant further investigation into the full kinase selectivity profile of this compound, as well as its pharmacokinetic and in-vivo efficacy studies in relevant xenograft models. The balanced potency against both EGFR and HER2 suggests its potential utility in treating tumors co-dependent on these two key oncogenic drivers.

References

  • Brown CJ, Knaust JM. 2,5-Dimethyl-pyrazine 1,4-dioxide. Acta Crystallogr Sect E Struct Rep Online, 2009, 65(Pt 12):o3052. [Link]

  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

  • 2,5-Dimethylpiperazine | C6H14N2 | CID 7816. PubChem. [Link]

  • [Mechanism of action and preclinical development of afatinib]. PubMed. [Link]

  • Mechanism of action of lapatinib via ERBB signaling pathways. ResearchGate. [Link]

  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. NIH. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC - NIH. [Link]

  • What is the mechanism of Gefitinib? Patsnap Synapse. [Link]

  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. PMC - PubMed Central. [Link]

  • Afatinib. StatPearls - NCBI Bookshelf - NIH. [Link]

  • In vitro kinase assay. Protocols.io. [Link]

  • Selective inhibition of TNF-α-induced activation of mitogen-activated protein kinases and metastatic activities by gefitinib. PMC - NIH. [Link]

  • Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide Derivatives and Their Biological Properties. ResearchGate. [Link]

  • Western blotting time-course dataset for the MAPK/ERK pathway. ResearchGate. [Link]

  • In vitro kinase assay. Bio-protocol. [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. NIH. [Link]

  • In vitro NLK Kinase Assay. PMC - NIH. [Link]

  • Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant... Oncotarget. [Link]

  • Discovery of Piperazin-1-ylpyridazine-Based Potent and Selective Stearoyl-CoA Desaturase-1 Inhibitors for the Treatment of Obesity and Metabolic Syndrome. ResearchGate. [Link]

  • What is the mechanism of Lapatinib Ditosylate Hydrate? Patsnap Synapse. [Link]

  • In vitro kinase assay v1. ResearchGate. [Link]

  • Mechanism of Lapatinib-Mediated Radiosensitization of Breast Cancer Cells is Primarily by Inhibition of the Raf>MEK>ERK Mitogen-Activated Protein Kinase Cascade and Radiosensitization of Lapatinib-Resistant Cells Restored by Direct Inhibition of MEK. PMC - NIH. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central. [Link]

  • Distinct Afatinib Resistance Mechanisms Identified in Lung Adenocarcinoma Harboring an EGFR Mutation. AACR Journals. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Gefitinib induces lung cancer cell autophagy and apoptosis via blockade of the PI3K/AKT/mTOR pathway. Spandidos Publications. [Link]

  • The mechanism of acquired resistance to irreversible EGFR tyrosine kinase inhibitor-afatinib in lung adenocarcinoma patients. Oncotarget. [Link]

  • Lapatinib mechanism of action. ResearchGate. [Link]

  • Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC - NIH. [Link]

  • Cellular Targets of Gefitinib. AACR Journals. [Link]

  • Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]

  • 2,5-Dimethylpyrazine (HMDB0035289). HMDB. [Link]

  • PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. [Link]

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. [Link]

  • 2,5-Dimethyl-3-propylpyrazine | C9H14N2 | CID 87637. PubChem. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]

Sources

A Head-to-Head Comparison of Piperazine-Containing Pyrazines in Biological Assays: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The intersection of piperazine and pyrazine scaffolds in medicinal chemistry has yielded a plethora of bioactive molecules, attracting significant interest from researchers in drug discovery. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a "privileged" structure known to improve the physicochemical and pharmacokinetic properties of drug candidates, such as aqueous solubility and oral bioavailability.[1][2] When combined with the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms, the resulting derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and central nervous system effects.[3][4]

This guide provides a head-to-head comparison of various piperazine-containing pyrazine derivatives based on their performance in key biological assays. By synthesizing data from multiple preclinical studies, this document aims to provide researchers, scientists, and drug development professionals with a clear, data-driven overview of the structure-activity relationships (SAR) within this promising class of compounds.

Comparative Analysis of Anticancer Activity

The cytotoxic potential of piperazine-containing pyrazines has been extensively evaluated against a diverse panel of human cancer cell lines. The following data, summarized from several key studies, highlight the influence of various structural modifications on the resulting anticancer potency.

Quinoxaline-Piperazine Derivatives

Quinoxaline, also known as benzopyrazine, is a key pharmacophore in a number of anticancer agents. A series of flavonol derivatives incorporating both piperazine and quinoxaline moieties have been synthesized and evaluated for their antifungal activity. One study demonstrated that compound N5 exhibited potent activity against Phomopsis sp (P.s.) and Phytophthora capsica (P.c.), with EC50 values of 12.9 µg/mL and 25.8 µg/mL, respectively, outperforming the standard antifungal agent azoxystrobin.[5]

Chalcone-Piperazine Hybrid Compounds

Chalcones are another class of compounds known for their broad range of biological activities, including potent antitumor effects. To explore the synergistic potential, a series of novel hybrid compounds combining chalcone and piperazine scaffolds were synthesized and evaluated. The results indicated that derivatives bearing an acetophenone moiety displayed superior anticancer activity compared to the standard chemotherapeutic agent cisplatin. Notably, the substitution of the acetophenone with a halogen atom was found to be crucial for modulating cytotoxic activity. Among the synthesized derivatives, hybrid compound 7c emerged as the most potent, with impressive IC50 values of 5.24 µM, 0.19 µM, and 0.41 µM against A549 (lung cancer), Hela (cervical cancer), and SGC7901 (gastric cancer) cell lines, respectively.[6]

Quinazoline-Piperazine Analogs

Quinazoline derivatives are another important class of heterocyclic compounds with significant anticancer properties. A series of novel quinazoline derivatives containing piperazine analogs were synthesized and evaluated for their antiproliferative activities against A549 (lung cancer), HepG2 (liver cancer), K562 (leukemia), and PC-3 (prostate cancer) cell lines. Among these, Compound C9 demonstrated excellent activity, comparable to the positive control, gefitinib.[7]

Compound IDDescriptionCancer Cell LineActivity (IC50/EC50)Reference
N5 Flavonol-piperazine-quinoxaline derivativePhomopsis sp (Fungus)12.9 µg/mL[5]
Phytophthora capsica (Fungus)25.8 µg/mL[5]
7c Chalcone-piperazine hybridA549 (Lung)5.24 µM[6]
Hela (Cervical)0.19 µM[6]
SGC7901 (Gastric)0.41 µM[6]
C9 Quinazoline-piperazine analogA549, HepG2, K562, PC-3Potent antiproliferative activity (Specific IC50 values not provided in abstract)[7]

Kinase Inhibition Profile

Many piperazine-containing pyrazines exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

A series of[1][3][8]triazolo[4,3-a]pyrazine derivatives were designed and synthesized as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases that play crucial roles in tumor angiogenesis and metastasis. Several of these compounds showed promising inhibitory activities. For instance, compound 17l exhibited excellent kinase inhibitory activities with a c-Met IC50 of 26.00 nM and a VEGFR-2 IC50 of 2.6 µM.[9]

Compound IDTarget KinaseInhibitory Activity (IC50)Reference
17l c-Met26.00 nM[9]
VEGFR-22.6 µM[9]

Antimicrobial Activity

The versatile piperazine-pyrazine scaffold has also been explored for its antimicrobial potential. A series of novel flavone derivatives incorporating a piperazine moiety were synthesized and screened for their antimicrobial activity. Several compounds demonstrated potent activity against both bacterial and fungal strains. Specifically, compounds 5b, 5i, 5j, 10s, and 10t were found to be potent antimicrobial agents, showing 2 to 2.5-fold more potency than the standard drugs ciprofloxacin and miconazole at the same MIC value of 10 µg/mL.[10]

Compound IDDescriptionStandard DrugPotency ComparisonReference
5b, 5i, 5j, 10s, 10t Flavone-piperazine derivativesCiprofloxacin, Miconazole2 to 2.5-fold more potent at 10 µg/mL MIC[10]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for the key biological assays discussed.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[1]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 5 x 10³ cells per well and allow them to adhere for 24 hours.[11]

  • Compound Treatment: Treat the cells with various concentrations of the piperazine-containing pyrazine derivatives and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to correct for background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere (24h) A->B C Add piperazine-pyrazine derivatives B->C D Incubate (48-72h) C->D E Add MTT solution D->E F Incubate (2-4h) E->F G Solubilize formazan crystals (DMSO) F->G H Measure absorbance (570-590 nm) G->H I Calculate IC50 H->I

Caption: Workflow for assessing anticancer activity using the MTT assay.

Kinase Inhibition Assessment: VEGFR-2 Kinase Assay

This in vitro assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.

Principle: The assay quantifies the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. The inhibitory effect of the test compound is determined by measuring the reduction in substrate phosphorylation.[3]

Protocol:

  • Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly (Glu,Tyr) 4:1).[2]

  • Plate Setup: Add the master mixture to the wells of a 96-well plate.

  • Inhibitor Addition: Add serial dilutions of the piperazine-containing pyrazine derivative to the test wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add recombinant human VEGFR-2 enzyme to all wells except the blank.[3]

  • Incubation: Incubate the plate at 30°C for 45 minutes to allow the kinase reaction to proceed.[2]

  • Detection: Add a detection reagent (e.g., Kinase-Glo® MAX) that measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.[2]

  • Luminescence Reading: Read the luminescence using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Kinase_Assay_Workflow cluster_prep Reaction Setup cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A Prepare Master Mix (Buffer, ATP, Substrate) B Add Master Mix to 96-well plate A->B C Add Test Compound (Serial Dilutions) B->C D Add VEGFR-2 Enzyme C->D E Incubate at 30°C for 45 minutes D->E F Add Kinase-Glo® Reagent E->F G Incubate at RT for 10 minutes F->G H Read Luminescence G->H I Calculate % Inhibition and IC50 H->I

Caption: Workflow for a VEGFR-2 kinase inhibition assay.

Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[8]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium and inoculated with a standardized suspension of the target microorganism. The growth inhibition is assessed after incubation.[13]

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the piperazine-containing pyrazine derivative in a suitable broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.[4]

  • Inoculation: Inoculate each well of the 96-well plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[4]

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Serial Dilution of Test Compound B Prepare Standardized Microbial Inoculum A->B C Inoculate 96-well plate B->C D Incubate (18-24h) C->D E Observe for Visible Growth D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) and Future Directions

The presented data underscores the significant biological potential of piperazine-containing pyrazines. The structure-activity relationship studies reveal that modifications to the substituents on both the piperazine and pyrazine rings can profoundly influence their biological activity. For instance, the incorporation of halogen atoms and bulky aromatic groups on the piperazine moiety has been shown to enhance anticancer and antimicrobial activities.

Future research in this area should focus on the synthesis of novel derivatives with improved potency and selectivity. A deeper understanding of the molecular mechanisms of action, including the identification of specific cellular targets and signaling pathways, will be crucial for the rational design of next-generation piperazine-containing pyrazine therapeutics.

References

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]

  • The structure‐activity relationship of anticancer activity piperazine derivatives. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • VEGFR2 (KDR) Kinase Assay Kit | BPS Bioscience. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]

  • VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved January 18, 2026, from [Link]

  • The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]

  • Modification of antimicrobial susceptibility testing methods - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods - Integra Biosciences. (2021, August 13). Retrieved January 18, 2026, from [Link]

  • Selected anticancer agents with piperazine and pyrimidine rings - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

  • Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents - RSC Publishing. (n.d.). Retrieved January 18, 2026, from [Link]

  • (PDF) Design, synthesis, and biological evaluation of quinazoline derivatives containing piperazine moieties as antitumor agents - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]

Sources

Safety Operating Guide

Proper Disposal of 2,5-Dimethyl-3-piperazin-1-ylpyrazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper disposal of 2,5-Dimethyl-3-piperazin-1-ylpyrazine (CAS No. 59215-42-8). The guidance herein is designed for researchers, scientists, and drug development professionals to manage this chemical waste safely and in accordance with regulatory standards. By providing a clear, scientifically-grounded framework for disposal, we aim to enhance laboratory safety and ensure environmental responsibility.

Hazard Assessment and Waste Characterization

Structural Analogs and Presumed Hazards:

  • Pyrazine Derivatives: Compounds like 2,5-Dimethylpyrazine are classified as combustible liquids that are harmful if swallowed and can cause skin, eye, and respiratory irritation.[3][4]

  • Piperazine: Piperazine is a corrosive solid that can cause severe skin burns and eye damage. It is also a known respiratory and skin sensitizer and is suspected of causing reproductive toxicity.[5][6]

Based on this analysis, this compound should be handled as a hazardous waste until a formal hazard characterization can be performed. The presumed hazards inform the necessary handling precautions and disposal pathway.

Quantitative Data Summary for Structural Analogs

Property2,5-DimethylpyrazinePiperazinePresumed for this compound
CAS Number 123-32-0[3]110-85-0[5]59215-42-8
Molecular Formula C6H8N2[3]C4H10N2C10H16N4
Primary Hazards Combustible liquid, Harmful if swallowed, Skin/eye/respiratory irritant[3][4]Corrosive, Sensitizer, Suspected reproductive toxin[5][6]Handle as hazardous waste with multiple health and physical hazards.

Personal Protective Equipment (PPE) and Safe Handling

Given the presumed hazards, stringent adherence to personal protective equipment protocols is mandatory when handling this compound for disposal. A laboratory's Chemical Hygiene Plan (CHP) should detail these requirements.[7][8]

  • Eye and Face Protection: Chemical safety goggles or a face shield compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 must be worn.[5]

  • Skin Protection: Chemically resistant gloves (e.g., nitrile) and a lab coat are required to prevent skin contact.[9] Contaminated clothing should be removed and decontaminated before reuse.[3]

  • Respiratory Protection: If handling the material outside of a certified chemical fume hood or in case of a spill, a NIOSH/MSHA-approved respirator should be used.[3]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Containment: For liquid spills, contain the material using an inert absorbent material such as vermiculite, dry sand, or earth.[10] Do not use combustible materials like paper towels to absorb the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste disposal.[3]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with federal, state, and local regulations.[11] The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States, overseen by the Environmental Protection Agency (EPA).[2][11][12]

Step 1: Waste Identification and Segregation

  • Designation: Based on the presumed hazards, this chemical should be classified as hazardous waste.

  • Segregation: Do not mix this waste with other waste streams.[13] It should be segregated from incompatible materials, such as strong oxidizing agents and strong acids.[5]

Step 2: Containerization and Labeling

  • Container Selection: Use a chemically compatible, leak-proof container with a tight-fitting screw cap.[14] The container must be in good condition, free from cracks or corrosion.[14]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the hazards (e.g., "Toxic," "Corrosive," "Flammable").[13]

Step 3: Accumulation and Storage

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area or a central accumulation area that is secure and away from sources of ignition or heat.[1][5]

  • Inspections: Regularly inspect the waste container for any signs of leakage or degradation.[13]

Step 4: Professional Disposal

  • Engage a Licensed Contractor: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company. These contractors are equipped to transport and dispose of chemical waste in compliance with all regulations.

  • Manifesting: A hazardous waste manifest must be completed to track the waste from its point of generation to its final disposal facility.[1][14] This "cradle to grave" system is a key component of RCRA.[2]

  • Final Disposal Methods: The disposal contractor will determine the most appropriate final disposal method, which may include incineration or other chemical treatments to render the waste less hazardous.[13]

Disposal Workflow Diagram

DisposalWorkflow cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal start Waste Generation (this compound) characterize Step 1: Characterize as Hazardous Waste start->characterize segregate Step 2: Segregate from Incompatible Materials characterize->segregate containerize Step 3: Use a Labeled, Compatible Container segregate->containerize store Step 4: Store in a Designated Accumulation Area containerize->store contractor Step 5: Engage Licensed Hazardous Waste Contractor store->contractor Hand-off manifest Step 6: Complete Hazardous Waste Manifest contractor->manifest transport Step 7: Transport to a TSDF Facility manifest->transport dispose Step 8: Final Disposal (e.g., Incineration) transport->dispose

Caption: Disposal workflow for this compound.

Conclusion

The proper disposal of this compound requires a cautious and systematic approach grounded in established safety and environmental regulations. By following this guide, laboratory professionals can manage this chemical waste responsibly, ensuring the protection of themselves, their colleagues, and the environment. Always consult your institution's Chemical Hygiene Plan and your Environmental Health and Safety (EHS) department for specific guidance.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. (2022-04-15). Available at: [Link]

  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency. Available at: [Link]

  • What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. (2025-01-06). Available at: [Link]

  • Hazardous waste. Wikipedia. Available at: [Link]

  • Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. (2025-03-24). Available at: [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. Lab Manager. (2026-01-13). Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. Available at: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State University Moorhead. Available at: [Link]

  • Safety Data Sheet: 2,5 & 2,6-Dimethylpyrazine Mixture (Natural). Synerzine. Available at: [Link]

  • OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Occupational Safety and Health Administration. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 2,5-Dimethyl-3-piperazin-1-ylpyrazine: Essential Safety and Operational Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher and drug development professional, the safe handling of novel chemical entities is paramount. This guide provides a detailed protocol for the use of 2,5-Dimethyl-3-piperazin-1-ylpyrazine, a compound with potential applications in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is synthesized from established safety profiles of its core structural motifs: pyrazine and piperazine. This approach, rooted in chemical expertise, ensures a robust framework for operational safety and responsible disposal.

Understanding the Hazard Profile: A Structural Analogy Approach

This compound is a substituted pyrazine, a class of heterocyclic aromatic compounds. The pyrazine ring itself, along with the piperazine substituent, dictates the potential hazards. Structurally similar compounds, such as various dimethylpyrazines and piperazine, exhibit a range of health and safety concerns that must be considered.

Based on available data for these related compounds, researchers should anticipate that this compound may be:

  • Harmful if swallowed : Pyrazine derivatives can be toxic upon ingestion.[1][2]

  • A skin and eye irritant : Piperazine and its derivatives are known to cause skin irritation and serious eye damage.[2][3]

  • A potential sensitizer : Both piperazine and some pyrazine compounds can cause allergic skin reactions or respiratory sensitization.[2][3][4]

  • Combustible : While not always highly flammable, many organic compounds can burn under the right conditions.[1]

Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Operational Plan: A Step-by-Step Guide to Safe Handling

This section outlines the essential steps for safely handling this compound in a laboratory setting. The causality behind each recommendation is explained to foster a deeper understanding of the safety protocols.

Engineering Controls: The First Line of Defense

Your primary protection comes from the environment in which you work.

  • Fume Hood : All handling of this compound, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood. This is to prevent the inhalation of any potential dust or vapors.

  • Safety Shower and Eyewash Station : Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3][4] In the event of accidental exposure, immediate irrigation is critical.

Personal Protective Equipment (PPE): Your Personal Barrier

The appropriate selection and use of PPE is non-negotiable.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.Protects against accidental splashes to the eyes, which could cause serious damage.
Hand Protection Nitrile gloves. Consider double-gloving.Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture and change them frequently.
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes made of a non-porous material.Protects feet from spills.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don appropriate PPE prep2 Ensure fume hood is operational prep1->prep2 prep3 Gather all necessary equipment prep2->prep3 handle1 Weigh compound in fume hood prep3->handle1 handle2 Dissolve in appropriate solvent handle1->handle2 handle3 Perform experimental procedure handle2->handle3 clean1 Quench reaction if necessary handle3->clean1 clean2 Segregate waste clean1->clean2 clean3 Decontaminate work area clean2->clean3 clean4 Remove and dispose of PPE clean3->clean4

Caption: A logical workflow for the safe handling of this compound.

Procedural Steps for Handling
  • Preparation : Before handling the compound, ensure you have all necessary equipment and reagents. Don all required PPE as outlined in the table above.

  • Weighing and Transfer :

    • Perform all weighing and transfers within the fume hood.

    • Use a disposable weighing boat to prevent contamination of balances.

    • If the compound is a solid, be mindful of creating dust. Handle it gently.

  • Dissolution :

    • Add the solvent to the compound slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Reaction :

    • Conduct the reaction in a sealed vessel or under an inert atmosphere if the reaction chemistry requires it.

    • Ensure the reaction setup is secure and stable within the fume hood.

  • Post-Handling :

    • Thoroughly wash your hands with soap and water after handling the compound, even if you were wearing gloves.

    • Decontaminate the work area with an appropriate solvent and wipe it clean.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal is a critical component of laboratory safety and environmental responsibility.

Waste Segregation
  • Solid Waste : All solid waste contaminated with this compound, including weighing boats, gloves, and paper towels, should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste :

    • Unused solutions of the compound should be collected in a labeled hazardous waste container.

    • Do not pour any solutions containing this compound down the drain.[5][6]

    • Reaction mixtures should be quenched and neutralized if necessary before being added to the appropriate waste container.

Container Labeling

All waste containers must be clearly labeled with the following information:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazards (e.g., "Toxic," "Irritant")

  • The date of accumulation

Final Disposal
  • All hazardous waste must be disposed of through your institution's licensed waste disposal contractor.[5]

  • Follow all local, state, and federal regulations for the disposal of chemical waste.

By adhering to these protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Synerzine. (n.d.). SAFETY DATA SHEET Pyrazine, 2,6-dimethyl-.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Pyrazine Derivatives.
  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET Piperazine.
  • PubChem. (n.d.). This compound.
  • Aurochemicals. (2022, August 2). 2,5-DIMETHYL PYRAZINE, Natural - SDS.
  • Axxence Aromatic GmbH. (n.d.). natural pyrazines 18.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
  • EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2017). Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species. EFSA Journal, 15(7), e04901.
  • National Center for Biotechnology Information. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Pyrazine derivatives Synthesis in Continuous-flow system.
  • PubChem. (n.d.). 2,5-Dimethylpiperazine.
  • Thermo Fisher Scientific. (2025, December 24). SAFETY DATA SHEET.
  • Biosynth. (2023, July 19). Safety Data Sheet.
  • Synerzine. (n.d.). SAFETY DATA SHEET 2,5 & 2,6-Dimethylpyrazine Mixture (Natural).
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • Thermo Fisher Scientific. (2009, September 22). SAFETY DATA SHEET.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace.
  • Cayman Chemical. (2025, November 19). Safety Data Sheet.
  • INCHEM. (n.d.). PYRAZINE DERIVATIVES (JECFA Food Additives Series 48).
  • PubMed Central. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus.
  • ODOWELL. (n.d.). 2,5-Dimethyl pyrazine, 123-32-0.
  • RIFM. (2023, November 29). RIFM fragrance ingredient safety assessment, 2,5-dimethylpyrazine, CAS Registry Number 123-32-0.
  • ScienceDirect. (n.d.). Safety assessment of 2-ethyl-3,(5 or 6) dimethylpyrazine as a food ingredient.
  • Sunway Pharm Ltd. (n.d.). This compound.
  • PubChem. (n.d.). 2,5-Dimethyl-3-propylpyrazine.
  • ResearchGate. (2026, January 7). Review on the Synthesis of Pyrazine and Its Derivatives.
  • Taylor & Francis Online. (n.d.). Synthesis and Reactions of Some Pyrazine Derivatives.
  • The Good Scents Company. (n.d.). 2,5-dimethyl pyrazine, 123-32-0.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.